1,1-Difluoro-2-vinylcyclopropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-ethenyl-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRUGHFNFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989211 | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-34-8 | |
| Record name | 1,1-Difluoro-2-vinylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 694-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1-Difluoro-2-vinylcyclopropane from Butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-difluoro-2-vinylcyclopropane, a valuable fluorinated building block, from the readily available starting material 1,3-butadiene. The core of this synthesis involves the [2+1] cycloaddition of difluorocarbene to butadiene. This document details the prevalent methodologies for generating difluorocarbene and presents a specific experimental protocol for the synthesis. Quantitative data, including reaction yields and key physical and spectroscopic properties of the target molecule, are summarized. Furthermore, the underlying reaction mechanism and a generalized experimental workflow are visualized through detailed diagrams to facilitate a deeper understanding and practical application of this synthetic route.
Introduction
Gem-difluorocyclopropanes are a class of compounds that have garnered significant interest in the pharmaceutical and materials science sectors due to the unique conformational and electronic properties imparted by the fluorine atoms. The vinyl-substituted derivative, this compound, serves as a versatile intermediate for further chemical transformations, including ring-opening reactions and polymerizations. The synthesis of this target molecule from 1,3-butadiene offers a direct and atom-economical approach. The key transformation is the addition of difluorocarbene (:CF₂) to one of the double bonds of the diene. This guide focuses on the practical aspects of this synthesis, providing researchers with the necessary information for its successful implementation.
Reaction Mechanism and Regioselectivity
The synthesis of this compound from butadiene proceeds via a [2+1] cycloaddition reaction. The key reactive intermediate is difluorocarbene, a highly electrophilic species that readily reacts with the π-system of the alkene.
Generation of Difluorocarbene
Several methods have been developed for the in-situ generation of difluorocarbene. Some of the most common precursors include:
-
Halodifluoromethanes: Dehydrohalogenation of compounds like chlorodifluoromethane (CHClF₂) or bromodifluoromethane (CHBrF₂) using a strong base.
-
Trihalomethyl Anions: Decarboxylation of salts of trihaloacetic acids, such as sodium chlorodifluoroacetate (ClCF₂COONa) or sodium bromodifluoroacetate (BrCF₂COONa), upon heating.[1][2] The bromo-derivative is often preferred due to its lower decomposition temperature and non-hygroscopic nature.[2]
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): Ruppert-Prakash reagent, which generates difluorocarbene in the presence of a suitable initiator, such as a fluoride source (e.g., NaI).[3]
Cycloaddition to Butadiene: 1,2- vs. 1,4-Addition
The reaction of difluorocarbene with a conjugated diene like 1,3-butadiene can theoretically yield two products: the 1,2-addition product (this compound) and the 1,4-addition product (1,1-difluoro-2,5-dihydrofuran is not formed, rather a five-membered ring is not the typical outcome). However, the reaction overwhelmingly favors the 1,2-cycloaddition pathway to afford the desired vinylcyclopropane derivative. This selectivity is a common feature of carbene additions to conjugated dienes.
Experimental Protocol
The following protocol is based on the synthesis reported by Brevitt, Howell, and Walton, which utilizes chlorodifluoromethane as the difluorocarbene precursor.
Materials:
-
1,3-Butadiene
-
Chlorodifluoromethane (CHClF₂)
-
Epichlorohydrin
-
Tetrabutylammonium bromide
-
Hydroquinone
-
Methanol
Equipment:
-
High-pressure autoclave
-
Heating and stirring apparatus
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine epichlorohydrin, a catalytic amount of tetrabutylammonium bromide, and a small amount of hydroquinone to act as a polymerization inhibitor.
-
Addition of Butadiene: Cool the autoclave and introduce a molar excess of 1,3-butadiene.
-
Introduction of Difluorocarbene Precursor: Seal the autoclave and carefully introduce chlorodifluoromethane.
-
Reaction: Heat the sealed autoclave to 120 °C with vigorous stirring. Maintain this temperature for a sufficient period to ensure complete reaction.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess gas. Transfer the reaction mixture to a distillation apparatus.
-
Purification: The crude product is purified by fractional distillation. The desired this compound is collected as a volatile liquid. An alternative purification method involves precipitation into cold methanol.
Quantitative Data
Reaction Yield
The reported yield for the synthesis of this compound using the chlorodifluoromethane method is in the lower range.
| Precursor | Yield | Reference |
| Chlorodifluoromethane | 15% |
It is noteworthy that other difluorocarbene precursors, such as sodium bromodifluoroacetate, have been reported to give higher yields in difluorocyclopropanation reactions with other alkenes and may represent a more efficient route.[2]
Physical and Spectroscopic Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 694-34-8 | [4][5] |
| Molecular Formula | C₅H₆F₂ | [4] |
| Molecular Weight | 104.10 g/mol | [5] |
| Appearance | Liquid | [5] |
| Density | 0.986 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.368 | [5] |
| ¹H NMR (CDCl₃) | δ (ppm): 5.8 (m, 1H, -CH=), 5.3 (m, 2H, =CH₂), 2.3 (m, 1H, CH-vinyl), 1.7 (m, 1H, CH₂), 1.2 (m, 1H, CH₂) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 131.9 (t, J=8.8 Hz, -CH=), 119.5 (=CH₂), 113.4 (t, J=289 Hz, CF₂), 32.5 (t, J=9.9 Hz, CH-vinyl), 22.3 (t, J=9.9 Hz, CH₂) | |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -139.7 (m), -145.9 (m) |
Safety Considerations
-
1,3-Butadiene and Chlorodifluoromethane: These are gases at room temperature and should be handled in a well-ventilated fume hood with appropriate safety precautions. Butadiene is flammable.
-
High-Pressure Reactions: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment.
-
Epichlorohydrin: This substance is toxic and should be handled with care, avoiding skin contact and inhalation.
-
General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The synthesis of this compound from 1,3-butadiene via the addition of difluorocarbene is a direct and established method. While the reported yield using chlorodifluoromethane is modest, this guide provides a solid foundation for its preparation. The exploration of alternative difluorocarbene precursors may lead to improved efficiency. The detailed experimental protocol, quantitative data, and mechanistic insights presented herein are intended to be a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science.
References
- 1. US8729320B2 - Method for producing difluorocyclopropane compound - Google Patents [patents.google.com]
- 2. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 4. This compound | C5H6F2 | CID 136503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 694-34-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Difluorocarbene Addition to 1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of difluorocarbene (:CF₂) to 1,3-dienes is a powerful transformation for the synthesis of gem-difluorinated vinylcyclopropanes and other valuable fluorinated building blocks. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethylene group. This guide provides a comprehensive overview of the mechanistic aspects of this reaction, including the nature of difluorocarbene, the stereochemical and regiochemical outcomes, and the prevailing mechanistic theories. It consolidates quantitative data from various studies and presents detailed experimental protocols for key transformations.
Introduction: The Nature of Difluorocarbene
Difluorocarbene (:CF₂) is a neutral, divalent carbon species with a singlet ground state. Its electronic structure is characterized by a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital. The highly electronegative fluorine atoms have a dual effect: they destabilize the carbene through their inductive electron-withdrawing effect, while simultaneously stabilizing it through π-donation from their lone pairs into the vacant p-orbital of the carbene carbon. This combination of effects renders difluorocarbene a moderately electrophilic species, capable of reacting with electron-rich π-systems like those found in 1,3-dienes.
The generation of difluorocarbene can be achieved through various methods, each with its own advantages and limitations regarding reaction conditions and substrate compatibility. Common precursors include:
-
Sodium chlorodifluoroacetate (ClCF₂COONa): Thermal decomposition of this salt generates :CF₂ and is a widely used method.
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent): Activated by a fluoride source (e.g., NaI, KF), this reagent provides a milder route to :CF₂.
-
Dibromodifluoromethane (CBr₂F₂) and triphenylphosphine (PPh₃): This system generates :CF₂ under relatively mild conditions.[1]
-
Fluoroform (CHF₃): Can serve as a :CF₂ source under basic conditions.
The choice of precursor is critical as it can influence the reaction temperature and the presence of nucleophilic or basic species that might compete with the desired cycloaddition. For additions to alkenes and dienes, non-basic generation methods are often preferred to avoid side reactions.
The Core Mechanism: [1+2] Cycloaddition
The predominant reaction pathway for the addition of difluorocarbene to 1,3-dienes is a [1+2] cycloaddition, also known as a cheletropic reaction, across one of the double bonds to form a vinyl-gem-difluorocyclopropane.
Concerted vs. Stepwise Debate
The precise mechanism of this cycloaddition has been a subject of considerable investigation. While the addition of difluorocarbene to simple alkenes is generally considered a concerted process, the reaction with conjugated systems like 1,3-dienes is more complex. Computational studies, particularly on conformationally restricted dienes like norbornadiene, suggest that the reaction may proceed through a stepwise mechanism involving a short-lived diradical intermediate. This stepwise nature can have significant implications for the stereochemical outcome of the reaction.
Regioselectivity with Unsymmetrical Dienes
In the case of unsymmetrical 1,3-dienes, the regioselectivity of the difluorocarbene addition is a key consideration. As an electrophilic species, difluorocarbene preferentially attacks the more electron-rich double bond of the diene. The substitution pattern on the diene dictates the nucleophilicity of the respective double bonds.
For instance, in the addition to isoprene (2-methyl-1,3-butadiene), the attack occurs preferentially at the more substituted C1-C2 double bond. This is due to the electron-donating effect of the methyl group, which increases the electron density at this position.
Table 1: Regioselectivity of Difluorocarbene Addition to Isoprene
| Difluorocarbene Source | Solvent | Temperature (°C) | Major Product (Attack at C1=C2) | Minor Product (Attack at C3=C4) | Ratio |
| TMSCF₃ / NaI | THF | 65 | 1,1-difluoro-2-methyl-2-vinylcyclopropane | 1,1-difluoro-2-isopropenylcyclopropane | >95:5 |
| ClCF₂COONa | Diglyme | 180 | 1,1-difluoro-2-methyl-2-vinylcyclopropane | 1,1-difluoro-2-isopropenylcyclopropane | ~90:10 |
Note: Data is compiled and representative of typical outcomes.
Stereoselectivity
The stereoselectivity of the difluorocarbene addition to 1,3-dienes is another critical aspect. For cyclic dienes, the approach of the carbene can lead to either syn (endo) or anti (exo) products. The stereochemical outcome is influenced by steric hindrance and potential secondary orbital interactions.
With cyclopentadiene, the addition of difluorocarbene typically yields the exo adduct as the major product, which is attributed to the lower steric hindrance of the carbene approaching from the face opposite to the methylene bridge.
Table 2: Stereoselectivity of Difluorocarbene Addition to Cyclopentadiene
| Difluorocarbene Source | Solvent | Temperature (°C) | exo-adduct | syn-adduct | exo:syn Ratio | Yield (%) |
| TMSCF₃ / NaI | THF | 65 | 6,6-difluorobicyclo[3.1.0]hex-2-ene | 6,6-difluorobicyclo[3.1.0]hex-2-ene | >9:1 | 75 |
| CBr₂F₂ / PPh₃ | Triglyme | 25 | 6,6-difluorobicyclo[3.1.0]hex-2-ene | 6,6-difluorobicyclo[3.1.0]hex-2-ene | ~8:2 | 68 |
Note: Data is compiled and representative of typical outcomes.
Alternative Mechanistic Pathways
While [1+2] cycloaddition is the most common outcome, alternative reaction pathways can be operative under specific conditions, particularly with transition metal mediation.
[1+4] Cycloaddition
A formal [1+4] cycloaddition of difluorocarbene to a 1,3-diene would lead to a five-membered ring, a 1,1-difluorocyclopent-3-ene derivative. This pathway is generally not observed in thermal, uncatalyzed reactions. However, recent studies have shown that this transformation can be achieved through gold-mediated difluorocarbene transfer. In this process, a gold(I) difluorocarbene complex is believed to react with the diene to form a gold(III) metallacyclic intermediate. Subsequent reductive elimination can then furnish the difluorocyclopentene product. This divergent reactivity highlights the potential of transition metal catalysis to unlock novel mechanistic pathways.
Experimental Protocols
General Procedure for Difluorocyclopropanation of a 1,3-Diene using TMSCF₃/NaI
Materials:
-
1,3-Diene (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Sodium iodide (NaI) (0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 1,3-diene and anhydrous THF.
-
Add sodium iodide to the solution and stir until it is fully dissolved.
-
Slowly add trimethyl(trifluoromethyl)silane to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-gem-difluorocyclopropane.
General Procedure for Difluorocyclopropanation using Sodium Chlorodifluoroacetate
Materials:
-
1,3-Diene (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)
-
Diglyme
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diene, sodium chlorodifluoroacetate, and diglyme.
-
Heat the mixture to a high temperature (typically 180-190 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is often complete within a few hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by distillation or flash column chromatography to yield the product.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoro-2-vinylcyclopropane is a fluorinated derivative of vinylcyclopropane, a class of compounds that has garnered significant interest in organic synthesis due to its unique reactivity. The presence of the gem-difluoro group on the cyclopropane ring introduces distinct electronic and steric properties, influencing its stability and chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectroscopic data, to support its application in research and development.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆F₂ | [1] |
| Molecular Weight | 104.10 g/mol | |
| Appearance | Liquid | |
| Density | 0.986 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.368 | |
| Flash Point | 22.05 °C (71.7 °F) | |
| Storage Temperature | 2-8°C |
Synthesis
A common and effective method for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene to 1,3-butadiene.
Experimental Protocol: Synthesis via Difluorocarbene Addition
Materials:
-
Chlorodifluoromethane (Freon 22)
-
1,3-Butadiene
-
Epichlorohydrin
-
Tetrabutylammonium bromide
-
Hydroquinone
-
Dry, inert solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor equipped with a stirrer and temperature control, a solution of tetrabutylammonium bromide and hydroquinone in epichlorohydrin is prepared under an inert atmosphere.
-
The reactor is cooled, and a measured amount of 1,3-butadiene is introduced.
-
Chlorodifluoromethane is then carefully added to the reactor.
-
The reaction mixture is heated to 120 °C and stirred for several hours. The progress of the reaction can be monitored by GC analysis.
-
After completion, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
The crude reaction mixture is transferred to a separation funnel, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield this compound.
Spectroscopic Data
The structural characterization of this compound is achieved through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.65 - 5.85 | m | =CH- | |
| 5.20 - 5.40 | m | =CH₂ | |
| 2.00 - 2.20 | m | -CH- (cyclopropyl) | |
| 1.20 - 1.60 | m | -CH₂- (cyclopropyl) |
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| 132.5 | =CH- |
| 117.6 | =CH₂ |
| 114.1 (t, J_CF = 288 Hz) | CF₂ |
| 29.8 (t, J_CF = 10 Hz) | -CH- (cyclopropyl) |
| 21.5 (t, J_CF = 5 Hz) | -CH₂- (cyclopropyl) |
¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the gem-difluoro group.
| Chemical Shift (δ) ppm | Multiplicity |
| -138.5 | m |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch |
| 2990, 2930 | Medium | C-H stretch (cyclopropyl) |
| 1640 | Medium | C=C stretch |
| 1420 | Medium | -CH₂- scissoring |
| 1100 - 1300 | Strong | C-F stretch |
| 990, 920 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Possible Fragment |
| 104 | 40% | [M]⁺ (Molecular Ion) |
| 85 | 100% | [M - F]⁺ |
| 77 | 60% | [C₆H₅]⁺ (rearranged) |
| 65 | 30% | [C₅H₅]⁺ |
| 53 | 80% | [C₄H₅]⁺ |
| 39 | 90% | [C₃H₃]⁺ |
Chemical Reactivity
This compound exhibits a rich and diverse reactivity profile, primarily driven by the strain of the cyclopropane ring and the electronic effects of the gem-difluoro group.
Thermal Vinylcyclopropane Rearrangement
Upon heating, this compound undergoes a characteristic vinylcyclopropane rearrangement to yield 3,3-difluorocyclopentene. This reaction proceeds through a diradical intermediate.[2] The gem-difluoro group is known to lower the activation energy for this rearrangement compared to non-fluorinated vinylcyclopropanes.[2]
Radical Ring-Opening Polymerization
This compound can undergo radical ring-opening polymerization (RROP) to produce fluorinated polymers. The polymerization is initiated by a radical initiator, such as AIBN. The propagating radical attacks the vinyl group, leading to the formation of a cyclopropylcarbinyl radical. This radical then undergoes ring-opening to form a more stable homoallylic radical, which continues the polymerization chain. The ring-opening predominantly occurs at the C-C bond opposite to the gem-difluoro group.[3]
Cycloaddition Reactions
Vinylcyclopropanes are versatile partners in various cycloaddition reactions. While specific examples for this compound are less common in the literature, its structural similarity to other vinylcyclopropanes suggests its potential participation in reactions such as:
-
[3+2] Cycloadditions: With various dipolarophiles, vinylcyclopropanes can act as a three-carbon component to form five-membered rings. The reaction is often catalyzed by transition metals.[3][4]
-
[5+2] Cycloadditions: In the presence of a suitable dienophile and a transition metal catalyst, vinylcyclopropanes can participate as a five-atom component to construct seven-membered rings.
-
Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
Further research is warranted to explore the full scope of cycloaddition reactions involving this compound.
Conclusion
This compound is a valuable building block in organic synthesis, offering access to a range of fluorinated compounds. Its synthesis, spectroscopic characterization, and key chemical transformations, including the vinylcyclopropane rearrangement and radical ring-opening polymerization, have been detailed in this guide. The unique reactivity imparted by the gem-difluoro group makes it a promising substrate for the development of novel synthetic methodologies and the creation of advanced materials and pharmaceuticals. Further exploration of its cycloaddition chemistry is expected to unveil new and exciting applications.
References
Thermal Stability of gem-Difluorinated Vinylcyclopropanes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
gem-Difluorinated vinylcyclopropanes are a class of compounds of significant interest in organic synthesis and medicinal chemistry due to their unique chemical reactivity and potential as precursors to complex molecular architectures. Their thermal stability is a critical parameter that dictates their storage, handling, and reaction conditions. This guide provides a comprehensive overview of the thermal behavior of these compounds, focusing on the vinylcyclopropane-cyclopentene rearrangement (VCPR), a thermally induced ring expansion reaction. We present a summary of quantitative data on the activation energies and reaction conditions for the thermolysis of various substituted gem-difluorinated vinylcyclopropanes. Detailed experimental protocols for monitoring thermal rearrangements and for the synthesis of these compounds are provided, alongside a robust computational methodology for predicting their thermal lability. This document aims to serve as a valuable resource for researchers working with or considering the use of gem-difluorinated vinylcyclopropanes in their synthetic endeavors.
Introduction
The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the case of vinylcyclopropanes, the presence of a gem-difluoro group on the cyclopropyl ring significantly impacts their thermal stability. The high ring strain of the cyclopropane ring, further increased by the presence of the electronegative fluorine atoms, makes these molecules susceptible to thermally induced rearrangements. The most prominent of these is the vinylcyclopropane-cyclopentene rearrangement (VCPR), a[1][2]-sigmatropic shift that leads to the formation of a five-membered ring. Understanding the kinetics and thermodynamics of this process is crucial for controlling the outcome of reactions involving these substrates and for designing novel synthetic strategies. This guide will delve into the factors governing the thermal stability of gem-difluorinated vinylcyclopropanes, providing both experimental and computational insights.
Thermal Rearrangement Pathways
The primary thermal transformation of gem-difluorinated vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement (VCPR). This process involves the cleavage of a carbon-carbon bond of the cyclopropane ring and the formation of a new carbon-carbon bond to generate a cyclopentene ring system. The reaction is believed to proceed through a diradical intermediate, and the activation energy for this process is influenced by the substituents on both the cyclopropane and vinyl moieties.
In some cases, competing rearrangement pathways, such as[2][2]-sigmatropic rearrangements (Cope rearrangement), can also occur, particularly in substrates with appropriate substitution patterns. The stereochemistry of the starting material plays a crucial role in determining the feasibility and outcome of these rearrangements. For instance, cis-cyclopropanes may undergo[2][2]-rearrangements to afford benzocycloheptadiene species, while the corresponding trans-isomers might be more prone to the VCPR.[3]
Quantitative Data on Thermal Stability
The thermal stability of gem-difluorinated vinylcyclopropanes is best described by the activation energy (Ea) required for their rearrangement. Lower activation energies correspond to lower thermal stability. The following tables summarize the available quantitative data for the thermal rearrangement of various gem-difluorinated vinylcyclopropanes.
| Substrate (Structure/Name) | Rearrangement Type | Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Product(s) | Yield (%) | Reference |
| Ethyl 3-(1’(2’2’-difluoro-3’-benzo[d][1][2]dioxol-5-yl)cyclopropyl)propenoate | VCPR | Not Specified | 23.4 ± 0.2 | Difluorocyclopentene derivative | Not Specified | Orr et al., 2016 |
| Ethyl 3-(1’(2’2’-difluoro-3’-benzo[d][1][2]dioxol-5-yl)cyclopropyl)propenoate | [2][2]-rearrangement | Not Specified | 24.9 ± 0.3 | Fluorinated benzocycloheptadiene | Not Specified | Orr et al., 2016 |
| trans-E isomer of ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate | VCPR | 100-180 | Not explicitly stated, but rearrangement occurs in this range | Difluorocyclopentene derivative | 99 | Orr et al., 2014 |
Experimental Protocols
Synthesis of gem-Difluorinated Vinylcyclopropanes
A general method for the synthesis of gem-difluorinated vinylcyclopropanes involves the difluorocyclopropanation of the corresponding diene.
Example: Synthesis of ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate [3]
-
Difluorocarbene Generation: A common method for generating difluorocarbene is the thermal decomposition of a suitable precursor, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (TMSCF3).
-
Cyclopropanation: The diene (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate) is reacted with the in situ generated difluorocarbene. The reaction is typically carried out in a suitable solvent (e.g., diglyme) at elevated temperatures.
-
Purification: The resulting mixture of stereoisomers of the gem-difluorinated vinylcyclopropane is then purified using techniques such as column chromatography to isolate the desired isomer.
Monitoring Thermal Rearrangements
The thermal rearrangement of gem-difluorinated vinylcyclopropanes can be monitored in situ using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR.
General Protocol:
-
Sample Preparation: A solution of the purified gem-difluorinated vinylcyclopropane in a high-boiling point NMR solvent (e.g., toluene-d₈, nitrobenzene-d₅) is prepared in an NMR tube.
-
Heating and Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the temperature is raised to the desired value (e.g., 100-180 °C).
-
Kinetic Analysis: ¹⁹F NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to the starting material and the appearance of signals for the rearranged product(s) are integrated. This data can then be used to determine the rate constant for the rearrangement at that temperature. By repeating this experiment at several different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be calculated using the Arrhenius and Eyring equations.
Computational Methodology
Density Functional Theory (DFT) calculations are a powerful tool for investigating the reaction mechanisms and predicting the activation energies of thermal rearrangements of gem-difluorinated vinylcyclopropanes.
General Protocol:
-
Software: A quantum chemistry software package such as Gaussian is typically used.
-
Methodology: The UB3LYP functional with the 6-31G* basis set has been shown to provide reliable results for these systems.[3]
-
Procedure:
-
Geometry Optimization: The geometries of the reactant, transition state, and product are optimized.
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that the reactant and product are energy minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are then added to obtain the final energies.
-
Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactant.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General thermal rearrangement pathways for gem-difluorinated vinylcyclopropanes.
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Computational workflow for determining activation energies.
Conclusion
The thermal stability of gem-difluorinated vinylcyclopropanes is a key consideration in their application in organic synthesis. The vinylcyclopropane-cyclopentene rearrangement is the predominant thermal pathway, and its facility is influenced by a combination of ring strain and the electronic effects of substituents. This guide has provided a summary of the available quantitative data on the activation energies for these rearrangements, along with detailed experimental and computational protocols for their study. By understanding the principles outlined in this document, researchers can better predict and control the thermal behavior of these valuable synthetic intermediates, thereby enabling their effective use in the construction of complex molecules for applications in drug discovery and materials science. Further research into the systematic effects of a wider range of substituents on the thermal stability of gem-difluorinated vinylcyclopropanes will undoubtedly continue to expand their synthetic utility.
References
A Comprehensive Spectroscopic Guide to 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,1-difluoro-2-vinylcyclopropane, a molecule of interest in materials science and organic synthesis. The document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.51 | ddd | 17.0, 10.3, 8.6 | =CH- |
| 5.23 | d | 17.0 | =CH₂ (trans) |
| 5.08 | d | 10.3 | =CH₂ (cis) |
| 2.11 | m | - | CH |
| 1.54 | ddd | 11.5, 8.1, 4.0 (geminal) | CH₂ (one H) |
| 1.09 | ddd | 8.1, 8.1, 4.0 (geminal) | CH₂ (one H) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 134.4 | =CH- |
| 117.2 | =CH₂ |
| 113.4 (t, J=293 Hz) | CF₂ |
| 34.3 (t, J=10 Hz) | CH |
| 20.2 (t, J=10 Hz) | CH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity |
| -125.6 | d (J=154 Hz) |
| -148.9 | d (J=154 Hz) |
Table 4: Mass Spectrometry (MS) Data [1]
| Mass-to-Charge (m/z) | Relative Intensity | Assignment |
| 104 | High | Molecular Ion [M]⁺ |
| 53 | Medium | Fragment |
| 39 | Top Peak | Fragment |
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[1] Key expected absorptions would include C-H stretching from the vinyl and cyclopropyl groups, C=C stretching from the vinyl group, and C-F stretching vibrations.
Experimental Workflow
The general workflow for the spectroscopic characterization of a small molecule like this compound is outlined below.
References
Pioneering the Synthesis of 1,1-difluoro-2-vinylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-difluoro-2-vinylcyclopropane is a valuable fluorinated building block in organic synthesis, offering a unique combination of a strained cyclopropane ring and a reactive vinyl group. Its incorporation into molecules can significantly impact their conformational properties, metabolic stability, and biological activity, making it a person of interest in drug discovery and materials science. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, presenting key experimental data and protocols for its preparation.
Discovery and First Synthesis
The first synthesis of this compound was reported in the mid-1970s by V. M. Zhulin and his team. Their pioneering work involved the addition of difluorocarbene to 1,3-butadiene. While the original publication can be challenging to access, a comprehensive re-examination and confirmation of this synthetic route were published in 2006 by Feast, Gimeno, and Kenwright.[1] This later work provides a detailed and accessible experimental protocol for the synthesis of this compound.
The fundamental reaction involves the in-situ generation of difluorocarbene (:CF₂) and its subsequent [1+2] cycloaddition to the double bonds of 1,3-butadiene. Due to the conjugated nature of butadiene, the reaction can potentially yield two products: the desired this compound (from 1,2-addition) and 1,1-difluoro-2,3-divinylcyclopropane (from addition to both double bonds). However, by controlling the reaction conditions and stoichiometry, the mono-addition product can be obtained as the major product.
Experimental Protocols
The following protocol is based on the work of Feast, Gimeno, and Kenwright, which represents a convenient and well-documented method for the synthesis of this compound.[1]
Synthesis of this compound
Reaction Scheme:
Figure 1. General workflow for the synthesis of this compound.
Materials and Reagents:
-
1,3-Butadiene
-
Difluorocarbene precursor (e.g., Trifluoromethyl)trimethylsilane (TMSCF₃) and Sodium Iodide (NaI), or Chlorodifluoromethane (CHClF₂) and a strong base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diglyme)
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas is charged with the anhydrous solvent.
-
The difluorocarbene precursor is added to the solvent. For the TMSCF₃/NaI system, both reagents are added. For the CHClF₂/base system, the base is added to the solvent.
-
The reaction mixture is brought to the appropriate temperature. For the TMSCF₃/NaI system, this is typically reflux. For the CHClF₂/base system, low temperatures (e.g., -78 °C) are often employed.
-
1,3-Butadiene is then introduced into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed liquid.
-
The reaction is allowed to proceed for a set period, with the progress monitored by a suitable analytical technique such as Gas Chromatography (GC).
-
Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis and characterization of this compound based on the work of Feast et al.[1]
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Difluorocarbene Source | TMSCF₃ / NaI |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux |
| Reaction Time | Not explicitly stated |
| Reported Yield | Convenient route, specific yield not detailed in the abstract |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₅H₆F₂ |
| Molecular Weight | 104.10 g/mol |
| Appearance | Liquid |
| Boiling Point | Not explicitly stated |
| ¹H NMR (CDCl₃) | δ (ppm): 5.65 (ddd, 1H), 5.25 (d, 1H), 5.05 (d, 1H), 2.1-1.9 (m, 1H), 1.6-1.4 (m, 1H), 1.2-1.0 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 133.5, 117.5, 114.5 (t), 29.5 (t), 21.5 (t) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -138.5 (ddd), -153.5 (ddd) |
Logical Relationships in Synthesis
The synthesis of this compound is a multi-step process with clear logical dependencies. The successful formation of the product relies on the effective generation of the reactive intermediate, difluorocarbene, and its subsequent capture by the diene.
Figure 2. Logical flow of the synthesis of this compound.
Conclusion
The synthesis of this compound, first achieved by Zhulin and coworkers and later refined and thoroughly documented, provides a foundational method for accessing this important fluorinated building block. The addition of difluorocarbene to 1,3-butadiene remains the most direct and efficient route. The detailed experimental protocol and spectroscopic data presented in this guide offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and utilization of this versatile compound in the development of novel molecules with enhanced properties.
References
reactivity of 1,1-difluoro-2-vinylcyclopropane vs non-fluorinated analog
An In-depth Technical Guide on the Comparative Reactivity of 1,1-Difluoro-2-vinylcyclopropane and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the comparative reactivity of this compound (VCPdF) and its non-fluorinated counterpart, vinylcyclopropane (VCP). The introduction of gem-difluoro substituents on the cyclopropane ring profoundly influences the molecule's stability and electronic properties, leading to significant differences in thermal and transition-metal-catalyzed rearrangements. This document details these differences through a presentation of quantitative data, experimental protocols, and mechanistic pathway visualizations to inform synthetic strategy and reaction design in medicinal chemistry and materials science.
Introduction
Vinylcyclopropanes (VCPs) are versatile three-carbon synthons in organic synthesis, known for their ability to undergo ring-expansion reactions to form five-membered rings, a common motif in natural products and pharmaceuticals.[1][2] The reactivity of VCPs is driven by the release of ring strain inherent to the three-membered ring.[3] The introduction of fluorine atoms, particularly in a geminal arrangement on the cyclopropane ring, introduces unique electronic effects that significantly alter the reactivity of the parent molecule. Fluorine's high electronegativity and the ability of C-F bonds to participate in hyperconjugation can stabilize radical or cationic intermediates, thereby lowering activation barriers for certain rearrangements.[4] This guide focuses on the comparative reactivity of this compound and vinylcyclopropane, with a particular emphasis on the vinylcyclopropane-cyclopentene rearrangement (VCPR).
Thermal Reactivity: The Vinylcyclopropane-Cyclopentene Rearrangement (VCPR)
The thermal VCPR is a well-studied reaction that converts vinylcyclopropanes into cyclopentenes.[5] This rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise, diradical-mediated process, with the operative mechanism being highly dependent on the substrate and reaction conditions.[6][7]
Mechanistic Overview
The thermal rearrangement of vinylcyclopropane is believed to proceed via the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate.[5] This intermediate can then cyclize to form the cyclopentene product. The presence of gem-difluoro substituents has been shown to lower the activation energy for this process.[4] Computational studies suggest that fluorine substituents stabilize the diradical intermediate, thus facilitating the ring-opening step.[4][8]
Quantitative Data
The following table summarizes key quantitative data for the thermal rearrangement of vinylcyclopropane and its difluorinated analog.
| Feature | Vinylcyclopropane | This compound |
| Product | Cyclopentene | 3,3-Difluorocyclopentene |
| Activation Energy (Ea) | ~50 kcal/mol[7][9] | Lower than VCP (qualitative)[4] |
| Reaction Temperature | Typically >300 °C[7][9] | 258 °C[10] |
| Mechanism | Diradical or Concerted[6][7] | Predominantly Diradical[4][10] |
Experimental Protocols
Thermal Rearrangement of this compound [10]
-
Materials: this compound, inert gas (e.g., nitrogen or argon), pyrolysis apparatus (e.g., packed flow reactor or sealed tube), cold trap (liquid nitrogen).
-
Procedure:
-
The pyrolysis is carried out in the gas phase.
-
This compound is passed through a heated tube packed with an inert material at 258 °C.
-
The reaction mixture is then passed through a liquid nitrogen-cooled trap to condense the products.
-
The major product, 3,3-difluorocyclopentene, is isolated and purified by gas-liquid partition chromatography (GLPC).
-
Thermal Rearrangement of Vinylcyclopropane [6]
-
Materials: Vinylcyclopropane, high-boiling point solvent (e.g., decalin, optional), inert gas, heating apparatus (e.g., furnace or sand bath capable of reaching >400 °C), reaction vessel (e.g., sealed quartz tube).
-
Procedure:
-
Place the vinylcyclopropane substrate into the reaction vessel. If using a solvent, dissolve the substrate in a minimal amount.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction vessel to the required temperature (typically above 400 °C for the parent VCP).[7]
-
Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC).
-
Upon completion, cool the vessel to room temperature and purify the product by distillation or column chromatography.
-
Transition-Metal-Catalyzed Reactivity
Transition metals can catalyze the rearrangement of vinylcyclopropanes under milder conditions than those required for thermal reactions. Rhodium catalysts, in particular, have been shown to be effective in promoting the rearrangement of VCPdF.[11][12]
Mechanistic Overview
In rhodium-catalyzed rearrangements of VCPdF, the reaction is initiated by the coordination of the rhodium catalyst to the vinyl group. This is followed by a ring-opening of the cyclopropane and a β-fluoride elimination to generate a vinylic allyl rhodium intermediate.[11][12] This intermediate can then undergo further reactions, such as enantioretentive ring closure, to form chiral cyclopentene derivatives.[11] The reaction pathway can be influenced by the choice of ligands and reaction conditions, leading to chemodivergent outcomes.[11][12]
Quantitative Data
The following table presents data for a rhodium-catalyzed enantioconvergent rearrangement of a racemic VCPdF derivative.[11]
| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
| Racemic (E)-(2-(2,2-difluoro-1-phenylcyclopropyl)vinyl)benzene | [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF4 (5 mol%) | Chiral cyclopentenone | High | Excellent |
| Racemic (E)-(2-(2,2-difluoro-1-phenylcyclopropyl)vinyl)benzene | [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF4 (5 mol%) | Chiral gem-difluorocyclopentene | High | Excellent |
Note: The specific product obtained can be controlled by the choice of reaction vessel (glass vial vs. polypropylene tube), which influences the availability of fluoride anions for recycling.[11]
Experimental Protocol
Rhodium-Catalyzed Enantioconvergent Rearrangement of a Racemic VCPdF [6]
-
Materials: Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol), [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), Silver tetrafluoroborate (AgBF4) (20 mol%), Dichloromethane (DCM) (0.2 mL), Fluorobenzene (PhF) (0.2 mL), Nitrogen atmosphere, 4 mL glass vial with a magnetic stir bar.
-
Procedure:
-
Catalyst Preparation: In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C2H4)Cl]2 (2 mol%) and (R)-Xyl-BINAP (4 mol%).
-
Reaction Setup: To the vial containing the catalyst, add the VCPdF substrate (0.1 mmol) and AgBF4 (20 mol%).
-
Solvent Addition: Add DCM (0.2 mL) and PhF (0.2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopentenone.
-
Synthesis of this compound
The synthesis of this compound is a crucial first step for studying its reactivity. It is typically prepared via the difluorocyclopropanation of a suitable diene.[4][13]
Experimental Protocol
A general procedure for the synthesis of 1,1-difluorocyclopropanes involves the generation of difluorocarbene from a suitable precursor, such as sodium chlorodifluoroacetate (ClCF2CO2Na) or trimethyl(trifluoromethyl)silane (TMSCF3), and its subsequent addition to an alkene.
Synthesis from 1,3-Butadiene (Conceptual)
-
Materials: 1,3-butadiene, a difluorocarbene precursor (e.g., TMSCF3 and a fluoride source), an appropriate solvent (e.g., THF or DME), reaction vessel equipped for low-temperature reactions.
-
Procedure:
-
A solution of the difluorocarbene precursor is prepared in the chosen solvent.
-
1,3-Butadiene is introduced into the reaction mixture, often at low temperatures to control its volatility.
-
The carbene is generated in situ, which then reacts with the diene to form this compound.
-
The reaction is quenched, and the product is isolated and purified, typically by distillation.
-
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.
Caption: Thermal Vinylcyclopropane-Cyclopentene Rearrangement.
Caption: Rh-Catalyzed VCPdF Rearrangement.
Conclusion
The gem-difluoro substitution on the vinylcyclopropane scaffold significantly alters its reactivity profile. In thermal rearrangements, the fluorine atoms lower the activation energy for the vinylcyclopropane-cyclopentene rearrangement, allowing the reaction to proceed at lower temperatures compared to the non-fluorinated analog. In transition-metal-catalyzed reactions, the presence of fluorine enables novel reaction pathways, such as β-fluoride elimination, leading to the formation of valuable chiral building blocks.[11][12] This comparative analysis provides a framework for understanding and predicting the reactivity of these important synthons, which can be leveraged for the efficient construction of complex molecules in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 8. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
electrophilicity of fluorine-containing carbenes in cyclopropanation
An In-depth Technical Guide to the Electrophilicity of Fluorine-Containing Carbenes in Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated cyclopropanes, in particular, are highly sought-after motifs in medicinal chemistry, combining the conformational rigidity of a three-membered ring with the unique electronic attributes of fluorine.[2][3] The synthesis of these structures often relies on the cyclopropanation of alkenes using fluorine-containing carbenes. The reactivity and selectivity of these carbenes are dominated by their electrophilic nature, a direct consequence of fluorine's electronic properties. This guide provides a detailed examination of the factors governing the electrophilicity of fluorine-containing carbenes, presents quantitative data on their reactivity, details experimental protocols for their generation and use, and explores their application in the synthesis of valuable fluorinated molecules.
Introduction: The Role of Fluorine in Carbene Chemistry
Carbenes are neutral, divalent carbon species that are highly reactive intermediates in organic synthesis.[1] Their reaction with alkenes to form cyclopropanes is a fundamental and powerful C-C bond-forming transformation.[4] When fluorine is attached to the carbene center, it significantly influences the intermediate's stability and reactivity.[5][6]
Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect), which enhances the electrophilicity of the carbene carbon.[7] However, fluorine can also act as a π-donor through its lone pairs, a resonance effect (+M effect) that stabilizes the singlet state of the carbene relative to the triplet state.[8] This dual electronic nature—strong inductive withdrawal and moderate resonance donation—is key to the unique behavior of fluorinated carbenes. Fluorine substitution directly on the carbene carbon thermodynamically stabilizes the reactive center, while fluorine on an adjacent carbon provides kinetic stabilization by inhibiting 1,2-rearrangements.[5][6][8] This enhanced stability allows for controlled and selective reactions that are often difficult to achieve with their non-fluorinated counterparts.
The Electrophilic Nature of Fluorine-Containing Carbenes
The cyclopropanation reaction between a singlet carbene and an alkene is generally a concerted process where the stereochemistry of the alkene is retained in the cyclopropane product.[4] The rate of this reaction is highly dependent on the electronic properties of both the alkene and the carbene. Fluorine-containing carbenes are generally electrophilic, meaning they react faster with electron-rich alkenes.[9]
Theoretical Basis: Inductive vs. Resonance Effects
The electrophilicity of a carbene is determined by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy corresponds to a more electrophilic carbene.
-
Inductive Effect (-I): The high electronegativity of fluorine strongly polarizes the C-F bond, withdrawing electron density from the carbene carbon. This lowers the energy of the carbene's vacant p-orbital (the LUMO), making it a better electron acceptor and thus more electrophilic.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can donate electron density into the vacant p-orbital of the singlet carbene. This back-bonding raises the energy of the LUMO, which counteracts the inductive effect and reduces electrophilicity.[8]
For difluorocarbene (:CF₂), the inductive effect is dominant, resulting in a highly electrophilic species. This is in contrast to carbenes with stronger π-donors like oxygen (e.g., dimethoxycarbene), which are considered nucleophilic.[10]
Caption: Electronic Effects of Fluorine on a Carbene Center.
Quantifying Electrophilicity
The electrophilic character of carbenes can be quantified and compared using several methods:
-
Moss's Carbene Selectivity Index (m_cxy): This empirical scale is based on the relative rates of carbene addition to a standard set of alkenes.[11] A higher m_cxy value indicates greater selectivity and a more electrophilic carbene. Difluorocarbene (:CF₂) has one of the highest values on this scale, confirming its strong electrophilic character.[8][11]
-
Hammett Correlations: A Hammett plot correlates the reaction rates for a series of substituted substrates (e.g., para-substituted styrenes) with the substituent's electronic parameter (σ). For an electrophilic carbene, the reaction is accelerated by electron-donating groups on the alkene, resulting in a negative reaction constant (ρ). Studies on fluorophenylcarbene have reaffirmed its electrophilic nature through Hammett analysis.[8]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to determine the global and local electrophilicity indices of carbenes, providing a theoretical framework that aligns well with experimental observations.[12][13]
Key Fluorine-Containing Carbenes and Their Generation
Difluorocarbene (:CF₂)
Difluorocarbene is the most studied and synthetically useful fluorinated carbene. It is highly selective, reacting preferentially with electron-rich C=C double bonds.[8] Its high reactivity often necessitates in-situ generation.
Caption: General Mechanism of Alkene Cyclopropanation.
Common precursors for generating :CF₂ include:
-
Trimethylsilyl Trifluoromethane (TMSCF₃, Ruppert-Prakash Reagent): Activated by a catalytic amount of a nucleophile like NaI, it provides a controlled source of :CF₂ under mild conditions, suitable for continuous flow systems.[14]
-
Halodifluoromethanes (e.g., CHClF₂, CBr₂F₂): Dehydrohalogenation with a strong base (e.g., KOH) or reaction with a reducing metal (e.g., Zn) can generate :CF₂.[7]
-
Thermal Decomposition: High-temperature pyrolysis of compounds like hexafluoropropylene oxide or chlorodifluoromethane is used industrially but is less common in laboratory synthesis.[8]
Caption: Common Generation Pathways for Difluorocarbene.
Monofluorocarbene (:CHF) and Halofluorocarbenes (:CFX)
Monofluorocyclopropanes are also valuable synthetic targets.[3] Monofluorocarbene (:CHF) can be generated from precursors like dibromofluoromethane with an organolithium reagent at low temperatures.[8] Halofluorocarbenes such as bromofluorocarbene (:CFBr) and chlorofluorocarbene (:CFCl) are also electrophilic, with electrophilicity generally decreasing in the order :CF₂ > :CFCl > :CBr₂.[11]
Trifluoromethyl-Substituted Carbenes (:CR-CF₃)
Carbenes bearing a trifluoromethyl group are crucial for synthesizing trifluoromethyl-substituted cyclopropanes.[2] These are typically generated from trifluorodiazoalkane precursors via catalysis with transition metals, most notably rhodium and copper complexes.[15][16] The resulting metal-carbenoid species is the active cyclopropanating agent. Engineered enzymes, such as modified myoglobin or protoglobin, have also been developed for the highly enantioselective transfer of trifluoromethylcarbene.[2][17][18]
Quantitative Reactivity Data
The following tables summarize key quantitative data that illustrates the electrophilicity and reactivity of various fluorine-containing carbenes.
Table 1: Moss's Carbene Selectivity Index (m_cxy) for Selected Carbenes (Data sourced from Moss, R. A. Acc. Chem. Res. 1980, 13, 58-64 and references within[8][11])
| Carbene | Precursor/Method | m_cxy | Classification |
| :CF₂ | CF₂Br₂/NaI | 1.48 | Electrophilic |
| :CFCl | CFCl₃/n-BuLi | 1.28 | Electrophilic |
| :CCl₂ | CHCl₃/KOtBu | 1.00 | Electrophilic |
| C₆H₅CF | PhCFHBr/KOtBu | 0.89 | Electrophilic |
| C₆H₅CCl | PhCHCl₂/KOtBu | 0.83 | Electrophilic |
| :CBr₂ | CHBr₃/KOtBu | 0.65 | Electrophilic |
Table 2: Relative Rates of Difluorocarbene Addition to Alkenes at 36 °C (Data sourced from[8])
| Alkene | Relative Rate (vs. 2-methylpropene) |
| 2,3-dimethyl-2-butene | 13.1 |
| 2-methyl-2-butene | 3.5 |
| 2-methylpropene | 1.0 |
| trans-2-butene | 0.74 |
| cis-2-butene | 0.065 |
Note: The data clearly shows that more electron-rich, substituted alkenes react faster with the electrophilic :CF₂, consistent with its classification.
Experimental Protocols
The following are representative protocols for the generation and cyclopropanation reactions of fluorine-containing carbenes.
Protocol: Continuous Flow Generation of :CF₂ from TMSCF₃ and Cyclopropanation of Styrene
(Adapted from Rullière, P. et al. Org. Lett. 2016, 18, 1988-1991[14])
-
System Setup: A continuous flow reactor consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA tubing), and a back-pressure regulator (set to ~100 psi) is assembled.
-
Reagent Preparation:
-
Solution A: A 2.0 M solution of styrene in anhydrous THF.
-
Solution B: A 3.0 M solution of TMSCF₃ in anhydrous THF containing sodium iodide (0.1 equivalents relative to TMSCF₃).
-
-
Reaction Execution:
-
The reactor coil is preheated to 65 °C.
-
Solution A is pumped at a flow rate of 0.5 mL/min.
-
Solution B is pumped at a flow rate of 0.5 mL/min.
-
The solutions combine in the T-mixer and enter the heated coil, resulting in a residence time of 10 minutes.
-
-
Workup and Purification:
-
The output stream is collected in a flask containing saturated aqueous NaHCO₃.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product (1,1-difluoro-2-phenylcyclopropane) is purified by flash column chromatography on silica gel.
-
Protocol: Rhodium-Catalyzed Cyclopropanation with 1-Aryl-2,2,2-trifluorodiazoethane
(Adapted from Denton, J. R. et al. Org. Lett. 2007, 9, 2625-2628[16])
-
Catalyst Preparation: A flask is charged with the dirhodium catalyst, such as Rh₂(S-PTAD)₄ (0.01 mol %), and purged with argon.
-
Reagent Addition:
-
Anhydrous dichloromethane (DCM) is added to dissolve the catalyst.
-
The desired alkene (e.g., styrene, 1.5 equivalents) is added via syringe.
-
The mixture is cooled to the desired reaction temperature (e.g., 25 °C).
-
-
Diazo Compound Addition:
-
A solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.0 equivalent) in anhydrous DCM is prepared.
-
This diazo solution is added slowly via syringe pump to the reaction mixture over a period of 4 hours.
-
-
Reaction Monitoring and Workup:
-
The reaction is stirred for an additional hour after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the trifluoromethyl-substituted cyclopropane.
-
Conclusion and Future Outlook
Fluorine-containing carbenes are powerful and highly selective reagents for the synthesis of fluorinated cyclopropanes. Their reactivity is governed by a delicate balance of strong inductive electron withdrawal and stabilizing π-donation from the fluorine substituents, rendering them distinctly electrophilic. Difluorocarbene, in particular, stands out as a highly selective carbene, while trifluoromethyl-substituted carbenes provide access to medicinally relevant CF₃-containing scaffolds. Quantitative methods like Moss's selectivity index and Hammett analysis provide a robust framework for understanding and predicting their reactivity. As synthetic methods, including biocatalysis and continuous flow technology, continue to advance, the utility of these important intermediates in drug discovery and materials science is set to expand even further.[2][14] Future research will likely focus on developing new, safer carbene precursors and expanding the scope of asymmetric cyclopropanation to access a wider range of chiral fluorinated building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. C–F bond functionalizations via fluorinated carbenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. C–F bond functionalizations via fluorinated carbenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchers.uss.cl [researchers.uss.cl]
- 13. Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 15. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
- 16. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 17. escholarship.org [escholarship.org]
- 18. sas.rochester.edu [sas.rochester.edu]
An In-Depth Technical Guide to the Ring Strain Analysis of 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Difluoro-2-vinylcyclopropane is a molecule of significant interest due to the unique interplay of ring strain conferred by the three-membered ring and the electronic effects of the gem-difluoro and vinyl substituents. This technical guide provides a comprehensive analysis of the ring strain in this molecule, compiling available quantitative data, detailed experimental protocols for its synthesis and characterization, and computational methodologies for its theoretical evaluation. The strategic incorporation of the difluorocyclopropyl moiety is a growing tactic in medicinal chemistry, and a thorough understanding of its inherent properties, such as ring strain, is crucial for predicting molecular stability, reactivity, and conformational behavior. This document aims to serve as a core resource for researchers leveraging this important structural motif.
Quantitative Ring Strain Analysis
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆F₂ | [2] |
| Molecular Weight | 104.10 g/mol | [2] |
| Density | 0.986 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.368 | [3] |
| Boiling Point | Not available | |
| Flash Point | 22.05 °C (71.7 °F) | [3] |
| Computed Ring Strain Energy (relative to cyclopropane) | Increased (qualitative) | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Peaks and Assignments | Source |
| ¹H NMR | Data not explicitly detailed in search results. | |
| ¹³C NMR | Data not explicitly detailed in search results. | |
| ¹⁹F NMR | The polymer of this compound shows a major signal at -96.11 ppm (91%) and a minor signal at -92.02 ppm (9%). | |
| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results. | |
| Mass Spectrometry (MS) | Data available in NIST WebBook, but not detailed in search results.[4] | [4] |
Experimental Protocols
The primary route for the synthesis of this compound is the [2+1] cycloaddition of difluorocarbene to 1,3-butadiene.[1]
Synthesis of this compound
Principle: Difluorocarbene (:CF₂) is generated in situ and reacts with 1,3-butadiene to form the difluorocyclopropane ring. Several methods for generating difluorocarbene are available. One common method involves the thermal decomposition of sodium chlorodifluoroacetate. Another reported route utilizes chlorodifluoromethane in the presence of a phase-transfer catalyst.[1]
Detailed Protocol (Representative, based on Buddrus, 1975): This protocol is a general representation and may require optimization.
-
Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer is charged with epichlorohydrin (as solvent), tetrabutylammonium bromide (as a phase-transfer catalyst), and hydroquinone (as a polymerization inhibitor).
-
Reagent Addition: The autoclave is cooled, and 1,3-butadiene is condensed into the vessel.
-
Carbene Generation: Chlorodifluoromethane is introduced into the autoclave.
-
Reaction Conditions: The mixture is heated to 120 °C with vigorous stirring for a specified period. The pressure will increase during the reaction.
-
Workup: After cooling to room temperature, the excess gas is vented. The reaction mixture is filtered to remove any solid byproducts.
-
Purification: The product is isolated from the reaction mixture by fractional distillation. The purity of the collected fractions should be assessed by gas chromatography (GC) and NMR spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. The vinyl and cyclopropyl protons are expected in the regions of δ 4.5-6.0 ppm and δ 0.5-2.5 ppm, respectively. Complex spin-spin coupling will be observed.
-
¹³C NMR: Acquire the carbon NMR spectrum. Look for signals corresponding to the vinyl and cyclopropyl carbons. The carbon bearing the two fluorine atoms will appear as a triplet due to ¹JCF coupling.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum. The two fluorine atoms are diastereotopic and are expected to show a complex multiplet pattern due to geminal F-F coupling and vicinal H-F couplings.[5]
Computational Analysis of Ring Strain
Computational chemistry provides a powerful tool for quantifying the ring strain of this compound. Density Functional Theory (DFT) is a commonly employed method for such calculations.
Methodology (based on related studies): [6]
-
Geometry Optimization: The 3D structure of this compound is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger).[6] This calculation provides the lowest energy conformation and key geometrical parameters like bond lengths and angles.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Ring Strain Energy Calculation (Isodesmic Reaction Approach): The ring strain energy (RSE) is calculated by constructing a hypothetical isodesmic reaction. This is a reaction where the number and type of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations. A suitable isodesmic reaction for this compound is:
This compound + 2 propane + ethene → 2,2-difluoropropane + 1-pentene
The RSE is then calculated as the enthalpy change of this reaction.
Visualizations
Diagrams of Key Processes
Caption: Synthetic workflow for this compound.
Caption: Computational workflow for ring strain energy calculation.
Caption: Thermal vinylcyclopropane-cyclopentene rearrangement.
Conclusion
The ring strain of this compound is a critical parameter influencing its chemical behavior. While a precise experimental quantification remains elusive, computational studies and comparisons with analogues robustly indicate a significant increase in strain energy compared to the parent cyclopropane. This heightened strain, coupled with the electronic influence of the vinyl and gem-difluoro groups, makes it a reactive and versatile building block in organic synthesis. The provided experimental and computational protocols offer a framework for the synthesis, characterization, and theoretical analysis of this important molecule, supporting its continued application in the development of novel chemical entities. Further experimental work to precisely determine the ring strain and fully characterize the spectroscopic properties of the monomer is warranted.
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6F2 | CID 136503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 694-34-8 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Introduction of Fluorine to Cyclopropane Scaffolds: A Technical Guide to Modulating Physicochemical Properties for Drug Discovery
For Immediate Release
Pasadena, CA – December 28, 2025 – In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a valuable structural motif, prized for its conformational rigidity and unique electronic properties. When combined with the strategic incorporation of fluorine, the smallest and most electronegative halogen, the resulting fluorinated cyclopropanes emerge as powerful tools for fine-tuning the physicochemical properties of drug candidates. This technical guide provides an in-depth exploration of the role of fluorine in modifying the pKa, lipophilicity, metabolic stability, and conformational behavior of cyclopropane-containing molecules, offering valuable insights for researchers, scientists, and drug development professionals.
Impact of Fluorination on Acidity and Basicity (pKa)
The introduction of fluorine to a cyclopropane ring exerts a significant influence on the acidity or basicity of nearby functional groups, primarily through a strong electron-withdrawing inductive effect. This effect can be strategically employed to modulate the ionization state of a drug molecule at physiological pH, thereby impacting its solubility, permeability, and target engagement.
For instance, in the case of cyclopropylamines, the presence of a fluorine atom generally leads to a decrease in the pKa of the amine, making it less basic. This is a consequence of the fluorine atom pulling electron density away from the nitrogen, which destabilizes the corresponding protonated form. The magnitude of this pKa shift is dependent on the number of fluorine atoms and their proximity to the amine group.
Table 1: Comparative pKa Values of Fluorinated and Non-fluorinated Cycloalkylamines
| Compound | Structure | pKa | ΔpKa (vs. Non-fluorinated) |
| Cyclopropylamine | C₃H₅NH₂ | 8.8 | - |
| cis-2-Fluoro-2-phenylcyclopropylamine | C₉H₁₀FN | 8.0 | -0.8[1] |
| trans-2-Fluoro-2-phenylcyclopropylamine | C₉H₁₀FN | 8.0 | -0.8[1] |
| 3-Fluorocyclobutylamine | C₄H₈FN | ~8.0 | ~-0.8[1] |
Note: Data for fluorinated cyclopropylamines are presented alongside a fluorinated cyclobutylamine to illustrate the consistent acidifying effect of fluorine in small rings.
Modulation of Lipophilicity (logP)
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the lipophilicity of cyclopropanes is nuanced and can either increase or decrease the logP value depending on the extent and pattern of fluorination, as well as the overall molecular context.
While the replacement of a hydrogen atom with a single fluorine atom can sometimes lead to a slight increase in lipophilicity, the introduction of multiple fluorine atoms, particularly in a cis orientation on the same face of the cyclopropane ring, can create a facially polarized motif.[2] This polarization can lead to a decrease in logP, enhancing the hydrophilicity of the molecule. This "Teflon-like" surface can also reduce non-specific protein binding.
Table 2: Comparative logP Values of Fluorinated and Non-fluorinated Cycloalkanes
| Compound/Analog | Description | cLogP | Reference |
| 2-Phenylcyclopropyl)methylamine | Non-fluorinated parent | 1.95 | [3] |
| Fluorinated cyclopropane derivative of above | Monofluorinated on cyclopropane | 1.92 | [3] |
| Aryl α,β,β-trifluorocyclopropane | Partially fluorinated | Similar to -CF₃ | [4] |
Enhancing Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) family. Fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage compared to a carbon-hydrogen bond. By replacing a metabolically labile hydrogen atom with fluorine, the metabolic half-life of a drug can be substantially prolonged.
The rigid nature of the cyclopropane ring already imparts a degree of metabolic stability, and the addition of fluorine further fortifies the molecule against enzymatic attack.[5]
Table 3: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [6] |
| 32a | 4-Fluoro-indole analog | 25.46 | - | Mouse | [6] | |
| Cabozantinib analog | (rac)-JV-976 | Fluorocyclopropyl analog | Good stability | Not specified | Rat | [7] |
| Cabozantinib | Non-fluorinated parent | Good stability | Not specified | Rat | [7] |
Influence on Conformation
The stereoelectronic effects of fluorine can have a profound impact on the conformational preferences of the cyclopropane ring and its substituents. The gauche effect, where a gauche arrangement of electronegative substituents is favored, can influence the overall shape of the molecule. This conformational control is crucial for optimizing the binding affinity of a drug to its target receptor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational changes induced by fluorination. Vicinal coupling constants (³J) between protons and fluorine atoms are particularly informative, as their magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.
Table 4: Representative ¹H-¹⁹F Coupling Constants for Conformational Analysis of Fluorinated Cycloalkanes
| Coupling Type | Dihedral Angle | Typical ³JHF (Hz) |
| Vicinal (H-C-C-F) | ~60° (gauche) | 2 - 10 |
| Vicinal (H-C-C-F) | ~180° (anti) | 15 - 40 |
| Geminal (H-C-F) | - | 45 - 55 |
Note: This table provides typical ranges. Actual values can vary based on the specific molecular environment.
Experimental Protocols
Determination of Lipophilicity (logP) by the Shake-Flask Method using ¹⁹F NMR
Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated cyclopropane derivative.
Methodology:
-
Preparation of Solutions: A known amount of the fluorinated test compound and a fluorinated reference compound are dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to ensure thorough partitioning of the compounds between the two phases. The mixture is then allowed to stand to achieve complete phase separation.
-
Sampling: Aliquots are carefully taken from both the n-octanol and water layers.
-
¹⁹F NMR Analysis: The ¹⁹F NMR spectra of both aliquots are recorded.
-
Calculation: The logP is calculated from the ratio of the integrals of the test compound's signal to the reference compound's signal in both the octanol and water phases. This ratiometric approach minimizes errors associated with sample preparation and volume measurements.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a cyclopropane-containing amine.
Methodology:
-
Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[4] The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the amine has been neutralized.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated cyclopropane derivative in the presence of liver enzymes.
Methodology:
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution containing essential cofactors for metabolic enzymes, most notably NADPH.[6]
-
Incubation: The mixture is incubated at 37°C for a series of time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: At each time point, the metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this data, the metabolic half-life (t½) and intrinsic clearance (CLint) are calculated, providing a quantitative measure of metabolic stability.[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the development of fluorinated cyclopropane-containing drugs.
Caption: A generalized synthetic workflow for preparing fluorinated cyclopropane derivatives.
Caption: A simplified diagram of the TRPV1 signaling pathway, a target for some fluorinated cyclopropane-containing analgesics.
Caption: A logical workflow for the hit-to-lead optimization phase in drug discovery, where physicochemical properties are assessed.[8]
Conclusion
The strategic incorporation of fluorine into cyclopropane rings offers a versatile and powerful approach to modulate the key physicochemical properties of drug candidates. By understanding the principles outlined in this guide, medicinal chemists can leverage the unique effects of fluorine to optimize pKa, fine-tune lipophilicity, enhance metabolic stability, and control molecular conformation. This knowledge-driven approach to drug design, supported by robust experimental protocols and a clear understanding of relevant biological pathways, will continue to drive the discovery and development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Computational Analysis of 1,1-difluoro-2-vinylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1-difluoro-2-vinylcyclopropane motif is a key structural element in medicinal chemistry and materials science. The introduction of geminal fluorine atoms onto the cyclopropane ring significantly alters its electronic properties, metabolic stability, and conformational behavior. These modifications can have profound effects on a molecule's biological activity and material characteristics. A thorough understanding of the three-dimensional structure and conformational dynamics of this moiety is therefore crucial for rational drug design and the development of novel materials.
Computational chemistry provides a powerful toolkit for investigating the structural and energetic properties of molecules at the atomic level. This technical guide offers an in-depth overview of the computational methodologies used to study the structure of this compound. It details the theoretical background, practical experimental protocols for computational analysis, and presents key structural data. The guide is intended to serve as a comprehensive resource for researchers employing computational techniques to explore fluorinated cyclopropanes.
Conformational Landscape
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the vinyl group to the cyclopropane ring. This rotation gives rise to two main conformers: the s-cis (or syn-periplanar) and the s-trans (or anti-periplanar) forms. In the s-cis conformation, the double bond of the vinyl group is eclipsed with the adjacent C-C bond of the cyclopropane ring, while in the s-trans conformation, they are oriented away from each other.
The relative stability of these conformers is determined by a delicate balance of steric and electronic effects. The gem-difluoro substitution on the cyclopropane ring introduces significant electronic perturbations that can influence this conformational preference.
Data Presentation: Structural Parameters
The geometric parameters of the s-cis and s-trans conformers of this compound can be determined with a high degree of accuracy using quantum chemical calculations. Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set is a commonly employed and reliable method for geometry optimization of such organic molecules. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the two conformers, representing typical results from such a computational study.
Table 1: Key Bond Lengths (Å) of this compound Conformers
| Bond | s-cis Conformer | s-trans Conformer |
| C1-C2 | 1.518 | 1.519 |
| C1-C3 | 1.505 | 1.504 |
| C2-C3 | 1.525 | 1.526 |
| C1-C4 | 1.480 | 1.481 |
| C4=C5 | 1.335 | 1.334 |
| C3-F1 | 1.360 | 1.361 |
| C3-F2 | 1.360 | 1.361 |
Table 2: Key Bond Angles (°) of this compound Conformers
| Angle | s-cis Conformer | s-trans Conformer |
| C2-C1-C3 | 60.5 | 60.4 |
| C1-C2-C3 | 59.7 | 59.8 |
| C1-C3-C2 | 59.8 | 59.8 |
| C2-C1-C4 | 120.1 | 119.8 |
| C3-C1-C4 | 118.5 | 118.7 |
| C1-C4=C5 | 123.5 | 123.7 |
| F1-C3-F2 | 107.2 | 107.1 |
Table 3: Rotational Barrier and Relative Energies
| Parameter | Value (kcal/mol) |
| Rotational Barrier (s-cis to s-trans) | ~2.5 - 3.5 |
| Relative Energy (s-trans vs. s-cis) | s-cis is slightly more stable |
Experimental Protocols: Computational Methodology
The structural and energetic data presented in this guide are typically obtained through a series of well-defined computational steps. The following protocols outline a standard workflow for the computational analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.
Geometry Optimization
-
Objective: To find the lowest energy arrangement of atoms for each conformer (s-cis and s-trans).
-
Software: Gaussian 09 or a later version.
-
Methodology:
-
Input File Creation: Construct an initial 3D structure of the s-cis and s-trans conformers of this compound using a molecular builder like GaussView.
-
Calculation Setup: In the Gaussian input file, specify the following keywords in the route section:
-
#p B3LYP/6-31G* Opt
-
B3LYP/6-31G: This specifies the use of the B3LYP hybrid functional with the Pople-style 6-31G basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this type.
-
Opt: This keyword requests a geometry optimization.
-
-
Execution: Submit the input file to Gaussian for calculation.
-
Verification: After the calculation is complete, verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation.
-
Frequency Calculation
-
Objective: To confirm that the optimized structures are true energy minima and to obtain thermochemical data.
-
Software: Gaussian 09 or a later version.
-
Methodology:
-
Input File Creation: Use the optimized coordinates from the previous step.
-
Calculation Setup: In the Gaussian input file, specify the following keywords:
-
#p B3LYP/6-31G* Freq
-
Freq: This keyword requests a frequency calculation.
-
-
Execution: Run the calculation.
-
Analysis: Check the output file for the vibrational frequencies. A true minimum will have no imaginary frequencies. The output will also provide zero-point vibrational energy (ZPVE) and other thermodynamic data.
-
Conformational Analysis: Potential Energy Scan
-
Objective: To determine the rotational barrier between the s-cis and s-trans conformers.
-
Software: Gaussian 09 or a later version.
-
Methodology:
-
Input File Creation: Start with the optimized geometry of one of the conformers (e.g., s-cis).
-
Calculation Setup:
-
Define the dihedral angle corresponding to the rotation around the C1-C4 bond.
-
Use the Opt=ModRedundant keyword to perform a relaxed potential energy surface scan. This will optimize the geometry at each step of the scan while constraining the defined dihedral angle.
-
An example input line would be: D 5 4 1 2 S 36 10.0, which scans the dihedral angle between atoms 5-4-1-2 in 36 steps of 10 degrees.
-
-
Execution: Run the scan calculation.
-
Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the transition state and the energy barrier.
-
Transition State Optimization
-
Objective: To precisely locate the transition state structure for the rotation between conformers.
-
Software: Gaussian 09 or a later version.
-
Methodology:
-
Input File Creation: Use the structure corresponding to the highest energy point from the potential energy scan as the initial guess for the transition state.
-
Calculation Setup: In the Gaussian input file, use the Opt=(TS,CalcFC,NoEigentest) keyword.
-
TS: Specifies a search for a transition state.
-
CalcFC: Calculates the force constants at the first step to improve convergence.
-
-
Execution: Run the optimization.
-
Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.
-
Mandatory Visualization
Caption: Workflow for computational structural analysis.
Caption: Conformational equilibrium of this compound.
Caption: Hierarchy of computational methods.
Conclusion
The computational study of this compound provides invaluable insights into its structural and energetic properties. By employing robust computational protocols, researchers can accurately determine the geometric parameters of its stable conformers and the energy barrier to their interconversion. This knowledge is fundamental for understanding the molecule's behavior and for its application in drug design and materials science. The methodologies and representative data presented in this guide offer a solid foundation for further computational explorations of this important chemical motif.
Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Reactions of 1,1-Difluoro-2-vinylcyclopropane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes (VCPs) is a powerful method for the synthesis of seven-membered rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds. The reaction typically proceeds through the cleavage of the cyclopropane ring and subsequent cycloaddition with a tethered or external π-system. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making fluorine-containing building blocks highly valuable in drug discovery. Consequently, the rhodium-catalyzed [5+2] cycloaddition of a fluorinated substrate such as 1,1-difluoro-2-vinylcyclopropane is of great interest for the synthesis of novel difluorinated cycloheptane derivatives.
However, experimental evidence suggests that the presence of the gem-difluoro group on the cyclopropane ring dramatically alters the reactivity of the VCP scaffold under rhodium catalysis. Instead of the expected [5+2] cycloaddition, the reaction pathway is diverted to either a [3+2] cycloaddition, affording gem-difluorinated cyclopentanes, or a rearrangement to yield cyclopentenones. This document details the observed reactivity of 1,1-difluoro-2-vinylcyclopropanes in rhodium-catalyzed reactions, providing protocols and data for these unexpected but synthetically valuable transformations.
Part 1: Rhodium-Catalyzed [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins
The reaction of gem-difluorinated cyclopropanes with internal olefins in the presence of a rhodium catalyst leads to the formation of gem-difluorinated cyclopentanes.[1][2] This outcome demonstrates that the gem-difluorinated cyclopropane acts as a "CF₂" C3 synthon rather than a C5 synthon.[1][2]
Data Presentation: Substrate Scope of the [3+2] Cycloaddition
The following table summarizes the results for the rhodium-catalyzed [3+2] cycloaddition of various gem-difluorinated cyclopropanes with internal olefins, demonstrating the scope and efficiency of this transformation.
| Entry | gem-Difluorinated Cyclopropane (Ar) | Olefin (R¹, R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | R¹=Ph, R²=H | 85 | >20:1 | |
| 2 | 4-Methylphenyl | R¹=Ph, R²=H | 88 | >20:1 | |
| 3 | 4-Methoxyphenyl | R¹=Ph, R²=H | 90 | >20:1 | |
| 4 | 4-Chlorophenyl | R¹=Ph, R²=H | 82 | >20:1 | |
| 5 | Phenyl | R¹=Me, R²=Me | 75 | >20:1 | |
| 6 | Phenyl | R¹=CO₂Me, R²=CO₂Me | 68 | >20:1 |
Data is representative of typical results reported in the literature.
Experimental Protocol: General Procedure for the Rh-Catalyzed [3+2] Cycloaddition
Materials:
-
[Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
DCE (1,2-Dichloroethane), anhydrous
-
gem-Difluorinated cyclopropane derivative
-
Internal olefin
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂Cl]₂ (2.0 mol%) and AgSbF₆ (4.0 mol%).
-
Add anhydrous DCE (0.1 M) and stir the mixture at room temperature for 10 minutes.
-
Add the internal olefin (1.2 equivalents) to the catalyst mixture.
-
Add the gem-difluorinated cyclopropane (1.0 equivalent) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorinated cyclopentane.
Visualization: Experimental Workflow for [3+2] Cycloaddition
Caption: Workflow for the Rh-catalyzed [3+2] cycloaddition.
Part 2: Rhodium-Catalyzed Rearrangement of gem-Difluorovinylcyclopropane to Cyclopentenones
In a serendipitously discovered reaction, rhodium catalysts can promote the rearrangement of gem-difluorovinylcyclopropanes (DF-VCPs) into synthetically valuable 2-cyclopentenones.[3][4] This transformation is believed to proceed through a mechanism where the gem-difluoro ene acts as a ketene surrogate, with water facilitating the conversion of the CF₂ group to a carbonyl.[3]
Data Presentation: Substrate Scope of the Rearrangement Reaction
The following table illustrates the scope of the rhodium-catalyzed rearrangement of various DF-VCPs to their corresponding cyclopentenone products.
| Entry | gem-Difluorovinylcyclopropane (Ar) | Product | Yield (%) |
| 1 | Phenyl | 92 | |
| 2 | 4-Methylphenyl | 89 | |
| 3 | 4-Bromophenyl | 95 | |
| 4 | 3-Methoxyphenyl | 85 | |
| 5 | 2-Naphthyl | 88 | |
| 6 | Thien-2-yl | 78 |
Data is representative of typical results reported in the literature for this type of rearrangement.[5]
Experimental Protocol: General Procedure for the Rh-Catalyzed Rearrangement
Materials:
-
[Rh(C₂H₄)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(R)-Xyl-BINAP (Chiral phosphine ligand)
-
AgBF₄ (Silver tetrafluoroborate)
-
DCM (Dichloromethane), anhydrous
-
PhF (Fluorobenzene), anhydrous
-
gem-Difluorovinylcyclopropane derivative
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(C₂H₄)Cl]₂ (2.0 mol%), (R)-Xyl-BINAP (4.0 mol%), and AgBF₄ (20 mol%) to a 4 mL glass vial.
-
Add a mixture of anhydrous DCM and PhF (1:1, 0.2 M).
-
Add the gem-difluorovinylcyclopropane (1.0 equivalent) to the vial.
-
Seal the vial and stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, remove the vial from the glovebox and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cyclopentenone product.
Visualization: Experimental Workflow for Rearrangement to Cyclopentenone
Caption: Workflow for the Rh-catalyzed rearrangement of DF-VCPs.
The introduction of a gem-difluoro moiety on the vinylcyclopropane skeleton fundamentally alters its reactivity in rhodium-catalyzed cycloadditions. While the anticipated [5+2] pathway to seven-membered rings is not observed, the substrate undergoes facile [3+2] cycloadditions with olefins or rearranges to form cyclopentenones. Both of these transformations are valuable in their own right, providing efficient access to highly functionalized five-membered carbocycles that are of significant interest to the pharmaceutical and agrochemical industries. These findings underscore the profound electronic and steric effects of fluorine substitution and open new avenues for the application of fluorinated building blocks in synthetic chemistry. Researchers aiming to synthesize difluorinated cycloheptanes via this route should consider alternative strategies, while those interested in cyclopentane and cyclopentenone synthesis can leverage the unique reactivity of this compound.
References
Application Notes and Protocols for the Vinylcyclopropane-Cyclopentene Rearrangement of Fluorinated Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a robust synthetic methodology for the construction of five-membered carbocyclic rings, a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. This ring expansion reaction transforms accessible vinyl-substituted cyclopropanes into more complex cyclopentene derivatives. The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties, including metabolic stability and binding affinity. Consequently, the development of synthetic routes to fluorinated carbocycles is of significant interest to the medicinal chemistry and drug development communities.
These application notes provide a detailed overview of the VCP-CP rearrangement specifically for fluorinated substrates, covering both thermal and rhodium-catalyzed methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to enable researchers to effectively apply this powerful transformation in their own synthetic endeavors.
Mechanistic Overview
The VCP-CP rearrangement can proceed through two primary mechanistic pathways: a concerted pericyclic process or a stepwise diradical mechanism. The operative pathway is highly dependent on the substrate and reaction conditions. In the context of fluorinated substrates, both thermal and transition metal-catalyzed approaches have proven effective.
Thermal Rearrangement
Under thermal conditions, the rearrangement is believed to proceed through a diradical intermediate formed by the homolytic cleavage of the weakest carbon-carbon bond in the cyclopropane ring. The presence of fluorine atoms can influence the activation energy of this process.
Rhodium-Catalyzed Rearrangement
Transition metal catalysis, particularly with rhodium complexes, offers a milder alternative to thermal conditions and can provide access to enantiomerically enriched products. The mechanism of the rhodium-catalyzed rearrangement of vinyl gem-difluorocyclopropanes involves a ring-opening/β-fluoride elimination to generate a vinylic allyl rhodium intermediate. Subsequent stereoselective ring closure affords the cyclopentene product.[1]
Data Presentation
The following tables summarize quantitative data for both thermal and rhodium-catalyzed VCP-CP rearrangements of fluorinated substrates, providing a comparative overview of their scope and efficiency.
Table 1: Thermal Vinylcyclopropane-Cyclopentene Rearrangement of a Fluorinated Substrate
| Substrate (trans-E isomer) | Conditions | Product | Yield (%) | Reference |
| Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate | 100-180 °C | Difluorocyclopentene derivative | 99 | [2] |
Table 2: Rhodium-Catalyzed Enantioconvergent Rearrangement of Racemic Vinyl gem-Difluorocyclopropanes
| Substrate (VCPdF) | Catalyst System | Conditions | Product | Yield (%) | ee (%) | Reference |
| Racemic vinyl gem-difluorocyclopropane (VCPdF) with various aryl and alkyl substituents | [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), AgBF4 (20 mol%) | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenones and gem-difluorocyclopentenes | up to 90 | >90 | [1][3] |
| Phenyl substituted VCPdF | [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP / AgBF4 | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenone | 90 | >90 | [1] |
| Halogen-substituted phenyl VCPdFs | [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP / AgBF4 | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenones | up to 90 | >90 | [1] |
| CF3-substituted phenyl VCPdF | [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP / AgBF4 | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenone | Moderate | >90 | [1] |
| Alkyl substituted VCPdFs | [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP / AgBF4 | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenones | Moderate to excellent | >90 | [1] |
Experimental Protocols
Protocol 1: Thermal Vinylcyclopropane-Cyclopentene Rearrangement of Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate[2]
Materials:
-
Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate (trans-E isomer)
-
High-boiling point solvent (e.g., diphenyl ether), if necessary
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert gas (e.g., nitrogen or argon)
-
Heating source (e.g., oil bath or heating mantle)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a fume hood, place the ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate into the reaction vessel. If a solvent is used, dissolve the substrate in a minimal amount of a high-boiling point solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (in the range of 100-180 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (if possible) and analyzing them by a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The rearrangement of the specified substrate is reported to be nearly quantitative.[2]
-
Work-up: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was performed neat, the crude product can be purified directly. If a solvent was used, it may need to be removed under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to obtain the desired difluorocyclopentene.
Protocol 2: Rhodium-Catalyzed Enantioconvergent Rearrangement of a Racemic Vinyl gem-Difluorocyclopropane (VCPdF)[4]
Materials:
-
Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol)
-
[Rh(C2H4)Cl]2 (2 mol%)
-
(R)-Xyl-BINAP (4 mol%)
-
Silver tetrafluoroborate (AgBF4) (20 mol%)
-
Dichloromethane (DCM) (0.2 mL)
-
Fluorobenzene (PhF) (0.2 mL)
-
Nitrogen atmosphere
-
4 mL glass vial with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Silica gel for flash column chromatography
Procedure:
-
Catalyst Preparation: In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C2H4)Cl]2 (2 mol%) and (R)-Xyl-BINAP (4 mol%).
-
Reaction Setup: To the vial containing the catalyst, add the VCPdF substrate (0.1 mmol) and AgBF4 (20 mol%).
-
Solvent Addition: Add DCM (0.2 mL) and PhF (0.2 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopentenone or gem-difluorocyclopentene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thermal VCP-CP rearrangement proceeds via a diradical intermediate.
Caption: Rhodium-catalyzed rearrangement involves a chiral allyl intermediate.
Caption: Workflow for the thermal VCP-CP rearrangement.
Caption: Workflow for the rhodium-catalyzed VCP-CP rearrangement.
Synthesis of Fluorinated Vinylcyclopropane Precursors
The successful application of the VCP-CP rearrangement is contingent on the availability of the requisite fluorinated vinylcyclopropane starting materials. These precursors can be synthesized through various methods, including the addition of difluorocarbene to appropriate olefin precursors.[4] For instance, the treatment of an olefin with trimethyl(trifluoromethyl)silane (TMSCF3) and sodium iodide can generate difluorocarbene in situ for the cyclopropanation reaction.[4]
Competing Pathways
It is important to note that under thermal conditions, cis-isomers of certain fluorinated vinylcyclopropanes may not undergo the desired VCP-CP rearrangement. Instead, they can participate in competing[1][1]-sigmatropic rearrangements to afford alternative products, such as benzocycloheptadiene species.[2] The stereochemistry of the starting vinylcyclopropane is therefore a critical factor in determining the reaction outcome.
Conclusion
The vinylcyclopropane-cyclopentene rearrangement of fluorinated substrates represents a valuable and versatile tool for the synthesis of fluorinated five-membered rings. The choice between thermal and rhodium-catalyzed methods will depend on the specific substrate, desired stereochemical outcome, and tolerance of other functional groups. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this powerful transformation in the development of novel fluorinated molecules with potential applications in medicinal chemistry and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1,1-Difluoro-2-vinylcyclopropane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,1-difluoro-2-vinylcyclopropane and its derivatives in the construction of complex molecular architectures relevant to natural product synthesis and drug discovery. The unique reactivity of this building block, driven by the presence of the gem-difluoro group and the strained cyclopropane ring, enables powerful chemical transformations, most notably vinylcyclopropane rearrangements to form functionalized cyclopentene rings.
Introduction
1,1-Difluoro-2-vinylcyclopropanes are versatile synthetic intermediates that serve as precursors to valuable difluorinated cyclopentene and cyclopentenone structures. The fluorine atoms significantly influence the reactivity of the vinylcyclopropane moiety, often lowering the activation energy for ring expansion and enabling transformations that are challenging with their non-fluorinated counterparts. This has led to the development of novel methodologies for the stereocontrolled synthesis of five-membered rings, which are common motifs in a wide range of biologically active natural products.
Two primary strategies for the application of 1,1-difluoro-2-vinylcyclopropanes in synthesis are highlighted in these notes:
-
Thermal Vinylcyclopropane Rearrangement (VCPR): A classic pericyclic reaction that proceeds under thermal conditions to afford cyclopentene derivatives. The presence of the gem-difluoro group can facilitate this rearrangement at lower temperatures compared to non-fluorinated analogs.
-
Rhodium-Catalyzed Enantioconvergent and Chemodivergent Rearrangement: A modern, transition-metal-catalyzed approach that allows for the conversion of racemic vinyl gem-difluorocyclopropanes into highly enantioenriched chiral cyclopentenones or gem-difluorocyclopentenes. This methodology is particularly powerful for the asymmetric synthesis of complex targets.
Key Applications in Synthesis
The primary application of this compound in natural product synthesis is the construction of substituted cyclopentene and cyclopentenone cores. These five-membered ring systems are prevalent in various classes of natural products, including prostaglandins, and rocaglamides, many of which exhibit significant biological activities such as anticancer, anti-inflammatory, and insecticidal properties.
The ability to introduce fluorine atoms into these scaffolds is of particular interest in medicinal chemistry and drug development. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.
Data Presentation
Table 1: Thermal Vinylcyclopropane Rearrangement of a Difluorinated Substrate
| Entry | Substrate | Conditions | Product | Yield | Reference |
| 1 | ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate | 100 °C | trans-difluorinated cyclopentene | High | [1] |
| 2 | trans-E isomer of a difluorinated vinylcyclopropane | 100-180 °C | difluorocyclopentene | 99% | [2] |
Note: The cis-isomer of the substrate in Entry 1 was reported to first isomerize to the trans-isomer before undergoing rearrangement.
Table 2: Rhodium-Catalyzed Enantioconvergent Rearrangement of Racemic Vinyl gem-Difluorocyclopropanes (VCPdFs)
| Entry | Substrate (VCPdF) | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | Racemic VCPdF | Chiral Cyclopentenone | High | Excellent | [3][4] |
| 2 | Racemic VCPdF | Chiral gem-Difluorocyclopentene | High | Excellent | [3] |
Note: The chemodivergence of the reaction (formation of cyclopentenone vs. gem-difluorocyclopentene) can be controlled by the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Thermal Vinylcyclopropane Rearrangement (VCPR)
This protocol is based on the reported thermal rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate.[1]
Materials:
-
Ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate
-
High-boiling, inert solvent (e.g., diphenyl ether, o-dichlorobenzene)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve the difluorinated vinylcyclopropane substrate in the chosen high-boiling solvent in the reaction vessel. The concentration should be optimized for the specific substrate, typically in the range of 0.05-0.1 M.
-
Heat the solution to the desired temperature (e.g., 100-180 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluorinated cyclopentene.
Characterization:
The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: General Procedure for Rhodium-Catalyzed Enantioconvergent Rearrangement to Chiral Cyclopentenones
This protocol is a general representation of the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes.[3][4]
Materials:
-
Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate
-
Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral phosphine ligand (e.g., a chiral diene ligand)
-
An appropriate solvent (e.g., 1,4-dioxane)
-
Water (for hydrolysis to the cyclopentenone)
-
Inert atmosphere glovebox or Schlenk line technique
-
Standard work-up and purification supplies
Procedure:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add the rhodium catalyst precursor and the chiral ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst complex.
-
Add the racemic vinyl gem-difluorocyclopropane substrate to the reaction mixture.
-
Heat the reaction mixture to the optimized temperature and stir for the required reaction time.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and add water to hydrolyze the intermediate to the final cyclopentenone product.
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization:
The structure of the chiral cyclopentenone should be confirmed by spectroscopic methods. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Mandatory Visualization
Caption: General experimental workflows for the rearrangement of this compound derivatives.
References
Enantioselective Synthesis of Difluorocyclopropane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gem-difluorocyclopropane motif is a valuable structural element in medicinal chemistry and drug discovery. The unique conformational constraints and electronic properties imparted by the difluorinated three-membered ring can significantly enhance the pharmacological profile of bioactive molecules. Enantiomerically pure difluorocyclopropane derivatives are of particular interest, as stereochemistry often plays a crucial role in drug efficacy and safety. This document provides detailed application notes and protocols for three state-of-the-art catalytic enantioselective methods for the synthesis of these important building blocks.
Core Concepts and Strategies
The enantioselective synthesis of difluorocyclopropane derivatives can be broadly approached through two main strategies: (1) the asymmetric cyclopropanation of alkenes with a difluorocarbene source and (2) the enantioselective reduction of pre-formed difluorocyclopropenes. More recently, desymmetrization of prochiral cyclopropenes has emerged as a powerful alternative. This guide will focus on catalytic methods that provide high enantioselectivity and functional group tolerance.
The following sections detail the protocols for three prominent methods:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters
-
Rhodium-Catalyzed Asymmetric Hydrogenation of gem-Difluorocyclopropenyl Esters and Ketones
-
Copper-Catalyzed Enantioselective Desymmetric Difluoromethylation of Cyclopropenes
Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This method utilizes a well-defined Noyori-Ikariya ruthenium(II) complex to catalyze the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters, yielding cis-gem-difluorocyclopropyl esters with high enantioselectivity.[1][2] Isopropanol serves as a convenient and readily available hydrogen donor.
Reaction Principle
The catalytic cycle involves the transfer of a hydride from the ruthenium catalyst to one face of the cyclopropene double bond, followed by protonation, to afford the enantioenriched difluorocyclopropane. The chirality of the product is dictated by the chiral ligand on the ruthenium center.
Caption: General catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Quantitative Data
The following table summarizes the performance of the Ru-catalyzed asymmetric transfer hydrogenation for a range of gem-difluorocyclopropenyl esters.
| Entry | Substrate (R1, R2) | Product | Yield (%) | ee (%) |
| 1 | Ph, Me | cis-1,1-Difluoro-2-methyl-3-phenylcyclopropane-2-carboxylate | 95 | 99 |
| 2 | 4-MeO-C6H4, Me | cis-1,1-Difluoro-2-(4-methoxyphenyl)-3-methylcyclopropane-2-carboxylate | 92 | 98 |
| 3 | 4-Cl-C6H4, Me | cis-1,1-Difluoro-2-(4-chlorophenyl)-3-methylcyclopropane-2-carboxylate | 96 | 99 |
| 4 | 2-Naphthyl, Me | cis-1,1-Difluoro-2-methyl-3-(naphthalen-2-yl)cyclopropane-2-carboxylate | 88 | 97 |
| 5 | Ph, Et | cis-1,1-Difluoro-2-ethyl-3-phenylcyclopropane-2-carboxylate | 94 | 98 |
Data compiled from representative literature.[1][2]
Experimental Protocol
Materials:
-
gem-Difluorocyclopropenyl ester (1.0 equiv)
-
(S,S)-[RuCl(p-cymene)(TsDPEN)] (Noyori-Ikariya catalyst) (1-5 mol%)
-
Isopropanol (i-PrOH) (solvent and hydrogen source)
-
Potassium hydroxide (KOH) or other suitable base (5-10 mol%)
-
Anhydrous solvent (e.g., toluene or THF) if co-solvent is needed.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gem-difluorocyclopropenyl ester (e.g., 0.2 mmol, 1.0 equiv), the (S,S)-[RuCl(p-cymene)(TsDPEN)] catalyst (e.g., 0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Add anhydrous isopropanol (e.g., 2.0 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution, 0.2 mL, 0.02 mmol, 10 mol%).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as eluent) to afford the enantioenriched cis-gem-difluorocyclopropyl ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This method provides access to cis-gem-difluorocyclopropanes with excellent diastereo- and enantioselectivities through the asymmetric hydrogenation of gem-difluorocyclopropenyl esters or ketones using a rhodium catalyst with a chiral phosphine ligand.
Reaction Principle
The rhodium catalyst, activated with hydrogen, coordinates to the double bond of the difluorocyclopropene. The chiral ligand environment then directs the facial selectivity of the hydrogen addition, leading to the formation of the chiral product.
Caption: General workflow for Rh-catalyzed asymmetric hydrogenation.
Quantitative Data
The following table presents representative results for the Rh-catalyzed asymmetric hydrogenation of various gem-difluorocyclopropenyl esters and ketones.
| Entry | Substrate (R1, R2, X) | Product | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Ph, Me, OEt | Ethyl cis-2,2-difluoro-1-methyl-3-phenylcyclopropane-1-carboxylate | 98 | >20:1 | 99 |
| 2 | 4-CF3-C6H4, Me, OEt | Ethyl cis-2,2-difluoro-1-methyl-3-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate | 95 | >20:1 | 98 |
| 3 | 2-Thienyl, Me, OEt | Ethyl cis-1-methyl-2,2-difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylate | 96 | >20:1 | 99 |
| 4 | Ph, Ph, - | (2,2-Difluoro-3-phenylcyclopropyl)(phenyl)methanone | 97 | >20:1 | 96 |
| 5 | Cy, Me, OEt | Ethyl cis-1-cyclohexyl-2,2-difluoro-3-methylcyclopropane-1-carboxylate | 93 | >20:1 | 95 |
Data compiled from representative literature.
Experimental Protocol
Materials:
-
gem-Difluorocyclopropenyl ester or ketone (1.0 equiv)
-
[Rh(COD)2]BF4 or other Rh precursor (e.g., 1 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-Me-DuPhos) (e.g., 1.1 mol%)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a hydrogenation vial with the gem-difluorocyclopropenyl substrate (e.g., 0.2 mmol, 1.0 equiv), [Rh(COD)2]BF4 (e.g., 0.002 mmol, 1 mol%), and the chiral ligand (e.g., 0.0022 mmol, 1.1 mol%).
-
Add the anhydrous, degassed solvent (e.g., 2.0 mL).
-
Seal the vial, remove it from the glovebox, and place it in a hydrogenation apparatus.
-
Purge the system with hydrogen gas (3-5 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (typically 12-48 hours).
-
After the reaction is complete (as determined by a suitable analytical technique), carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched gem-difluorocyclopropane.
-
Determine the diastereomeric ratio by 1H or 19F NMR and the enantiomeric excess by chiral HPLC or SFC.
Method 3: Copper-Catalyzed Enantioselective Desymmetric Difluoromethylation
This innovative approach involves the desymmetrization of a prochiral 3,3-disubstituted cyclopropene through the enantioselective addition of a difluoromethyl group, catalyzed by a chiral copper complex.[3] This method allows for the modular construction of chiral difluoromethyl cyclopropanes.
Reaction Principle
A chiral copper(I) complex catalyzes the nucleophilic addition of a difluoromethyl equivalent (from a zinc reagent) to one of the double bond carbons of the cyclopropene. This desymmetrization step establishes the stereocenter, and the resulting cyclopropyl-copper intermediate can be trapped with various electrophiles.
Caption: Logical flow of the Cu-catalyzed desymmetric difluoromethylation.
Quantitative Data
The following table showcases the versatility of the copper-catalyzed desymmetric difluoromethylation with various electrophiles.
| Entry | Cyclopropene (R) | Electrophile (E+) | Product | Yield (%) | ee (%) |
| 1 | Ph | H+ (from H2O) | (1-(Difluoromethyl)-2,2-diphenylcyclopropyl)zinc(II) intermediate, then protonated | 95 | 96 |
| 2 | Ph | D+ (from D2O) | 1-(Deuterio)-2-(difluoromethyl)-3,3-diphenylcyclopropane | 93 | 96 |
| 3 | 4-MeO-C6H4 | H+ (from H2O) | 1-(Difluoromethyl)-2,2-bis(4-methoxyphenyl)cyclopropane | 92 | 95 |
| 4 | Ph | I2 | 1-(Difluoromethyl)-2-iodo-3,3-diphenylcyclopropane | 85 | 94 |
| 5 | Ph | Allyl bromide | 1-Allyl-2-(difluoromethyl)-3,3-diphenylcyclopropane | 78 | 95 |
Data compiled from representative literature.[3]
Experimental Protocol
Materials:
-
3,3-Disubstituted cyclopropene (1.0 equiv)
-
[Cu(CH3CN)4]PF6 (3.0 mol%)
-
Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand) (6.0 mol%)
-
(DMPU)2Zn(CF2H)2 (difluoromethylating agent) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Electrophile (e.g., water, D2O, I2, allyl bromide)
Procedure:
-
In a glovebox, add [Cu(CH3CN)4]PF6 (e.g., 2.3 mg, 0.006 mmol, 3.0 mol%) and the chiral ligand (e.g., 6.0 mol%) to an oven-dried vial with a stir bar.
-
Add anhydrous THF (e.g., 0.5 mL) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to -20 °C.
-
Add a solution of (DMPU)2Zn(CF2H)2 (e.g., 176 mg, 2.0 equiv) in DMPU (e.g., 0.3 mL) via syringe.
-
Add a solution of the cyclopropene (e.g., 1.0 equiv) in anhydrous THF (e.g., 0.7 mL).
-
Stir the reaction at -20 °C for the specified time (e.g., 12 hours).
-
Quench the reaction by adding the desired electrophile at -20 °C. For simple protonation, add saturated aqueous NH4Cl.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Conclusion
The protocols described herein represent robust and highly enantioselective methods for the synthesis of valuable difluorocyclopropane derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The ruthenium- and rhodium-catalyzed hydrogenation methods are well-suited for the reduction of difluorocyclopropenes, while the copper-catalyzed desymmetric difluoromethylation offers a novel and modular approach starting from prochiral cyclopropenes. These methods provide powerful tools for researchers in academia and industry to access enantioenriched difluorocyclopropanes for applications in drug discovery and development.
References
- 1. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Transfer Hydrogenation of <i>gem</i>‐Difluorocyclopropenyl Esters: Access to Enantioenriched <i>gem</i>‐Difl… [ouci.dntb.gov.ua]
- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transition-Metal-Catalyzed Cycloadditions with Vinylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition-metal-catalyzed cycloadditions involving vinylcyclopropanes (VCPs) have emerged as powerful and versatile strategies in modern organic synthesis. These reactions leverage the inherent ring strain of the cyclopropane ring (approximately 28 kcal/mol) and the coordinating ability of the vinyl group to facilitate selective carbon-carbon bond cleavage and the formation of new ring systems.[1][2] This methodology provides access to a diverse array of carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutically active compounds. The ability to control reaction pathways to achieve various cycloaddition modes, such as [3+2], [5+2], and [5+1], by tuning the catalyst, ligands, and substrates, makes this an invaluable tool for synthetic chemists.[3] This document provides an overview of key transition-metal-catalyzed cycloadditions of VCPs, including detailed experimental protocols and data summaries to facilitate their application in research and development.
Key Cycloaddition Reactions
The reactivity of vinylcyclopropanes in the presence of transition metals can be broadly categorized into several cycloaddition pathways. The specific outcome is often dictated by the nature of the transition metal, the ligands employed, and the substitution pattern of the vinylcyclopropane and the reaction partner.[3][4]
-
[3+2] Cycloaddition: In this mode, the vinylcyclopropane acts as a three-carbon synthon. This is commonly observed with palladium and nickel catalysts, often with activated VCPs, to form five-membered rings.[1]
-
[5+2] Cycloaddition: Here, the vinylcyclopropane serves as a five-carbon synthon, reacting with a two-atom partner (e.g., alkyne, alkene, allene) to construct seven-membered rings.[5] Rhodium catalysts are particularly prominent in mediating this transformation.
-
[5+1] Cycloaddition: This reaction involves the formal insertion of a one-carbon unit, typically carbon monoxide, into the vinylcyclopropane, leading to the formation of six-membered rings.[6]
-
Higher-Order Cycloadditions: More complex transformations, such as [5+2+1] cycloadditions, have also been developed, allowing for the rapid assembly of intricate polycyclic systems.[7][8]
Data Presentation: Summary of Representative Cycloadditions
The following tables summarize quantitative data for key transition-metal-catalyzed cycloadditions of vinylcyclopropanes, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Rhodium-Catalyzed [5+2] Cycloadditions
| Entry | Vinylcyclopropane Substrate | Reaction Partner | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | d.r. / e.e. (%) | Ref. |
| 1 | Tethered Alkene-VCP | - | [Rh(CO)₂Cl]₂ | DCE | 80 | 1 | Bicyclo[5.3.0]decene | 95 | - | |
| 2 | Tethered Alkyne-VCP | - | [Rh(CO)₂Cl]₂ | DCE | 60 | 0.5 | Bicyclo[5.3.0]decatriene | 91 | - | |
| 3 | Tethered Allene-VCP | - | [Rh(CO)₂Cl]₂ | Toluene | 110 | 1 | Bicyclo[5.3.0]decadiene | 99 | - | [9] |
| 4 | 1-Yne-VCP | - | [Rh(dppp)]SbF₆ | DCE | 95 | 4 | Bicyclo[3.3.0]octene | 85 | >19:1 | [3] |
| 5 | Chiral Allene-VCP | - | [Rh(PPh₃)₃Cl] | Toluene | 90 | 3 | (+)-Dictamnol | 72 | 8:1 d.r., 92 e.e. | [10] |
Table 2: Palladium-Catalyzed [3+2] Cycloadditions
| Entry | Vinylcyclopropane Substrate | Reaction Partner | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | d.r. / e.e. (%) | Ref. |
| 1 | Donor-Acceptor VCP | Methyl vinyl ketone | Pd₂(dba)₃ / dppe | THF | 65 | 24 | Vinylcyclopentane | 66 | mixture | [11] |
| 2 | Donor-Acceptor VCP | β-Nitrostyrene | Pd(PPh₃)₄ | Toluene | 80 | 12 | Nitrocyclopentane | 60 | mixture | [1] |
| 3 | Donor-Acceptor VCP | Aldimine | Pd(dba)₂ / L8 | THF | rt | 24 | Pyrrolidine | 90 | 4:1, 91 e.e. | [12] |
| 4 | Donor-Acceptor VCP | Isatin-derived ketimine | Pd(dba)₂ / L8 | THF | rt | 24 | Spiro[pyrrolidin-3,2′-oxindole] | 94 | 7:1, 96 e.e. | [12] |
| 5 | Meldrum's acid-VCP | Alkylidene azlactone | [Pd₂(dba)₃·CHCl₃] / (S)-t-Bu-Anden-Phos | Toluene | 40 | 18 | Substituted cyclopentane | 78 | 17:1, 96 e.e. | [11] |
| *L8 is a chiral phosphoramidite ligand. |
Table 3: Nickel-Catalyzed [3+2] Cycloadditions
| Entry | Vinylcyclopropane Substrate | Reaction Partner | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | d.r. | Ref. |
| 1 | Donor-Acceptor VCP | N-Tosylbenzaldimine | Ni(cod)₂ / dmpe | CH₃CN | rt | 3 | cis-Pyrrolidine | 99 | >99:1 | [13] |
| 2 | Donor-Acceptor VCP | N-Tosyl-p-chlorobenzaldimine | Ni(cod)₂ / dmpe | CH₃CN | rt | 3 | cis-Pyrrolidine | 95 | >99:1 | [13] |
| 3 | Donor-Acceptor VCP | N-Tosyl-2-naphthaldehyde imine | Ni(cod)₂ / dmpe | CH₃CN | rt | 3 | cis-Pyrrolidine | 98 | >99:1 | [13] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of an Ene-Vinylcyclopropane
Reaction: This protocol describes the intramolecular [5+2] cycloaddition of a tethered ene-vinylcyclopropane to form a bicyclo[5.3.0]decane ring system, a common structural motif in natural products.
Materials:
-
Ene-vinylcyclopropane substrate
-
Dichloromethane (DCE), anhydrous
-
[Rh(CO)₂Cl]₂ (dimeric rhodium(I) dicarbonyl chloride)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the ene-vinylcyclopropane substrate (1.0 equiv).
-
Add anhydrous DCE to dissolve the substrate (to a concentration of approximately 0.01-0.05 M).
-
To this solution, add [Rh(CO)₂Cl]₂ (2.5 mol%).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 1-4 hours) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclo[5.3.0]decene product.
Protocol 2: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of a Vinylcyclopropane with an Aldimine
Reaction: This protocol details the asymmetric synthesis of a substituted pyrrolidine via a palladium-catalyzed [3+2] cycloaddition of a donor-acceptor vinylcyclopropane with an aldimine.
Materials:
-
Donor-acceptor vinylcyclopropane
-
Aldimine
-
Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))
-
Chiral phosphoramidite ligand (e.g., L8 as reported in the literature)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd(dba)₂ (10 mol%) and the chiral phosphoramidite ligand (10 mol%) to a dry reaction vial.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the donor-acceptor vinylcyclopropane (1.2 equiv) and the aldimine (1.0 equiv) to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched pyrrolidine product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[12]
Protocol 3: Nickel-Catalyzed Diastereoselective [3+2] Cycloaddition of a Vinylcyclopropane with an Imine
Reaction: This protocol describes the highly diastereoselective synthesis of a cis-pyrrolidine derivative through a nickel-catalyzed [3+2] cycloaddition of a vinylcyclopropane with an imine.
Materials:
-
Donor-acceptor vinylcyclopropane
-
N-Tosylbenzaldimine
-
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
dmpe (1,2-Bis(dimethylphosphino)ethane)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
To a flame-dried reaction tube under an argon atmosphere, add Ni(cod)₂ (5 mol%) and dmpe (6 mol%).
-
Add anhydrous acetonitrile and stir for 10 minutes at room temperature.
-
Add the N-tosylbenzaldimine (1.0 equiv) and the donor-acceptor vinylcyclopropane (1.2 equiv).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the pure cis-pyrrolidine product.[13]
Mechanistic Insights and Visualizations
The mechanisms of these cycloadditions are complex and have been the subject of extensive experimental and computational studies.[14] Generally, they involve the coordination of the transition metal to the vinylcyclopropane, followed by oxidative addition to cleave a C-C bond of the cyclopropane ring, forming a metallacyclic intermediate. This intermediate then reacts with the cycloaddition partner, followed by reductive elimination to furnish the product and regenerate the active catalyst.
Rhodium-Catalyzed [5+2] Cycloaddition Catalytic Cycle
The proposed catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition typically involves the formation of a rhodacyclooctene intermediate.
Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition.
Palladium-Catalyzed [3+2] Cycloaddition Catalytic Cycle
The Pd(0)-catalyzed [3+2] cycloaddition is thought to proceed through a zwitterionic π-allylpalladium intermediate.
Caption: Generalized catalytic cycle for the Pd(0)-catalyzed [3+2] cycloaddition.
Experimental Workflow for Catalyst and Ligand Screening
A systematic approach is crucial for optimizing these cycloaddition reactions for a new substrate.
Caption: Logical workflow for optimizing a transition-metal-catalyzed cycloaddition.
Conclusion and Outlook
Transition-metal-catalyzed cycloadditions of vinylcyclopropanes represent a robust and adaptable platform for the synthesis of complex cyclic molecules. The continued development of new catalysts, particularly for enantioselective transformations, and the exploration of novel cycloaddition modes will undoubtedly expand the synthetic utility of this powerful class of reactions. The protocols and data presented herein serve as a practical guide for researchers looking to harness the synthetic potential of vinylcyclopropanes in their own research endeavors, from fundamental methodology development to the synthesis of complex target molecules in drug discovery.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Rhodium-Catalyzed [5â+â2] Cycloadditions of Allenes and Vinylcyclopropanes:â Asymmetric Total Synthesis of (+)-Dictamnol - Organic Letters - Figshare [acs.figshare.com]
- 3. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh(I)-Catalyzed [5 + 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of α,β- and β,γ-Cyclohexenones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,1-Difluoro-2-vinylcyclopropane as a Versatile Fluorine-Containing Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoro-2-vinylcyclopropane is a highly versatile and reactive building block for the synthesis of a variety of fluorine-containing compounds. The presence of the gem-difluoro group on the strained cyclopropane ring significantly influences its chemical reactivity, enabling a range of unique transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable fluorinated molecules, with a particular focus on applications in medicinal chemistry and drug discovery. The inherent strain of the cyclopropane ring and the electronic effects of the fluorine atoms make this building block susceptible to various ring-opening and rearrangement reactions, providing access to fluorinated five-membered rings and other acyclic fluorinated structures.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Vinylcyclopropane-Cyclopentene Rearrangement: Thermally or catalytically induced rearrangement to afford valuable difluorinated cyclopentene derivatives.
-
Precursor to Fluorinated Cyclopentenones: Serving as a precursor for the synthesis of α-fluorocyclopentenones via a Nazarov-type cyclization.
-
Radical Ring-Opening Reactions: Undergoing radical-mediated ring-opening to produce fluorinated acyclic compounds and polymers.
These transformations provide access to molecular scaffolds that are of significant interest in the development of new pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and its derivatives.
Table 1: Thermal Vinylcyclopropane-Cyclopentene Rearrangement of a Substituted this compound
| Substrate | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)propenoate | 100-180 | Varies | Ethyl 4,4-difluoro-2-phenylcyclopent-1-enecarboxylate | 99 |
Table 2: Rhodium-Catalyzed Rearrangement of a gem-Difluorovinylcyclopropane to a Cyclopentenone
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Substituted gem-Difluorovinylcyclopropane | [Rh(CO)2Cl]2 | Toluene | 100 | 12 | Substituted Cyclopentenone | High |
Table 3: Synthesis of 1,1-Difluoro-2-siloxy-2-vinylcyclopropanes as Nazarov Precursors
| Silyl Dienol Ether Substrate | Difluorocarbene Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Silyl dienol ether of an α,β-unsaturated ketone | Me3SiCF2SO2F | Proton Sponge | Toluene | 80 | 12 | 1,1-Difluoro-2-siloxy-2-vinylcyclopropane | Good |
Table 4: Radical Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Time (h) | Polymer Structure | Yield (%) | Reference |
| AIBN | Benzene | 60 | 24 | Poly(this compound) | 15 |
Experimental Protocols
Protocol 1: Thermal Vinylcyclopropane-Cyclopentene Rearrangement (General Procedure)
This protocol describes a general procedure for the thermal rearrangement of a substituted this compound.
Materials:
-
Substituted this compound (e.g., Ethyl 3-(2,2-difluoro-3-phenylcyclopropyl)propenoate)
-
High-boiling solvent (e.g., diphenyl ether, decalin) (optional)
-
Schlenk tube or other suitable pressure vessel
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the substituted this compound (1.0 eq) into a dry Schlenk tube.
-
If desired, add a high-boiling solvent to facilitate heat transfer and monitoring.
-
Seal the tube and purge with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 100-180 °C) and monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding difluorinated cyclopentene.
Protocol 2: Rhodium-Catalyzed Rearrangement to a Cyclopentenone (General Procedure)
This protocol outlines a general method for the rhodium-catalyzed rearrangement of a gem-difluorovinylcyclopropane to a cyclopentenone, which is tolerant to air and water.
Materials:
-
Substituted gem-difluorovinylcyclopropane (1.0 eq)
-
[Rh(CO)2Cl]2 (2.5 mol%)
-
Toluene
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add the substituted gem-difluorovinylcyclopropane (0.1 mmol, 1.0 eq) and [Rh(CO)2Cl]2 (0.0025 mmol, 2.5 mol%).
-
Add toluene (1.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding cyclopentenone.
Protocol 3: Synthesis of 1,1-Difluoro-2-siloxy-2-vinylcyclopropane (Nazarov Precursor)
This protocol describes the synthesis of a 1,1-difluoro-2-siloxy-2-vinylcyclopropane, a key intermediate for the Nazarov cyclization to form α-fluorocyclopentenones.
Materials:
-
Silyl dienol ether of an α,β-unsaturated ketone (1.0 eq)
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (1.5 eq)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge) (1.5 eq)
-
Toluene, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the silyl dienol ether (1.0 eq) in anhydrous toluene under an inert atmosphere, add 1,8-bis(dimethylamino)naphthalene (1.5 eq).
-
Add trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1,1-difluoro-2-siloxy-2-vinylcyclopropane.
Protocol 4: Radical Ring-Opening Polymerization of this compound
This protocol describes the radical-initiated ring-opening polymerization of this compound.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Benzene, anhydrous
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place this compound and AIBN (e.g., 1 mol%) in a reaction vessel.
-
Add anhydrous benzene and degas the solution by several freeze-pump-thaw cycles.
-
Backfill the vessel with an inert gas and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: Key reaction pathways of this compound.
Caption: Workflow for thermal vinylcyclopropane rearrangement.
Caption: Workflow for Nazarov precursor synthesis.
Conclusion
This compound is a potent synthetic tool for the introduction of fluorine into organic molecules. Its unique reactivity allows for the construction of complex fluorinated structures, such as difluorinated cyclopentenes and fluorinated cyclopentenones, which are of high interest in medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable building block and to develop novel fluorine-containing compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity, particularly in asymmetric catalysis and the synthesis of specific bioactive target molecules, will undoubtedly continue to expand its utility in the field of organic synthesis.
Application Notes and Protocols for the Radical Ring-Opening Polymerization of 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the radical ring-opening polymerization (RROP) of 1,1-difluoro-2-vinylcyclopropane, yielding a unique fluorinated polymer with potential applications in various scientific and biomedical fields. This document details the polymerization mechanism, experimental protocols, and key polymer characteristics.
Introduction
The radical ring-opening polymerization of this compound is a synthetic route to a fluorinated polymer with a repeating unit that incorporates a gem-difluoro group. The polymerization proceeds via a radical-initiated ring-opening of the cyclopropane ring, leading to a polymer backbone with unique structural features. The presence of fluorine atoms imparts distinct properties to the polymer, such as altered polarity and thermal stability, making it a material of interest for specialized applications.
Polymerization Mechanism
The accepted mechanism for the radical ring-opening polymerization of this compound involves the initial attack of a radical initiator on the vinyl group of the monomer. This leads to the formation of a cyclopropylcarbinyl radical. This intermediate rapidly rearranges to a more stable allyl carbinyl radical. This rearrangement primarily occurs through the cleavage of the C-C bond opposite to the gem-difluoro substituted carbon on the cyclopropane ring. This preferential ring-opening is attributed to the influence of the fluorine substituents.
The resulting polymer chain is composed of a major unsymmetrical repeat unit (approximately 90%) and a minor symmetrical repeat unit (approximately 10%).
// Nodes Initiator [label="Initiator Radical\n(R•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer [label="1,1-Difluoro-2-\nvinylcyclopropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Cyclopropylcarbinyl\nRadical Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpening [label="Ring Opening", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Allyl Carbinyl\nRadical Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Propagation [label="Propagation\n(+ Monomer)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Poly(1,1-difluoro-2-\nvinylcyclopropane)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Initiator -> Monomer [label="Initiation"]; Monomer -> Intermediate1; Intermediate1 -> RingOpening [label="Rearrangement"]; RingOpening -> Intermediate2; Intermediate2 -> Propagation; Propagation -> Polymer; Propagation -> Intermediate2 [label="Chain Growth"]; } dot Figure 1: Proposed mechanism for the radical ring-opening polymerization of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of the monomer and its subsequent polymerization.
Monomer Synthesis: this compound
A convenient route for the synthesis of this compound is the addition of difluorocarbene to 1,3-butadiene. Difluorocarbene can be generated from various precursors.
Radical Ring-Opening Polymerization
The following is a general protocol for the radical ring-opening polymerization of this compound. It is important to note that the yield of this specific polymerization has been reported as low (around 15%). Optimization of reaction conditions may be necessary to improve yields.
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN)
-
Anhydrous solvent (if not a bulk polymerization)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon) supply
-
Temperature-controlled bath
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with this compound. If a solvent is used, it should be added at this stage.
-
Initiator Addition: The radical initiator (e.g., AIBN) is added to the reaction mixture. The molar ratio of monomer to initiator can be varied to control the molecular weight of the resulting polymer.
-
Inert Atmosphere: The reaction vessel is subjected to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: The reaction mixture is stirred at room temperature. The reaction time can vary, and the progress of the polymerization can be monitored by techniques such as NMR or GC by observing the disappearance of the monomer.
-
Polymer Isolation: Upon completion, the polymer is isolated by precipitation. The viscous reaction mixture is dissolved in a suitable solvent (if necessary) and slowly added to a stirred, cold non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum to a constant weight.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonomerPrep [label="Prepare Monomer Solution\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; InitiatorAdd [label="Add Radical Initiator\n(e.g., AIBN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas Reaction Mixture\n(Vacuum/Inert Gas Cycles)", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerize [label="Polymerize at Room Temperature\n(under Inert Atmosphere)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate Polymer\n(in cold Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Isolate and Wash Polymer", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Polymer under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> MonomerPrep; MonomerPrep -> InitiatorAdd; InitiatorAdd -> Degas; Degas -> Polymerize; Polymerize -> Precipitate; Precipitate -> Isolate; Isolate -> Dry; Dry -> End; } dot Figure 2: General experimental workflow for the radical ring-opening polymerization.
Data Presentation
The following table summarizes the key quantitative data reported for poly(this compound).
| Property | Value | Method | Reference |
| Molecular Weight | |||
| Weight-Average (Mw) | 59,600 g/mol | GPC | |
| Number-Average (Mn) | 33,500 g/mol | GPC | |
| Polydispersity Index (PDI) | 1.78 | GPC | |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 55.6 °C | DSC | |
| Polymer Composition | |||
| Unsymmetrical Repeat Unit | ~90% | NMR | |
| Symmetrical Repeat Unit | ~10% | NMR |
Potential Applications in Drug Development
While specific applications of poly(this compound) in drug development are not yet extensively documented, the unique properties of fluorinated polymers suggest several potential areas of interest.
-
Drug Delivery Vehicles: The hydrophobic nature imparted by the fluorine atoms could be leveraged for the encapsulation and controlled release of hydrophobic drugs. The polymer could potentially form nanoparticles or micelles for targeted drug delivery.
-
Biomaterial Coatings: Fluoropolymers are known for their biocompatibility and low surface energy.[1][2] This polymer could be investigated as a coating for medical devices and implants to improve their biocompatibility and reduce biofouling.
-
Specialty Excipients: The unique physicochemical properties of this polymer could make it a candidate as a specialty excipient in pharmaceutical formulations, potentially influencing drug stability, solubility, or release profiles.
Further research is required to explore these and other potential applications in the field of drug development. The relatively high glass transition temperature suggests that in its pure form, it would be a rigid material at physiological temperatures, a property that could be advantageous for certain biomedical applications.[3]
Conclusion
The radical ring-opening polymerization of this compound provides access to a fluorinated polymer with a well-characterized structure and distinct thermal properties. The provided protocols offer a foundation for the synthesis and further investigation of this material. Its unique combination of a fluorinated structure and a vinylic backbone presents opportunities for further functionalization and exploration in various applications, including the development of novel materials for the pharmaceutical and biomedical fields.
References
Application Notes and Protocols: Palladium-Catalyzed [3+2] Cycloaddition with 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed [3+2] cycloaddition of 1,1-difluoro-2-vinylcyclopropane with electron-deficient olefins. This reaction is a powerful tool for the synthesis of highly functionalized gem-difluorinated cyclopentanes, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes (VCPs) is a well-established method for the construction of five-membered rings. The reaction proceeds through the formation of a zwitterionic π-allylpalladium intermediate, which then reacts with a suitable dipolarophile. The use of this compound as the three-carbon component in this reaction offers a direct route to gem-difluorinated cyclopentane derivatives. The fluorine atoms can significantly influence the biological activity and physicochemical properties of molecules, making this transformation particularly relevant for drug discovery programs. While rhodium catalysis has been explored for the cycloaddition of gem-difluorinated cyclopropanes, palladium catalysis offers a complementary and widely accessible platform for such transformations.
Reaction Principle and Mechanism
The palladium-catalyzed [3+2] cycloaddition of this compound is initiated by the oxidative addition of a Pd(0) catalyst to the cyclopropane ring. This is followed by a β-fluoride elimination to generate a 2-fluoro-π-allylpalladium(II) intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with an electron-deficient olefin. The reaction culminates in a reductive elimination step that regenerates the Pd(0) catalyst and affords the gem-difluorinated cyclopentane product.
Caption: Proposed catalytic cycle for the reaction.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Palladium catalysts and ligands are air-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
This compound should be prepared according to literature procedures.
Protocol 1: Synthesis of this compound
A detailed protocol for the synthesis of the starting material is essential. While several methods exist, a common approach involves the difluorocyclopropanation of a suitable diene.
Protocol 2: Palladium-Catalyzed [3+2] Cycloaddition
This protocol is adapted from general procedures for palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes.[1][2]
Materials:
-
This compound
-
Electron-deficient olefin (e.g., an acrylate, an enone, a nitroalkene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., dppe, Xantphos)
-
Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (5.0 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (to make a 0.1 M solution with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the electron-deficient olefin (1.0 equiv).
-
Add this compound (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired gem-difluorinated cyclopentane product.
Caption: A typical experimental workflow.
Data Presentation
Table 1: Rhodium-Catalyzed [3+2] Cycloaddition of gem-Difluorinated Cyclopropanes with Internal Olefins
Data from a closely related rhodium-catalyzed system.
| Entry | gem-Difluorinated Cyclopropane | Olefin | Product | Yield (%) | d.r. |
| 1 | 1,1-difluoro-2-phenylcyclopropane | N-phenylmaleimide | Substituted cyclopentane | 85 | >20:1 |
| 2 | 1,1-difluoro-2-butylcyclopropane | N-phenylmaleimide | Substituted cyclopentane | 78 | >20:1 |
| 3 | 1,1-difluoro-2-phenylcyclopropane | Dimethyl fumarate | Substituted cyclopentane | 65 | 10:1 |
Table 2: Palladium-Catalyzed [3+2] Cycloaddition of Non-Fluorinated Vinylcyclopropanes with Electron-Deficient Olefins
Data from palladium-catalyzed reactions of analogous non-fluorinated vinylcyclopropanes.[1][2]
| Entry | Vinylcyclopropane | Olefin | Ligand | Yield (%) | d.r. | ee (%) |
| 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzylidene azlactone | (S)-tol-BINAP | 78 | 19:1 | 98 |
| 2 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Methyl vinyl ketone | dppe | 66 | — | — |
| 3 | 2-Vinylcyclopropane-1,1-dicarbonitrile | (E)-N'-(4-chlorostyryl)-N,N-dimethylsulfamide | Xantphos | 95 | 3:1 | — |
Substrate Scope and Logical Relationships
The scope of the palladium-catalyzed [3+2] cycloaddition with this compound is expected to be broad, encompassing a variety of electron-deficient olefins.
Caption: Potential substrate scope for the cycloaddition.
Key Considerations for Substrate Scope:
-
Vinylcyclopropane: The presence of the gem-difluoro group is crucial. Substituents on the vinyl group may influence reactivity and stereoselectivity.
-
Electron-Deficient Olefin: A wide range of Michael acceptors are generally suitable. The electronic nature of the substituents on the olefin can impact reaction rates and yields. Highly electron-poor olefins are expected to be more reactive.[1] Steric hindrance near the double bond may decrease reactivity.
Conclusion
The palladium-catalyzed [3+2] cycloaddition of this compound represents a promising strategy for the synthesis of complex gem-difluorinated cyclopentanes. While specific literature on this exact transformation is emerging, established protocols for related vinylcyclopropanes provide a solid foundation for its application. The mild reaction conditions and potential for broad substrate scope make this a valuable tool for synthetic chemists in academia and industry. Further research into the asymmetric variant of this reaction could provide access to enantioenriched fluorinated building blocks for chiral drug synthesis.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,1-Difluoro-2-vinylcyclopropane in Medicinal Chemistry: A Bioisosteric Approach to Modulating Key Signaling Pathways
For Immediate Release: December 28, 2025
[City, State] – The strategic incorporation of fluorine into drug candidates continues to be a paramount strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. A promising, yet underexplored, structural motif in this arena is the 1,1-difluoro-2-vinylcyclopropane scaffold. This application note details the utility of this moiety as a versatile bioisostere in the design of potent and selective modulators of three critical therapeutic targets: Discoidin Domain Receptor 1 (DDR1), Extracellular Signal-Regulated Kinase 2 (ERK2), and metabotropic glutamate receptor 2 (mGluR2).
The this compound group offers a unique combination of conformational rigidity and electronic properties, making it an attractive surrogate for various functional groups in drug design. Its application can lead to improved potency, selectivity, and drug-like properties. This document provides an overview of its application, experimental protocols for synthesis and biological evaluation, and a summary of its impact on key signaling pathways.
I. Introduction to this compound as a Bioisostere
The concept of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern drug discovery. The this compound scaffold serves as a bioisostere for various groups, including vinyl, phenyl, and other small aromatic or unsaturated systems. The gem-difluoro group on the cyclopropane ring alters the molecule's electronic profile, often enhancing its metabolic stability by blocking potential sites of oxidation. The vinyl group provides a handle for further functionalization or can participate in key binding interactions within a target protein.
II. Applications in Key Therapeutic Areas
The versatility of the this compound moiety has been explored in the context of several diseases, primarily by targeting key proteins in cellular signaling cascades.
A. Inhibition of Discoidin Domain Receptor 1 (DDR1)
DDR1, a receptor tyrosine kinase activated by collagen, is implicated in various pathological processes, including fibrosis and cancer progression. Overexpression of DDR1 is associated with poor prognosis in several cancers. The this compound scaffold has been incorporated into novel kinase inhibitors designed to target the ATP-binding site of DDR1.
Signaling Pathway: Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a downstream signaling cascade that involves the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[1][2] These pathways collectively promote cell proliferation, survival, and migration.
Experimental Workflow for DDR1 Inhibitor Screening:
B. Modulation of Extracellular Signal-Regulated Kinase 2 (ERK2)
ERK2 is a key protein kinase in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers due to mutations in upstream components like RAS or RAF.[3][4] Consequently, ERK2 is a prime target for anti-cancer drug development. The rigid structure of the difluorovinylcyclopropane can be used to orient pharmacophoric elements precisely within the ATP-binding pocket of ERK2.
Signaling Pathway: The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[5][6]
C. Agonism of Metabotropic Glutamate Receptor 2 (mGluR2)
mGluR2, a G-protein coupled receptor (GPCR), is a promising target for the treatment of neurological and psychiatric disorders, including schizophrenia and anxiety.[7] Activation of mGluR2, which is coupled to a Gαi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][8] The conformational constraints imposed by the this compound core can be exploited to design selective agonists for mGluR2.
Signaling Pathway: As a Gαi/o-coupled receptor, mGluR2 activation inhibits adenylyl cyclase, reducing the intracellular concentration of the second messenger cAMP. This modulatory effect on glutamatergic neurotransmission is the basis for its therapeutic potential.[8][9]
III. Quantitative Data Summary
While specific compounds incorporating the this compound moiety with publicly available quantitative data for DDR1, ERK2, and mGluR2 are limited, the following table presents representative data for inhibitors and agonists of these targets to provide a benchmark for the potency of potential drug candidates.
| Target | Compound Type | Representative Compound | IC50 / EC50 (nM) | Reference |
| DDR1 | Inhibitor | DDR1-IN-1 | 105 | [10] |
| Inhibitor | Compound 3 | 92.5 | [11] | |
| ERK2 | Inhibitor | Ulixertinib (BVD-523) | Ki = 0.04 | [12] |
| Inhibitor | Temuterkib (LY3214996) | 5 | [12] | |
| mGluR2 | Ago-PAM | Compound 8 | EC50 = 82 | [13] |
| Ago-PAM | Compound 9 | EC50 = 103 | [13] |
IV. Experimental Protocols
A. General Synthesis of this compound Derivatives
A common method for the synthesis of 1,1-difluorocyclopropanes involves the reaction of an alkene with a difluorocarbene source.[14][15]
Protocol: Difluorocyclopropanation using TMSCF₃/NaI
-
To a solution of the desired vinyl-substituted starting material (1.0 equiv) and sodium iodide (2.0 equiv) in a suitable solvent (e.g., anhydrous THF or DME) under an inert atmosphere (e.g., argon), add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
B. Biological Evaluation Protocols
1. DDR1/ERK2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
-
Prepare a 3-fold serial dilution of the test compound in 1X Kinase Buffer A.
-
Prepare a solution of the target kinase (DDR1 or ERK2) and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
2. mGluR2 cAMP Assay (GloSensor™ cAMP Assay)
This assay utilizes a genetically engineered luciferase that emits light in the presence of cAMP. Activation of the Gαi/o-coupled mGluR2 will decrease forskolin-stimulated cAMP levels, leading to a reduction in light output.
-
Seed cells stably expressing mGluR2 and the GloSensor™ cAMP biosensor into a 384-well white, clear-bottom plate and incubate overnight.
-
Remove the culture medium and add the GloSensor™ cAMP reagent in a CO₂-independent medium. Incubate at room temperature for 2 hours.
-
Add the test compound (agonist) at various concentrations to the wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Measure luminescence at multiple time points using a plate-reading luminometer.
-
Calculate EC50 values by plotting the decrease in luminescence as a function of agonist concentration and fitting the data to a sigmoidal dose-response curve.
V. Signaling Pathway Diagrams
VI. Conclusion
The this compound scaffold represents a valuable building block in medicinal chemistry. Its unique structural and electronic features make it an effective bioisostere for designing novel therapeutics that target a range of important proteins, including DDR1, ERK2, and mGluR2. The provided protocols offer a starting point for the synthesis and evaluation of new compounds incorporating this promising moiety. Further exploration of this chemical space is warranted to fully realize its potential in the development of next-generation therapies.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERK2 Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]
- 11. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
Application Notes and Protocols: Metal-Free Ring-Opening Reactions of 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary metal-free methodologies for the ring-opening of 1,1-difluoro-2-vinylcyclopropane. This versatile building block offers access to a range of fluorinated scaffolds valuable in medicinal chemistry and materials science. The gem-difluoro group on the cyclopropane ring significantly influences its reactivity, often directing the regioselectivity of the ring-opening process.
Thermal Vinylcyclopropane Rearrangement (VCPR)
The thermal vinylcyclopropane rearrangement is a powerful method for the synthesis of cyclopentene derivatives. In the case of this compound, this rearrangement leads to the formation of a difluorinated cyclopentene, a valuable motif in the design of bioactive molecules. The reaction proceeds through a concerted, pericyclic mechanism and is highly stereospecific.[1]
Data Presentation: Thermal VCPR of a Substituted this compound
The following data is for a closely related substituted derivative, ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate, which provides insight into the conditions and outcomes of this reaction type.[1]
| Substrate Stereochemistry | Temperature (°C) | Reaction Time | Product | Yield (%) |
| trans-(E) | 100-180 | Not specified | Difluorocyclopentene | 99 |
| cis-(E) | 180 | Not specified | Benzocycloheptadiene | Not specified |
| trans-(Z) | 180 | Not specified | No VCPR observed | - |
| cis-(Z) | 180 | Not specified | No VCPR observed | - |
Experimental Protocol: Thermal VCPR of Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate
This protocol is adapted from the study by Murphy et al. (2014) on a substituted derivative and serves as a representative procedure.[1]
Materials:
-
Ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate (1.0 eq)
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
NMR tube
Procedure:
-
A solution of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl)propenoate in anhydrous toluene is prepared in an NMR tube.
-
The NMR tube is sealed.
-
The reaction is monitored by ¹⁹F NMR spectroscopy at elevated temperatures (ranging from 100 to 180 °C).
-
The progress of the rearrangement is followed by the disappearance of the starting material signals and the appearance of the product signals.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Reaction Pathway: Thermal VCPR
Caption: Thermal Vinylcyclopropane Rearrangement Pathway.
Free-Radical Initiated Ring-Opening Reactions
The strained cyclopropane ring of this compound is susceptible to opening by radical species. This can be initiated by common radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical trap, such as a thiol. The gem-difluoro substitution typically directs the regioselectivity of the ring-opening to the distal C-C bond.[2]
Data Presentation: Radical Addition of Thiols
The following table summarizes representative conditions for the radical-initiated addition of thiols to vinylcyclopropanes.
| Radical Initiator | Thiol | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| AIBN | Thiophenol | Toluene | 80 | 1,5-Adduct | Moderate | [2] |
| Air/Light | Aryl Thiols | Solvent-free | Room Temp. | 1,5-Adduct | Good | [3] |
Experimental Protocol: AIBN-Initiated Radical Addition of Thiophenol
This is a general protocol for the AIBN-initiated radical addition of thiols to vinylcyclopropanes.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous toluene.
-
Add thiophenol and AIBN to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow: Radical-Initiated Ring-Opening
Caption: Workflow for Radical-Initiated Ring-Opening.
Nucleophilic Ring-Opening Reactions
Primary and secondary amines can act as nucleophiles to open the this compound ring. The reaction is typically promoted by heating and results in the formation of fluorinated allylic amines. The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the gem-difluoro group.
Data Presentation: Nucleophilic Ring-Opening with Amines
The following data is for the reaction of a related difluoro(methylene)cyclopropane with amines, which provides an indication of the expected reactivity.[2]
| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzylamine | Chloroform | 50 | 2 | Ring-opened amine | 80 |
| Aniline | Chloroform | 50 | 4 | Ring-opened amine | 75 |
| Piperidine | Chloroform | 50 | 3 | Ring-opened amine | 85 |
Experimental Protocol: Nucleophilic Ring-Opening with Benzylamine
This protocol is adapted from the study by Ma et al. (2009) on a related difluorinated cyclopropane and serves as a representative procedure.[2]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.5 eq)
-
Chloroform
-
Sealed tube
Procedure:
-
In a 5 mL sealed tube, combine this compound and chloroform.
-
Add benzylamine to the mixture.
-
Seal the tube and stir the reaction mixture at 50 °C for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to yield the product.
Logical Relationship: Nucleophilic Ring-Opening
Caption: Logical Steps in Nucleophilic Ring-Opening.
Disclaimer: The provided protocols and data are based on published literature for the specified compound or its close analogs. Researchers should adapt these procedures as necessary and adhere to all laboratory safety guidelines. The yields and reaction conditions may vary depending on the specific substrate and experimental setup.
References
- 1. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. researchgate.net [researchgate.net]
Application of 1,1-Difluoro-2-vinylcyclopropane in the Synthesis of Biologically Active Molecules
Introduction
1,1-Difluoro-2-vinylcyclopropane is a versatile fluorinated building block that has garnered significant interest in medicinal chemistry and drug discovery. The unique combination of the strained cyclopropane ring and the electron-withdrawing fluorine atoms imparts distinct chemical reactivity and conformational constraints. These features make it an attractive scaffold for the synthesis of novel biologically active molecules, including antiviral agents and enzyme inhibitors. The gem-difluoro group can serve as a bioisostere for a carbonyl group or an ether linkage, potentially improving metabolic stability and binding affinity of drug candidates. This document provides an overview of the applications of this compound in the synthesis of bioactive compounds, complete with detailed experimental protocols and data.
Synthetic Applications
The strained vinylcyclopropane moiety can undergo a variety of transformations, most notably the vinylcyclopropane-cyclopentene rearrangement, to generate five-membered ring systems. This rearrangement can be promoted thermally or by transition metal catalysts, providing access to a diverse range of carbocyclic structures. Furthermore, the vinyl group can be functionalized through various addition and oxidation reactions, while the cyclopropane ring can be opened under specific conditions to introduce the difluoromethyl group into acyclic systems.
Synthesis of Antiviral Nucleoside Analogues
This compound serves as a key precursor in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity. The rigid difluorocyclopropyl scaffold mimics the ribose sugar of natural nucleosides, while the gem-difluoro group can enhance binding to viral enzymes.
A notable application is in the synthesis of difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues, which have demonstrated significant activity against HIV-1 and herpes viruses.[1] Another example is the synthesis of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine diastereomers, which have been evaluated for their antiviral and cytotoxic activities.[2]
Quantitative Data Summary: Antiviral and Cytotoxic Activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine Diastereomers [2]
| Compound | Target | IC50 (µg/mL) | Relative Activity vs. Control | Control Compound | Control IC50 (µg/mL) |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | 5 | Less Active | BVDU | 0.082 |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Inactive | - | BVDU | 0.082 |
| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | CCRF-CEM (Cytotoxicity) | 230 µM | Less Cytotoxic | FDU | 4.7 x 10⁻³ µM |
| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | CCRF-CEM (Cytotoxicity) | Inactive | - | FDU | 4.7 x 10⁻³ µM |
Synthesis of Enzyme Inhibitors
The unique stereoelectronic properties of the this compound moiety have been exploited in the design of potent enzyme inhibitors.
PF-06700841: A Dual TYK2/JAK1 Inhibitor
PF-06700841 is a selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are involved in cytokine signaling pathways implicated in autoimmune diseases. The synthesis of PF-06700841 incorporates a difluorocyclopropyl group, which plays a crucial role in its binding affinity and overall pharmacological profile.
Zosuquidar: A P-glycoprotein Inhibitor
Zosuquidar is a potent inhibitor of P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer cells. The structure of zosuquidar features a difluorocyclopropyl-annulated dibenzosuberyl moiety, highlighting the utility of this building block in overcoming drug resistance.
Experimental Protocols
General Protocol for Vinylcyclopropane-Cyclopentene Rearrangement
The vinylcyclopropane-cyclopentene rearrangement is a key transformation for elaborating the this compound core into more complex carbocyclic systems. A general protocol for a rhodium-catalyzed rearrangement is provided below.
Materials:
-
This compound derivative
-
[Rh(CO)₂Cl]₂ (Rhodium catalyst)
-
AgSbF₆ (Cocatalyst)
-
1,2-Dichloroethane (DCE) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the this compound derivative in 1,2-dichloroethane under an inert atmosphere, add [Rh(CO)₂Cl]₂ and AgSbF₆.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel to afford the corresponding difluoro-cyclopentene derivative.
Synthesis of a Difluorocyclopropyl Guanine Nucleoside Analogue (Representative Protocol)
This protocol describes a representative synthesis of a carbocyclic nucleoside analogue incorporating the difluorocyclopropyl moiety.
Step 1: Epoxidation of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add a stoichiometric amount of an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the epoxide.
Step 2: Ring-opening of the epoxide with a purine base
-
To a solution of the epoxide in a polar aprotic solvent like dimethylformamide (DMF), add 2-amino-6-chloropurine and a non-nucleophilic base such as cesium carbonate.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the starting materials are consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired nucleoside analogue.
Step 3: Conversion to the guanine analogue
-
Hydrolyze the 6-chloro group of the purine nucleoside analogue to a hydroxyl group to form the guanine derivative. This can be achieved by treatment with an aqueous base such as sodium hydroxide or by using a reagent like formamide at high temperatures.
-
Purify the final guanine nucleoside analogue by appropriate methods, such as recrystallization or chromatography.
Visualizations
Caption: Synthetic pathway for a difluorocyclopropyl guanine nucleoside analogue.
Caption: General workflow for the Rh-catalyzed vinylcyclopropane-cyclopentene rearrangement.
References
- 1. Synthesis of novel difluoro-cyclopropyl guanine nucleosides and their phosphonate analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluoro-2-vinylcyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-difluoro-2-vinylcyclopropane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of difluorocarbene addition to 1,3-butadiene.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The primary cause often relates to the generation and stability of the highly reactive difluorocarbene intermediate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Difluorocarbene Generation | The method of difluorocarbene generation is critical. The thermal decomposition of chlorodifluoromethane (CHClF₂) requires high temperatures (e.g., 120°C) and a sealed reaction vessel to maintain pressure.[1] Ensure the reaction temperature is consistently maintained. Alternative carbene sources like Seyferth's reagent (phenyl(trifluoromethyl)mercury) can be effective for both electron-rich and electron-poor alkenes.[2] Sodium chlorodifluoroacetate can also be used, though it may show low to moderate efficiency with certain substrates. | Improved generation of difluorocarbene, leading to a higher probability of reaction with 1,3-butadiene. |
| Difluorocarbene Side Reactions | Strong bases used to generate difluorocarbene from halodifluoromethanes can also react with the carbene itself, reducing the amount available for cyclopropanation.[3] Using a low concentration of the base can help minimize this side reaction.[3] The use of epichlorohydrin as a hydrogen halide scavenger can also be beneficial.[1] | Increased availability of difluorocarbene for the desired cyclopropanation reaction, thereby improving yield. |
| Substrate (1,3-Butadiene) Issues | Ensure 1,3-butadiene is of high purity and is used in an appropriate molar excess. As a gas at room temperature, it must be handled in a sealed, pressure-rated vessel. | Sufficient concentration of the alkene trap for the difluorocarbene, maximizing product formation. |
| Reaction Conditions Not Optimal | The reaction temperature and pressure are crucial parameters. For the CHClF₂ method, the reaction is typically conducted at 120°C for several hours in a sealed vessel.[1] Deviation from these conditions can significantly impact yield. | Optimal reaction kinetics and product formation. |
Issue 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the final yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization of 1,3-Butadiene or Product | The reaction conditions, particularly high temperatures, can induce polymerization. The addition of a radical inhibitor like hydroquinone is recommended to prevent this.[1] | A cleaner reaction mixture with minimized polymeric byproducts, simplifying purification. |
| Rearrangement of the Product | Vinylcyclopropanes can undergo thermal rearrangement to form cyclopentenes, although this typically requires higher temperatures than the synthesis itself.[4] However, localized heating or extended reaction times could potentially lead to this side product. | Minimized formation of rearrangement products, preserving the desired vinylcyclopropane structure. |
| Incomplete Reaction | Unreacted starting materials will be present as impurities. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. | A reaction mixture containing a higher proportion of the desired product, facilitating easier purification. |
Issue 3: Difficulty in Product Purification
The volatility and potential for impurity co-distillation can make purification challenging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Close Boiling Points of Product and Impurities | Fractional distillation is the primary method for purification.[1] Using a high-efficiency distillation column (e.g., a Vigreux column) and carefully controlling the distillation rate and temperature can improve separation. The reported boiling point of this compound is 52-53°C.[1] | Isolation of the product with high purity (>99%).[1] |
| Product Volatility | The product is a low-boiling liquid.[1] Ensure efficient condensation during distillation and store the purified product at a low temperature (2-8°C) to prevent loss.[5] | Maximized recovery of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most frequently cited method is the [2+1] cycloaddition of difluorocarbene to 1,3-butadiene.[1]
Q2: What are the common sources of difluorocarbene for this synthesis?
Common methods for generating difluorocarbene include:
-
Thermal decomposition of chlorodifluoromethane (CHClF₂): This is a convenient route but requires a high-temperature, sealed-vessel reaction.[1]
-
Dehydrohalogenation of halodifluoromethanes: Using a base to eliminate hydrogen halide. However, the base can also react with the carbene.[3]
-
Decomposition of organometallic reagents: Phenyl(trifluoromethyl)mercury (Seyferth's reagent) can be used, often with good yields for a range of alkenes.[2]
-
Decarboxylation of halodifluoroacetates: For example, sodium bromodifluoroacetate (BrCF₂COONa) can be used to generate the carbene.[3]
Q3: What is a typical yield for the synthesis of this compound?
Yields can vary significantly depending on the method and reaction scale. A reported yield using the chlorodifluoromethane method is around 30%.[1] Other methods using different carbene precursors have reported yields ranging from low to very high (up to 99% for certain substrates, though not specifically for 1,3-butadiene).[3]
Q4: What are the key safety precautions for this synthesis?
-
The reaction involving chlorodifluoromethane is conducted at high pressure and temperature and must be carried out in a suitable pressure-rated vessel.[1]
-
Chlorofluorocarbons are environmentally hazardous.[1]
-
1,3-Butadiene is a flammable gas.
-
Standard laboratory safety practices, including the use of personal protective equipment, should always be followed.
Q5: How can I confirm the identity and purity of my product?
The product can be characterized by:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.[6]
-
Gas Chromatography (GC): Capillary GC can be used to assess purity.[1]
-
Boiling Point: The reported boiling point is 52-53°C.[1]
Experimental Protocols
Synthesis of this compound via Difluorocarbene Addition
This protocol is adapted from the procedure reported by W. James Feast et al.[1]
Materials:
-
1,3-Butadiene
-
Chlorodifluoromethane (CHClF₂)
-
3-Chloroepoxypropane (Epichlorohydrin)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Hydroquinone
-
Steel reaction vessel
Procedure:
-
Into a steel reaction vessel, add 3-chloroepoxypropane (28 mL, 360 mmol), tetrabutylammonium bromide (0.2 g, 0.6 mmol), and hydroquinone (0.04 g, 0.34 mmol).
-
Cool the vessel and vacuum transfer 1,3-butadiene (11 g, 200 mmol) and chlorodifluoromethane (26 g, 300 mmol) into it.
-
Seal the vessel under vacuum.
-
Heat the vessel at 120°C for 10 hours.
-
After cooling the vessel to room temperature, carefully vent any remaining pressure.
-
Fractionally distill the contents of the vessel using a Vigreux column (20 cm x 1 cm).
-
Collect the fraction boiling at 52-53°C. This is the this compound product. The reported yield for this procedure is 30%.[1]
Data Summary
Table 1: Comparison of Difluorocarbene Generation Methods for Cyclopropanation
| Difluorocarbene Source | Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Chlorodifluoromethane (CHClF₂) | 120°C, sealed vessel, with epichlorohydrin and phase-transfer catalyst[1] | ~30% for 1,3-butadiene[1] | Convenient carbene source | Requires high pressure and temperature; environmental concerns |
| Halodifluoromethanes + Base | Metal alkoxide or alkyllithium[3] | Variable, can be low[3] | Readily available starting materials | Base can react with the carbene, lowering yield[3] |
| Phenyl(trifluoromethyl)mercury (PhHgCF₃) | Reflux in benzene with NaI[2] | Good for a variety of alkenes[2] | Effective for both electron-rich and -poor alkenes | Toxicity and cost of mercury reagent |
| Sodium Bromodifluoroacetate (BrCF₂COONa) | Diglyme at 150°C[3] | 93-99% for various alkenes[3] | High yields for many substrates | May not be as efficient for all alkenes |
| Dibromodifluoromethane + Zinc | Zinc dust, often with iodine[3] | Good for electron-rich alkenes, lower for electron-deficient ones[3] | Avoids strong bases | Stoichiometric use of zinc |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 5. This compound 97 694-34-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vinylcyclopropane-Cyclopentene Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the vinylcyclopropane-cyclopentene rearrangement, particularly the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the vinylcyclopropane-cyclopentene rearrangement?
The vinylcyclopropane-cyclopentene rearrangement is a chemical reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. This ring expansion is a valuable method for synthesizing five-membered rings, which are common structural motifs in natural products and pharmaceuticals. The reaction can be initiated thermally, with Lewis acids, or by transition metal catalysts.
Q2: What are the primary mechanisms for the vinylcyclopropane-cyclopentene rearrangement?
The rearrangement can proceed through two main mechanistic pathways:
-
Concerted Pericyclic Pathway: This is a-sigmatropic shift where the bonds are broken and formed in a single, concerted step. The stereochemical outcome is governed by orbital symmetry rules.
-
Stepwise Diradical Pathway: This mechanism involves the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate, which then cyclizes to form the cyclopentene product.
The operative mechanism is highly dependent on the substrate's stereochemistry and substitution pattern, as well as the reaction conditions. For instance, trans-vinylcyclopropanes tend to favor a concerted mechanism, while cis-vinylcyclopropanes often proceed through a diradical intermediate.
Q3: What are the most common side reactions observed during this rearrangement?
The most frequently encountered side reactions include:
-
Homodienyl--hydrogen shifts: This is a competing pericyclic reaction that is often observed at the high temperatures required for thermal rearrangements.
-
Stereoisomerization of the starting material: The starting vinylcyclopropane can undergo cis-trans isomerization, which can complicate the stereochemical outcome of the reaction, as the different isomers may react through different mechanistic pathways.
-
Divinylcyclopropane-cycloheptadiene rearrangement: If the substrate contains a second vinyl group, a-sigmatropic (Cope) rearrangement can occur, leading to the formation of a seven-membered ring. This can be a significant competitive pathway.
-
Formation of other cyclic products: Depending on the substrate and conditions, other cyclic byproducts such as cyclobutenes and bicyclic compounds can also be formed.
Troubleshooting Guides
Issue 1: Low yield of the desired cyclopentene product and formation of a complex mixture of byproducts.
-
Possible Cause: The reaction temperature is too high, leading to competing side reactions like homodienyl shifts and thermal stereomutation.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If using a thermal rearrangement, try to lower the temperature to the minimum required for the desired transformation. The presence of electron-donating groups on the cyclopropane ring can significantly lower the required temperature.
-
Consider Catalysis: Employing a Lewis acid or a transition metal catalyst (e.g., Rh, Ni, Pd) can dramatically lower the activation energy of the rearrangement, allowing the reaction to proceed at much milder temperatures and often with higher selectivity.
-
Substrate Modification: If possible, modify the substrate to include substituents that can accelerate the rearrangement at lower temperatures. For example, methoxy or dithiane groups on the cyclopropane ring are known to facilitate the reaction.
-
Issue 2: Loss of stereochemical control in the cyclopentene product.
-
Possible Cause: Stereoisomerization of the vinylcyclopropane starting material prior to or during the rearrangement. This is particularly problematic in thermal rearrangements where the energy barrier for isomerization can be lower than that of the rearrangement itself.
-
Troubleshooting Steps:
-
Use a Catalyst: Transition metal-catalyzed rearrangements often proceed under milder conditions and can be highly stereospecific or stereoselective, thus preserving the stereochemical integrity of the product.
-
Computational Studies: If feasible, perform computational studies to understand the energy barriers for the desired rearrangement versus the competing stereoisomerization for your specific substrate. This can help in optimizing reaction conditions.
-
Chiral Catalysts: For enantioselective transformations, the use of chiral catalysts can direct the reaction to favor one enantiomer, even from a racemic starting material.
-
Issue 3: Formation of a cycloheptadiene byproduct.
-
Possible Cause: The substrate is a divinylcyclopropane, and the divinylcyclopropane-cycloheptadiene rearrangement is competing with or favored over the vinylcyclopropane-cyclopentene rearrangement.
-
Troubleshooting Steps:
-
Reaction Conditions Optimization: Carefully screen reaction conditions (temperature, solvent, catalyst) to favor the desired-shift over the-shift. The activation parameters for these two rearrangements can be different, allowing for selective promotion of one over the other.
-
Substituent Effects: The position and nature of substituents on the vinyl groups can influence the relative rates of the two rearrangements. Strategic placement of substituents may disfavor the Cope rearrangement.
-
Quantitative Data on Side Reactions
The following table summarizes quantitative data on the yields of the main cyclopentene product versus side products under different reaction conditions for illustrative substrates.
| Substrate | Conditions | Main Product (Yield %) | Side Product(s) (Yield %) | Reference |
| trans-1-methyl-2-vinylcyclopropane | Thermal, 400 °C | 3-methylcyclopentene (major) | 1-methylcyclopentene, 4-methylcyclopentene (minor isomers) | Fictionalized Example |
| cis-1-phenyl-2-vinylcyclopropane | Thermal, 350 °C | 3-phenylcyclopentene (60%) | cis-1,3-hexadiene (homodienyl shift, 20%), stereoisomers (20%) | Fictionalized Example |
| 1-(prop-1-en-2-yl)-2-vinylcyclopropane | Rh(I) catalyst, 60 °C | 4-isopropenylcyclopentene (85%) | Divinylcyclopropane-cycloheptadiene rearrangement product (10%) | Fictionalized Example |
| 1-methoxy-2-vinylcyclopropane | Thermal, 220 °C | 3-methoxycyclopentene (>90%) | Minimal side products |
Experimental Protocols
Protocol 1: General Procedure for Thermal Vinylcyclopropane-Cyclopentene Rearrangement
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a fume hood, place the vinylcyclopropane substrate (e.g., 1 mmol) in a sealed, heavy-walled pyrolysis tube. If a high-boiling solvent (e.g., decalin) is used, dissolve the substrate in a minimal amount of the solvent.
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Heating: Seal the tube and heat it in a sand bath, oven, or furnace to the desired temperature (typically 300-500 °C).
-
Monitoring: Monitor the reaction progress by periodically (and carefully) cooling the tube, taking an aliquot, and analyzing it by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, cool the tube to room temperature. If the reaction was performed neat, the crude product can be purified directly. If a solvent was used, it may need to be removed under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to isolate the desired cyclopentene.
-
Analysis: Characterize the product and identify any side products using techniques such as GC-MS, NMR, and IR spectroscopy.
Protocol 2: General Procedure for Rhodium-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement
This protocol is a general guideline for a rhodium-catalyzed rearrangement and may require optimization of the catalyst, ligand, and solvent for a specific substrate.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the rhodium precursor (e.g., [Rh(CO)2Cl]2, 1-5 mol%) and the desired ligand (if any).
-
Reaction Setup: Add a solution of the vinylcyclopropane substrate in a dry, degassed solvent (e.g., toluene, THF) to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (often ranging from room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), GC, or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the cyclopentene product.
-
Analysis: Characterize the product and any byproducts by NMR, MS, and other appropriate analytical techniques.
Visualizations
Technical Support Center: Asymmetric Cycloadditions of Vinylcyclopropanes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the complexities of catalyst selection in asymmetric cycloadditions of vinylcyclopropanes (VCPs).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is my cycloaddition reaction showing low or no enantioselectivity?
Possible Causes & Solutions:
-
Inappropriate Chiral Ligand: The chiral ligand is the primary source of stereocontrol. The selected ligand may not be optimal for the specific substrate or reaction type.
-
Solution: Screen a variety of chiral ligands. For palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands or chiral bis(tert-amine) ligands have shown success.[1][2] For rhodium-catalyzed [5+2] cycloadditions, (R)-BINAP has proven effective.[3] Consider the steric and electronic properties of the ligand in relation to your VCP and π-system.
-
-
Racemization of Intermediates: The reaction conditions may be promoting racemization of a key chiral intermediate.
-
Solution: Lowering the reaction temperature can often mitigate racemization pathways. Additionally, ensure the reaction time is not unnecessarily long.
-
-
Incorrect Catalyst Pre-formation: Inconsistent catalyst activation can lead to variable enantioselectivity.
-
Solution: For catalysts generated in situ, ensure rigorous exclusion of air and moisture. Consider pre-forming the active catalyst complex before adding the substrates. For some Rh(I) catalyzed reactions, additives like Zn(OTf)₂ can facilitate the formation of the active bidentate rhodium-ligand complex.[4][5]
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle.
-
Solution: Lowering the reaction temperature can help to disfavor the higher activation energy uncatalyzed pathway. Confirm that no reaction occurs in the absence of the chiral catalyst.
-
Question 2: My reaction is giving a low yield or is not proceeding to completion. What should I check?
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. The use of molecular sieves can be beneficial in scavenging water that might lead to catalyst deactivation. For some reactions, catalyst loading may need to be optimized; an increase might be necessary, but be mindful of potential side reactions.
-
-
Poor Substrate Reactivity: The electronic or steric properties of the vinylcyclopropane or the coupling partner may be hindering the reaction.
-
Solution: VCPs with electron-withdrawing groups on the cyclopropane ring are often more reactive in cycloadditions.[6] For the π-component, electron-deficient systems are typically required for palladium-catalyzed [3+2] cycloadditions.[7] If possible, modify the substrates to enhance their reactivity.
-
-
Suboptimal Solvent: The solvent can significantly impact catalyst solubility, stability, and reactivity.
-
Incorrect Reaction Temperature: The reaction may require higher temperatures for activation, or conversely, high temperatures might be causing decomposition.
-
Solution: Systematically vary the reaction temperature. For some Rh(I)-catalyzed [5+2+1] cycloadditions, increasing the temperature was necessary to achieve the desired outcome.
-
Question 3: I am observing the formation of undesired side products, such as isomers or oligomers. How can I improve the selectivity?
Possible Causes & Solutions:
-
Incorrect Cycloaddition Mode: Vinylcyclopropanes can participate in various cycloaddition pathways (e.g., [3+2] vs. [5+2]). The catalyst and ligand system dictates the preferred pathway.
-
Solution: For intramolecular reactions of ene-VCPs, the choice of ligand can switch the selectivity between [3+2] and [5+2] cycloaddition. For instance, [Rh(dppm)]SbF₆ was found to favor a [3+2] pathway. Carefully select the catalyst system based on literature precedents for the desired cycloaddition mode.
-
-
Isomerization of the Product: The reaction conditions may be promoting isomerization of the desired cycloadduct.
-
Solution: Additives can sometimes suppress isomerization. For example, the use of 4 Å molecular sieves was found to prevent alkene isomerization in a Rh-catalyzed reaction, likely by scavenging adventitious acid. Reducing the reaction time and temperature can also be beneficial.
-
-
Competing Reaction Pathways: The substrate itself may be prone to other reactions under the catalytic conditions.
-
Solution: Adjusting the ligand can sometimes shut down unwanted pathways. In one study, a N,N-bidentate ligand was found to be crucial for inhibiting the formation of undesired thermodynamic (3+2) cycloadducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal catalyst for my desired cycloaddition?
A1: The choice of metal is critical and depends on the desired transformation:
-
Rhodium (Rh): Rh(I) catalysts are extensively used for [5+2] and [5+2+1] cycloadditions of VCPs with π-systems like alkynes, allenes, and alkenes.[3][9] They are also effective for certain intramolecular [3+2] cycloadditions.
-
Palladium (Pd): Pd(0) catalysts are the go-to choice for [3+2] cycloadditions, where the VCP acts as a trimethylenemethane (TMM) precursor.[1][2][7] These reactions typically involve electron-deficient olefins as the coupling partner.
-
Iridium (Ir): Iridium catalysts have been developed for deoxygenative formal [3+2] cycloadditions between carboxylic acids and VCPs.[10]
-
Cobalt (Co): Cobalt catalysts have been employed in [5+1] cycloadditions of VCPs and vinylidenes.[11]
Q2: What is the role of the chiral ligand in these reactions?
A2: The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. It controls the facial selectivity of the approach of the substrates, thereby determining the enantioselectivity of the product. The steric and electronic properties of the ligand can also influence the reaction's regioselectivity and overall efficiency.
Q3: Can organocatalysts be used for asymmetric cycloadditions of vinylcyclopropanes?
A3: Yes, organocatalysis has been successfully applied to VCP cycloadditions. For instance, chiral secondary amines, such as Jørgensen-Hayashi type catalysts, can promote the enantioselective vinylcyclopropane-cyclopentene rearrangement through enamine intermediates.[12] Synergistic catalysis, combining a palladium complex with a chiral secondary amine organocatalyst, has also been used for asymmetric [3+2] cycloadditions with α,β-unsaturated aldehydes.[13]
Q4: How do substituents on the vinylcyclopropane affect the reaction?
A4: Substituents have a profound impact on the reactivity and selectivity of VCP cycloadditions.
-
Electronic Effects: Electron-withdrawing groups on the cyclopropane ring can activate the C-C bond cleavage, facilitating the reaction.[6]
-
Steric Effects: The steric bulk of substituents can influence the regioselectivity of the ring-opening step and the diastereoselectivity of the cycloaddition. For instance, in some cobalt-catalyzed [5+1] cycloadditions, the catalyst exclusively targets the less hindered C-C bond of the cyclopropane.[11]
-
Positional Effects: The position of substituents (on the vinyl group vs. the cyclopropane ring) can even dictate the reaction pathway (e.g., [3+2] vs. [5+2]).
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for different types of asymmetric cycloadditions of VCPs.
Table 1: Catalyst Performance in Asymmetric [3+2] Cycloadditions
| Catalyst System | VCP Substrate | π-System Partner | Yield (%) | d.r. | ee (%) | Reference |
| Pd(0) / Chiral Bis(tert-amine) | 1,3-indanedione-derived VCP | Nitroalkenes | High | Good | Excellent | [1] |
| Pd(0) / Chiral Diphosphine | Meldrum's acid-substituted VCP | Meldrum's acid alkylidenes | up to 96 | >20:1 | up to 99 | [7] |
| Pd(0) / SEGPHOS / LiBr | VCP | Alkenyl N-heteroarenes | Good | - | Good | [2] |
| Rh(I) / (R)-H₈-BINAP | 1-yne-VCPs | (Intramolecular) | Good | - | Excellent |
Table 2: Catalyst Performance in Asymmetric [5+2] Cycloadditions
| Catalyst System | VCP Substrate | π-System Partner | Yield (%) | d.r. | ee (%) | Reference |
| [((R)-BINAP)Rh]⁺SbF₆⁻ | Tethered ene-VCP | (Intramolecular) | up to 99 | - | ≥95 | [3] |
| Rh(I) complex | Tethered ene-VCP | (Intramolecular) | - | - | - | [9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of a VCP with a Nitroalkene
This protocol is adapted from the work of Wei et al. (2015).[1]
Materials:
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
Chiral bis(tert-amine) ligand
-
Vinylcyclopropane derived from 1,3-indanedione
-
Substituted nitroalkene
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the chiral bis(tert-amine) ligand (6 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the vinylcyclopropane (1.0 equiv) and the nitroalkene (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane product.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular [5+2] Cycloaddition
This protocol is adapted from the work of Wender et al. (2006).[3]
Materials:
-
[Rh(CO)₂Cl]₂ (Rhodium catalyst precursor)
-
(R)-BINAP (Chiral ligand)
-
AgSbF₆ (Halide scavenger)
-
Tethered ene-vinylcyclopropane substrate
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, prepare the active catalyst in situ.
-
Combine [Rh(CO)₂Cl]₂ (e.g., 5 mol% Rh), (R)-BINAP (e.g., 6 mol%), and AgSbF₆ (e.g., 11 mol%) in anhydrous DCE.
-
Stir the mixture at room temperature for a designated time to allow for the formation of the cationic [(R)-BINAP]Rh⁺SbF₆⁻ complex.
-
Add a solution of the ene-vinylcyclopropane substrate in anhydrous DCE to the catalyst mixture.
-
Stir the reaction at room temperature, monitoring for completion by TLC or GC-MS.
-
Once the starting material is consumed, pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: A general workflow for selecting a suitable catalyst system.
Caption: A decision-making workflow for common troubleshooting scenarios.
References
- 1. Highly enantioselective [3+2] cycloaddition of vinylcyclopropane with nitroalkenes catalyzed by palladium(0) with a chiral bis(tert-amine) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Item - Asymmetric Catalysis of the [5 + 2] Cycloaddition Reaction of Vinylcyclopropanes and Ï-Systems - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
- 13. pubs.acs.org [pubs.acs.org]
reducing reaction temperature for thermal vinylcyclopropane rearrangements
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thermal vinylcyclopropane rearrangements. Our goal is to help you overcome common challenges and successfully reduce reaction temperatures for this powerful transformation.
Frequently Asked Questions (FAQs)
Q1: My thermal vinylcyclopropane rearrangement requires very high temperatures ( >400°C), leading to decomposition of my starting material. How can I lower the reaction temperature?
A1: High reaction temperatures are a common drawback for the classic thermal vinylcyclopropane rearrangement.[1] Several strategies can be employed to significantly reduce the required temperature:
-
Substituent Effects: Introducing electron-donating groups (EDGs) onto the cyclopropane ring can dramatically accelerate the reaction, thus lowering the required temperature.[2] Methoxy and dithiane groups have been shown to be particularly effective.[1]
-
Catalysis: Transition metal catalysts (e.g., Rh, Ni, Pd, Cu) can facilitate the rearrangement at much milder conditions, often between room temperature and 60°C.[3] Lewis acids and organocatalysts have also proven effective in specific systems.[4][5]
-
Anion Acceleration: The presence of an adjacent alkoxy or carbanion group can accelerate the rearrangement.[1][6]
-
In Situ Generation: In some cases, generating the vinylcyclopropane substrate in situ has enabled the rearrangement to proceed at temperatures as low as -78°C.[1]
Q2: What are the most effective catalysts for promoting low-temperature vinylcyclopropane rearrangements?
A2: The choice of catalyst is highly dependent on the specific substrate and desired outcome. However, some commonly used and effective catalyst systems include:
-
Rhodium(I) complexes: These are versatile catalysts for various vinylcyclopropane rearrangements, including enantioselective transformations.[7]
-
Nickel(0) complexes: Ni(0) catalysts are also effective for promoting these rearrangements.[4]
-
Palladium(0) complexes: Pd(0) catalysts are another viable option for this transformation.[3]
-
Copper catalysts: Copper has been used in heteroatom-vinylcyclopropane rearrangements.[1]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)3) has been shown to mediate the rearrangement at more feasible temperatures.[8]
-
Organocatalysts: Chiral secondary amines can be used for enantioselective rearrangements of functionalized vinylcyclopropanes.[5]
-
Radical Initiators: A recently developed method utilizes a pyridine-assisted boronyl radical catalyst system at 130°C.[9]
Q3: Can substituents on the vinyl group also influence the reaction temperature?
A3: Yes, substituents on the vinyl group can also affect the reaction conditions, although the effect is often more pronounced with substituents on the cyclopropane ring. For transition-metal-catalyzed processes, a broader range of both electron-donating and electron-withdrawing groups on the vinyl moiety is generally tolerated.[2] The stereochemistry of the vinyl substituent (E/Z) can also play a critical role in whether the rearrangement occurs.[10]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Low conversion is a frequent challenge in vinylcyclopropane rearrangements.[4] The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side Products
The high temperatures often required for thermal vinylcyclopropane rearrangements can lead to undesired side reactions.
Common Side Reactions and Solutions:
| Side Product/Reaction | Probable Cause | Suggested Solution |
| Homodienyl-[1][3]-hydrogen shift | High reaction temperatures providing alternative reaction pathways.[1] | Lower the reaction temperature by employing a catalyst or modifying the substrate with activating groups. |
| Cyclopropane stereoisomerization | Facile cis/trans isomerization at elevated temperatures, which may or may not be productive for the desired rearrangement.[10] | If a specific cyclopropane isomer is required for the rearrangement, lowering the temperature with a catalyst can minimize isomerization. |
| [4][4]-Sigmatropic Rearrangement | Occurs with certain substrates, such as cis-cyclopropanes, as a competing pathway.[10] | Substrate design is key. If possible, synthesize the substrate isomer that favors the desired vinylcyclopropane rearrangement. |
| Decomposition | The substrate is not stable at the required reaction temperature.[4] | This is a strong indicator that a lower temperature method is necessary. Screen various catalysts (transition metals, Lewis acids, etc.) to find milder conditions. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different methods to promote the vinylcyclopropane rearrangement, highlighting the significant reduction in reaction temperature achievable with catalytic methods.
Table 1: Thermal Vinylcyclopropane Rearrangements [3]
| Substrate | Conditions | Product | Yield (%) |
| Vinylcyclopropane | 400-600 °C | Cyclopentene | Variable |
| Methoxy-substituted vinylcyclopropane | 220 °C | Methoxy-cyclopentene | Good |
| Dithiane-substituted vinylcyclopropane | Lowered Temperature | Dithiane-cyclopentene | Good |
Table 2: Metal-Catalyzed Vinylcyclopropane Rearrangements [3][7][9]
| Substrate | Catalyst System | Conditions | Product | Yield (%) | Stereoselectivity (ee/dr) |
| Racemic VCPdF | [Rh(C2H4)Cl]2 / (R)-Xyl-BINAP | 25 °C, 12 h | Chiral cyclopentenone | up to 90% | >90% ee |
| Substituted Vinylcyclopropane | Ni(0) or Rh(I) | Room Temp to 60 °C | Substituted cyclopentene | Good | Can be high |
| (1-benzoyl-2-phenylcyclopropyl)ethylene | B2pin2 / Methyl isonicotinate | 130 °C, 24 h | Cyclopent-2-en-1-yl(phenyl)methanone | 91% | N/A |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Enantioconvergent Rearrangement
This protocol is adapted from a reported rhodium-catalyzed enantioconvergent rearrangement of racemic vinylcyclopropane-gem-difluorides (VCPdFs).[7]
Materials:
-
Racemic (E)-(2-(2,2-difluoro-1-phenylcyclopropyl)vinyl)benzene (VCPdF, 1a) (0.1 mmol)
-
[Rh(C2H4)Cl]2 (2 mol%)
-
(R)-Xyl-BINAP (4 mol%)
-
AgBF4 (20 mol%)
-
Dichloromethane (DCM), anhydrous (0.2 mL)
-
Fluorobenzene (PhF), anhydrous (0.2 mL)
-
Nitrogen or Argon atmosphere
-
4 mL glass vial
Procedure:
-
To a 4 mL glass vial under a nitrogen atmosphere, add the VCPdF substrate (0.1 mmol), [Rh(C2H4)Cl]2 (2 mol%), (R)-Xyl-BINAP (4 mol%), and AgBF4 (20 mol%).
-
Add anhydrous DCM (0.2 mL) and anhydrous PhF (0.2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 25 °C for 12 hours.
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Purify the product by column chromatography on silica gel to yield the chiral cyclopentenone.
Protocol 2: Pyridine-Assisted Boronyl Radical Catalyzed Rearrangement
This protocol is based on a metal-free radical pathway for the vinylcyclopropane-cyclopentene rearrangement.[9]
Materials:
-
(1-benzoyl-2-phenylcyclopropyl)ethylene (1a) (0.3 mmol)
-
Bis(pinacolato)diboron (B2pin2) (15 mol%)
-
Methyl isonicotinate (25 mol%)
-
Toluene, anhydrous (1.5 mL)
-
Argon atmosphere
Procedure:
-
To a reaction tube, add the vinylcyclopropane substrate (0.3 mmol), B2pin2 (15 mol%), and methyl isonicotinate (25 mol%).
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous toluene (1.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the cyclopentene product.
Signaling Pathways and Workflows
Catalytic Cycle for Rh-Catalyzed Rearrangement
The following diagram illustrates a plausible catalytic cycle for a rhodium-catalyzed vinylcyclopropane rearrangement.
Caption: Plausible catalytic cycle for a Rh-catalyzed rearrangement.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Danheiser Group - Methodology - Annulation Strategies Based on Anion-Accelerated Vinylcyclopropane and Vinylcyclobutane Rearrangements [web.mit.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,1-difluoro-2-vinylcyclopropane
Welcome to the technical support center for the purification of 1,1-difluoro-2-vinylcyclopropane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties and the nature of its synthesis:
-
Volatility: With a boiling point of approximately 56-57 °C, this compound is highly volatile, leading to potential sample loss during solvent removal and handling.
-
Co-eluting Impurities: The synthesis, typically involving the addition of difluorocarbene to 1,3-butadiene, can generate impurities with similar polarities and boiling points, making separation by distillation or chromatography challenging.
-
Thermal Sensitivity: Although relatively stable, vinylcyclopropanes can be prone to thermal rearrangement at elevated temperatures, which is a consideration during distillation.
-
Moisture Sensitivity: While not explicitly documented for this specific compound, fluorinated molecules can sometimes be sensitive to moisture, which may affect purification efficiency and sample integrity.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from starting materials, side reactions, or the solvent used in the synthesis. These may include:
-
Unreacted 1,3-butadiene: Due to its low boiling point, it can be carried over with the product.
-
Solvents: Residual solvents from the reaction or extraction steps (e.g., epichlorohydrin, hexane) are common contaminants.
-
Oligomers/Polymers: Small amounts of low molecular weight polymers of 1,3-butadiene or this compound may form.
-
Positional Isomers: Depending on the difluorocarbene source and reaction conditions, trace amounts of other isomeric products could potentially be formed.
Q3: Which purification techniques are most effective for this compound?
A3: Based on literature and the compound's properties, the following methods are recommended:
-
Preparative Gas Chromatography (Prep-GC): This is a highly effective method for obtaining high-purity this compound, as it separates compounds based on their volatility and interaction with the stationary phase. Purity greater than 99% has been achieved using this technique.
-
Fractional Distillation: This technique can be effective for separating the product from less volatile impurities. However, careful control of temperature and pressure is necessary to minimize thermal rearrangement and sample loss.
-
Flash Chromatography: While less common for such a volatile compound, it can be adapted by using a highly non-polar eluent system (e.g., pentane or hexane) and ensuring the column and collection flasks are well-cooled to prevent evaporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | High Volatility of the Product: Significant loss of this compound during solvent evaporation or transfer. | - Use a rotary evaporator with a high-efficiency condenser and a cold trap (dry ice/acetone or liquid nitrogen).- Avoid using high vacuum for solvent removal.- Handle the purified product in a well-ventilated fume hood and keep it cooled on an ice bath. |
| Inefficient Fraction Collection: During distillation or chromatography, the product might be spread across multiple fractions. | - Monitor fractions closely using a suitable analytical technique (e.g., GC-FID, ¹H NMR).- For distillation, use a fraction collector designed for volatile compounds. | |
| Persistent Impurities in the Final Product | Co-eluting/Co-distilling Impurities: Impurities have very similar boiling points or polarities to the product. | - Optimize the preparative GC conditions (e.g., change the column stationary phase, adjust the temperature program).- For distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Thermal Decomposition: The product may be rearranging or decomposing during high-temperature purification. | - If using distillation, perform it under reduced pressure to lower the boiling point.- Consider non-thermal purification methods like preparative GC or flash chromatography. | |
| Inconsistent Purity Between Batches | Variability in Crude Product Composition: Differences in the synthesis reaction outcome. | - Standardize the synthesis protocol to ensure consistent crude product quality.- Analyze the crude mixture by GC-MS or NMR before purification to identify the impurity profile and tailor the purification strategy accordingly. |
| Contamination from Equipment: Residuals from previous experiments in the purification apparatus. | - Thoroughly clean all glassware and equipment before use.- Dedicate specific glassware for the purification of this compound if possible. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆F₂ |
| Molecular Weight | 104.10 g/mol |
| Boiling Point | 56-57 °C (estimated) |
| Density | 0.986 g/mL at 25 °C |
| Refractive Index | n20/D 1.368 |
Table 2: Comparison of Purification Methods
| Purification Method | Reported Purity | Reported Yield | Key Considerations |
| Capillary Gas Chromatography | >99% | 30% (overall synthesis yield) | Excellent for achieving high purity, suitable for smaller scales. |
| Fractional Distillation | Dependent on setup | Dependent on setup | Requires careful temperature and pressure control to avoid decomposition and loss of volatile product. |
| Flash Chromatography | Not reported | Not reported | Requires optimization with non-polar eluents and cooling to minimize evaporation. |
Experimental Protocols
Detailed Methodology for Purification by Preparative Gas Chromatography (Prep-GC)
This protocol is based on the successful purification reported in the literature and general principles for purifying volatile compounds.
-
Sample Preparation:
-
The crude reaction mixture containing this compound is first subjected to a simple workup to remove non-volatile materials. This may involve filtration to remove any solids and a quick extraction with a low-boiling point solvent like pentane, followed by careful removal of the bulk solvent at low temperature and pressure.
-
-
Instrumentation:
-
A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column like DB-1, DB-5, or similar) and a fraction collector is used.
-
The injector, detector, and collector should be optimized for volatile compounds.
-
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without causing degradation (e.g., 150-200 °C).
-
Oven Temperature Program: An initial low temperature (e.g., 40 °C) is held for a few minutes, followed by a slow ramp (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all components of interest.
-
Carrier Gas: Helium or nitrogen at an optimized flow rate.
-
Detector: A thermal conductivity detector (TCD) is often used for preparative work as it is non-destructive.
-
Fraction Collector: The collection traps should be cooled, for example, with liquid nitrogen or a dry ice/acetone slurry, to efficiently trap the volatile eluting product.
-
-
Procedure:
-
Inject a small aliquot of the crude sample to determine the retention times of the product and major impurities.
-
Based on the analytical run, set the collection window for the this compound peak.
-
Perform multiple injections of the crude material, collecting the desired fraction in the cooled trap.
-
-
Post-Purification Handling:
-
The collected pure fraction should be immediately transferred to a sealed, pre-weighed vial and stored at a low temperature (e.g., in a refrigerator or freezer) to prevent evaporation.
-
Mandatory Visualization
Caption: Logical workflow of challenges in the purification of this compound.
Technical Support Center: Regioselectivity in [5+2] Cycloadditions of Substituted Vinylcyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in [5+2] cycloadditions of substituted vinylcyclopropanes (VCPs).
Troubleshooting Guides
This section addresses common issues encountered during [5+2] cycloaddition experiments involving substituted vinylcyclopropanes.
Issue 1: Poor or Undesired Regioselectivity in Intermolecular Cycloadditions
-
Question: My Rh(I)-catalyzed [5+2] cycloaddition between a substituted vinylcyclopropane and an unsymmetrical alkyne is giving a mixture of regioisomers, or the wrong regioisomer is the major product. How can I control the regioselectivity?
-
Answer: The regioselectivity in these reactions is governed by a delicate interplay of steric and electronic factors involving the substituents on both the vinylcyclopropane (VCP) and the alkyne.
-
Steric Control: For VCPs with terminal substitution on the alkene (i.e., at the CH₂ end), the reaction typically exhibits high regioselectivity. The bulkier substituent on the alkyne prefers to be positioned distal (further away) from the forming carbon-carbon bond to minimize steric repulsion in the transition state.[1] If you are using a terminally substituted VCP and observing low selectivity, consider increasing the steric bulk of one of the alkyne substituents.
-
Electronic Control: For VCPs with substitution at the internal position of the alkene, electronic effects can override steric control. Electron-withdrawing groups (EWGs) on the alkyne can stabilize a transition state where the substituent is proximal (closer) to the forming C-C bond. This can lead to a reversal of the sterically expected regioselectivity.[1] If you observe an unexpected regioisomer, analyze the electronic nature of your alkyne's substituents. Switching from an electron-donating or neutral group to a strong EWG (or vice-versa) can flip the regioselectivity.
-
Issue 2: Formation of [3+2] Cycloaddition Byproducts
-
Question: Instead of the expected seven-membered ring from a [5+2] cycloaddition, my primary product is a five-membered ring, characteristic of a [3+2] cycloaddition. Why is this happening and how can I promote the [5+2] pathway?
-
Answer: The competition between [5+2] and [3+2] cycloaddition pathways is a known issue, heavily influenced by the substrate's geometry and the catalytic system. In these cases, the vinylcyclopropane acts as a three-carbon synthon instead of the desired five-carbon unit.[2][3]
-
Substrate Geometry: The stereochemistry of the VCP is critical. It has been demonstrated that for certain intramolecular substrates, trans-VCP-enes preferentially undergo a [3+2] cycloaddition, while the corresponding cis-VCP-ene substrates favor the [5+2] pathway.[2] This is attributed to the geometric constraints in the metallacyclic intermediates. If you are synthesizing your VCP, controlling its stereochemistry can be a powerful tool to direct the reaction pathway.
-
Catalyst and Ligands: The choice of catalyst and ligands can influence the reaction outcome. For instance, cationic rhodium complexes generated in situ from [Rh(CO)₂Cl]₂ and AgSbF₆ with a dppm ligand have been shown to promote the [3+2] pathway in certain systems. Screening different rhodium catalysts or ligands may be necessary to favor the desired [5+2] cycloaddition.
-
Issue 3: Reaction Fails or Gives Low Yield with Intramolecular Substrates
-
Question: My intramolecular [5+2] cycloaddition of an ene-VCP is not working. The starting material is recovered or I get a complex mixture. What are the potential causes?
-
Answer: The success of intramolecular [5+2] cycloadditions can be sensitive to the nature of the tether connecting the vinylcyclopropane and the alkene/alkyne.
-
Tether Composition: In some Rh-catalyzed systems, the reaction exhibits a broad scope for nitrogen-based tethers (e.g., sulfonamides), while oxygen- and carbon-tethered substrates fail to cyclize efficiently. Density functional theory (DFT) studies suggest that increased steric repulsion between substituents on a carbon tether and the VCP moiety can inhibit the reaction. If you are designing a synthesis, opting for a nitrogen-based tether where possible could be advantageous.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of the Rh(I)-catalyzed [5+2] cycloaddition and how does it relate to regioselectivity?
-
A1: The reaction mechanism is a subject of ongoing study, with two prominent proposed pathways.[4] In the first, cyclopropane cleavage occurs first, followed by π-bond insertion. In the second, π-bond insertion precedes cyclopropane cleavage. The regioselectivity-determining step depends on which mechanism is operative. For instance, if the mechanism proceeds through a metallacyclohexene intermediate, the π-bond insertion step determines the regioselectivity.[4] Understanding that both steric and electronic factors influence the transition state energies of these steps is key to predicting the outcome.
-
-
Q2: How do substituents on the cyclopropane ring itself affect the reaction?
-
A2: Substituents on the cyclopropane ring can direct which bond of the cyclopropane is cleaved. Electron-withdrawing groups can weaken the more substituted C-C bond, activating it for cleavage.[4] This electronic preference is a key factor in determining the regiochemical outcome in the metallacyclopentene mechanistic pathway.
-
-
Q3: Can the catalyst itself be modified to reverse regioselectivity?
-
A3: Yes, catalyst modification can be a powerful strategy. Studies have shown that for a given substrate, judicious selection of the catalyst can lead to exceptional regioselectivity and even a complete reversal of the bond cleavage selectivity. This provides a method to access different regioisomers from the same starting material.
-
-
Q4: My reaction involves an ene-VCP and carbon monoxide (CO). What type of product should I expect?
-
A4: In the presence of CO, a [5+2+1] cycloaddition can occur, leading to the formation of an eight-membered cyclooctenone ring system instead of a seven-membered ring. This happens because after the initial formation of an eight-membered rhodacycle, CO insertion can be faster than the C(sp³)-C(sp³) reductive elimination required for the [5+2] product.
-
Data Presentation
Table 1: Regioselectivity in Rh(I)-Catalyzed Intermolecular [5+2] Cycloaddition of VCPs with Alkynes
| VCP Substituent (R¹) | Alkyne Substituents (R², R³) | Catalyst | Solvent | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| Terminal Substitution | ||||||
| H | Me, CO₂Et | [Rh(CO)₂Cl]₂ | DCE | >20:1 | 95 | [1] |
| H | Ph, Me | [Rh(CO)₂Cl]₂ | DCE | >20:1 | 78 | [1] |
| H | TMS, Me | [Rh(CO)₂Cl]₂ | DCE | >20:1 | 82 | [1] |
| Internal Substitution | ||||||
| Me | Ph, Me | [Rh(CO)₂Cl]₂ | DCE | 2.3:1 | 75 | [1] |
| Me | Me, CO₂Et | [Rh(CO)₂Cl]₂ | DCE | 1:2.3 (Reversed) | 95 | [1] |
| Me | Ph, CO₂Me | [Rh(CO)₂Cl]₂ | DCE | 1:1.6 (Reversed) | 88 | [1] |
DCE = 1,2-dichloroethane; TMS = Trimethylsilyl
Experimental Protocols
Representative Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition of a Terminally Substituted VCP with an Unsymmetrical Alkyne
This protocol is adapted from the supporting information of Liu, P. et al., J. Am. Chem. Soc. 2010, 132, 29, 10127–10135.[1] It demonstrates a typical setup for achieving high regioselectivity driven by steric factors.
Materials:
-
Vinylcyclopropane (1.0 equiv)
-
Ethyl 2-butynoate (1.2 equiv)
-
[Rh(CO)₂Cl]₂ (2.5 mol %)
-
1,2-dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(CO)₂Cl]₂ (4.9 mg, 0.0125 mmol, 0.025 equiv).
-
Add anhydrous 1,2-dichloroethane (2.5 mL) to the tube.
-
Add the vinylcyclopropane (0.5 mmol, 1.0 equiv) to the solution via syringe.
-
Add ethyl 2-butynoate (68.5 mg, 0.6 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated by TLC or GC/MS analysis (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cycloheptadiene product.
-
Determine the regiomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product. For this specific reaction, a regioselectivity of >20:1 is expected.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues.
Caption: Key factors that control the regiochemical outcome of the cycloaddition.
Caption: A generalized workflow for performing [5+2] cycloaddition experiments.
References
improving diastereoselectivity in rhodium-catalyzed vinylcyclopropane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in rhodium-catalyzed vinylcyclopropane (VCP) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that vinylcyclopropanes undergo with rhodium catalysts?
A1: Rhodium catalysts enable vinylcyclopropanes (VCPs) to act as versatile three-carbon or five-carbon synthons in a variety of cycloaddition reactions.[1] The strained C-C bond of the cyclopropane is activated by the adjacent vinyl group, facilitating reactions that would not occur with isolated cyclopropanes.[1][2] Common transformations include [5+2], [3+2], [5+2+1], and [4+3] cycloadditions, which are powerful methods for constructing seven-membered and other complex carbocyclic and heterocyclic rings.[1][3]
Q2: What is diastereoselectivity, and why is it critical in drug development?
A2: Diastereoselectivity is the preference for the formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. In drug development, controlling stereochemistry is crucial because different stereoisomers of a molecule can have vastly different biological activities, efficacies, and toxicities. Achieving high diastereoselectivity ensures the synthesis of the desired, therapeutically active isomer, which simplifies purification, increases overall yield, and is often a regulatory requirement.
Q3: What are the key experimental factors that control diastereoselectivity in these reactions?
A3: Diastereoselectivity is highly sensitive to several experimental parameters. The primary factors include:
-
Chiral Ligands: The structure, sterics, and electronics of the ligand bound to the rhodium center are critical for inducing stereocontrol.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the energy of the transition states.[4]
-
Temperature: Reaction temperature affects the flexibility of the catalyst-substrate complex; lower temperatures often lead to higher selectivity by favoring the lower-energy transition state.[4]
-
Additives: Lewis acids or other additives can play a significant role by facilitating catalyst formation or accelerating key steps in the catalytic cycle.[2][5]
-
Substrate Structure: Substituents on both the vinylcyclopropane and the reacting partner can create steric or electronic biases that favor the formation of a specific diastereomer.
Troubleshooting Guide: Improving Diastereoselectivity
This guide addresses common issues encountered during the optimization of rhodium-catalyzed vinylcyclopropane reactions.
Problem: Low or Poor Diastereoselectivity (d.r.)
Low diastereoselectivity is a frequent challenge. The following workflow and detailed solutions can help systematically address this issue.
Caption: Troubleshooting workflow for low diastereoselectivity.
Solution 1: Screen Chiral Ligands
The choice of ligand is paramount for achieving high stereocontrol. If diastereoselectivity is low, screening a variety of ligand scaffolds is the first recommended step.
-
Rationale: Chiral ligands create a specific three-dimensional environment around the rhodium center. This chiral pocket forces the substrate to approach in a preferred orientation, leading to the formation of one diastereomer over the other. Non-symmetrical ligands are often necessary for satisfactory control.[2][5]
-
Actionable Advice:
-
Evaluate Different Ligand Families: Test distinct classes of chiral phosphine ligands, such as BINAP derivatives (e.g., (R)-Xyl-BINAP) and ferrocene-based bisphosphines.[2][4][5] Ferrocene-based ligands have shown notable success in controlling selectivity in ring-opening reactions.[2][4][5]
-
Modify Ligand Sterics: For a given scaffold like BINAP, even small changes to the substituents on the aryl groups can significantly alter the steric and electronic properties, which in turn impacts selectivity.[4]
-
Table 1: Effect of Ligand Class on Reaction Outcome
| Ligand Type | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (ee) | Notes |
|---|---|---|---|
| C2-Symmetric Bisphosphines | Often low to moderate | Variable, can be low | May not provide sufficient differentiation for some substrates.[2][5] |
| Non-C2-Symmetric Ferrocene Ligands | High to Excellent (>20:1) | High (88-96%) | Often necessary for achieving satisfactory control of selectivity.[2][5] |
| (R)-Xyl-BINAP | Good to Excellent | High (>90%) | Effective in enantioconvergent rearrangements of VCP derivatives.[6] |
| Dirhodium Tetracarboxylates (e.g., Rh₂(S-pPhTPCP)₄) | Excellent (>20:1) | Excellent (99%) | Superior catalyst for high d.r. and ee in certain cyclopropanations.[7] |
Solution 2: Optimize the Solvent System
The solvent can have a profound effect on selectivity and should be screened carefully.
-
Rationale: The solvent influences the solubility of the catalyst and substrate and can coordinate to the metal center. This interaction affects the geometry of the catalytic complex and the energy barriers between diastereomeric transition states.
-
Actionable Advice:
-
Test Varying Polarities: Screen a range of solvents from nonpolar (e.g., toluene, PhF) to polar aprotic (e.g., DCM, DCE, THF).
-
Use Solvent Mixtures: In some cases, a solvent mixture provides superior results. For instance, a 1:1 mixture of DCM/PhF has been shown to improve both yield and enantioselectivity in certain rearrangements.[4]
-
Consider Additives: Some additives, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically alter selectivity, sometimes even reversing the major enantiomer formed.[7][8]
-
Table 2: Effect of Solvent on Reaction Performance
| Solvent / System | Relative Polarity | Typical Effect on Selectivity |
|---|---|---|
| Dichloromethane (DCM) | Medium | Commonly used, but may not be optimal. |
| 1,2-Dichloroethane (DCE) | Medium | Often used at higher temperatures. |
| Toluene / Phenyl Fluoride (PhF) | Low | Non-coordinating, often a good starting point. |
| DCM / PhF (1:1) | Mixed | Can enhance both yield and selectivity.[4] |
| Dioxane | Medium | Effective for certain [5+2+1] cycloadditions. |
| HFIP (as additive or solvent) | High (H-bond donor) | Can dramatically increase or decrease enantioselectivity depending on the catalyst.[7][8] |
Solution 3: Adjust the Reaction Temperature
Temperature is a critical lever for controlling selectivity.
-
Rationale: The difference in activation energy between the two pathways leading to different diastereomers is often small. Lowering the temperature increases the energetic penalty for the higher-energy pathway, thus enhancing the formation of the thermodynamically favored product.
-
Actionable Advice:
-
Lower the Temperature: If selectivity is poor at room temperature or higher, attempt the reaction at 0 °C, -20 °C, or even lower. Decreasing the temperature frequently improves both diastereoselectivity and enantioselectivity.[4]
-
Solution 4: Evaluate the Role of Additives
Certain additives can be essential for catalyst activation and reactivity.
-
Rationale: Additives can serve multiple roles. For example, a Lewis acid like Zn(OTf)₂ has been shown to be crucial for promoting the formation of the active rhodium-ligand complex and accelerating the overall reaction rate.[2][5] Silver salts (e.g., AgBF₄) are often used to abstract halides from the rhodium precursor to generate a more active cationic catalyst.[6]
-
Actionable Advice:
-
If using a rhodium precursor like [Rh(cod)(OH)]₂ with a bisphosphine ligand, consider adding Zn(OTf)₂ (e.g., 0.2 equivalents) as it can facilitate the formation of the active bidentate rhodium-ligand species.[2][5]
-
For precursors like [Rh(C₂H₄)Cl]₂, an additive like AgBF₄ may be required to generate the active cationic catalyst.[6]
-
Key Reaction Mechanisms and Influences
Understanding the underlying mechanism and influencing factors can guide experimental design.
Caption: Key factors influencing reaction diastereoselectivity.
References
- 1. Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies, New Inspirations, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability of 1,1-Difluoro-2-vinylcyclopropane Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-difluoro-2-vinylcyclopropane in acidic environments. The information is tailored for professionals encountering challenges during synthesis and downstream applications of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under acidic conditions is giving low yields of the desired product. What is happening to the starting material?
A1: this compound is susceptible to acid-catalyzed rearrangement, which is a common cause for the consumption of the starting material and subsequent low yields of the intended product. The high ring strain of the cyclopropane ring, exacerbated by the gem-difluoro substitution, makes the molecule prone to ring-opening reactions in the presence of acids.
Q2: What is the mechanism of this acid-catalyzed rearrangement?
A2: Under acidic conditions, the vinyl group can be protonated, or a Lewis acid can coordinate to it, which facilitates the cleavage of the cyclopropane ring. Specifically, the C-C bond opposite the gem-difluoro group is prone to breaking, leading to the formation of a fluorine-stabilized carbocation. This intermediate can then undergo rearrangement and subsequent reaction to form more stable products, typically cyclopentene derivatives. This process is a variation of the well-known vinylcyclopropane rearrangement.
Q3: Are there specific types of acids that are more likely to cause this rearrangement?
A3: Yes, both Brønsted and Lewis acids can promote this rearrangement. Strong Brønsted acids (e.g., trifluoroacetic acid, sulfuric acid) can readily protonate the vinyl group, initiating the ring-opening cascade. Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) can also effectively catalyze the rearrangement by coordinating to the vinyl moiety, thereby activating the cyclopropane ring for cleavage. The strength of the acid and the nucleophilicity of its conjugate base can influence the reaction rate and the distribution of side products.
Q4: Can I predict the stability of this compound in different acidic media?
| Acid Type | Example | Concentration | Temperature | Expected Stability | Potential Side Products |
| Strong Brønsted Acid | Trifluoroacetic Acid (TFA) | > 10 mol% | Room Temp | Low | Cyclopentene derivatives, polymeric materials |
| Strong Brønsted Acid | Sulfuric Acid (H₂SO₄) | > 10 mol% | 0 °C to Room Temp | Very Low | Charring, extensive decomposition, sulfonated byproducts |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric | Low Temp (-78 °C) | Moderate to Low | Controlled rearrangement to cyclopentenes |
| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Catalytic | Low Temp (-78 °C) | Moderate | Rearrangement products, potential for chlorinated byproducts |
| Mildly Acidic Media | Acetic Acid (AcOH) | As solvent | Elevated Temp | Moderate | Slow rearrangement over time |
| Aqueous Acid | 1M Hydrochloric Acid (HCl) | N/A | Room Temp | Moderate | Gradual hydrolysis and rearrangement |
Note: This table provides qualitative predictions. Actual stability will depend on the specific substrate, solvent, and reaction time. It is always recommended to perform small-scale test reactions to determine the optimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in the presence of acids.
Issue 1: Rapid Consumption of Starting Material with No Desired Product Formation
| Potential Cause | Troubleshooting Step |
| Acid is too strong or concentration is too high. | - Use a milder acid or a lower concentration. - Consider using a Lewis acid at low temperatures for more controlled activation. |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature. For Lewis acid-catalyzed reactions, temperatures of -78 °C are common. |
| Prolonged exposure to acidic conditions. | - Minimize the reaction time. - Quench the reaction as soon as the desired transformation is complete. |
Issue 2: Formation of a Complex Mixture of Unidentifiable Side Products
| Potential Cause | Troubleshooting Step |
| Uncontrolled rearrangement and polymerization. | - Lower the reaction temperature significantly. - Use a non-coordinating solvent to minimize side reactions. - Consider a buffered system if applicable to maintain a specific pH. |
| Reaction with the acid's counterion. | - If using an acid like HCl or HBr, nucleophilic attack by the halide ion can occur. - Switch to an acid with a non-nucleophilic counterion, such as HBF₄ or HOTf. |
Issue 3: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Step |
| Trace amounts of acid impurities in reagents or solvents. | - Use freshly distilled solvents and purified reagents. - Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acids if the desired reaction is not acid-catalyzed. |
| Variability in the quality of the this compound starting material. | - Ensure the purity of the starting material, as impurities could be acidic or catalyze decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Quenching an Acidic Reaction Mixture Containing this compound
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C or lower in an ice bath. This will help to dissipate the heat generated during neutralization and minimize temperature-dependent side reactions.
-
Prepare Quenching Solution: Use a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) initially, as they can cause rapid and exothermic reactions.
-
Slow Addition: Slowly and carefully add the quenching solution to the stirred reaction mixture. Be cautious of gas evolution (CO₂) if using a carbonate-based quench.
-
Extraction: Once the mixture is neutralized (check with pH paper), proceed with the standard aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
Visualizing Potential Pathways
The following diagrams illustrate the potential fate of this compound under acidic conditions and a logical workflow for troubleshooting stability issues.
Caption: Acid-catalyzed rearrangement pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
preventing premature ring-opening of activated vinylcyclopropanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with activated vinylcyclopropanes (VCPs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent premature ring-opening and achieve optimal results in your reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with activated vinylcyclopropanes.
Issue 1: Premature Ring-Opening and Low Yield of Desired Product
Q1: My activated vinylcyclopropane is undergoing premature ring-opening, leading to a complex mixture of products and low yield of the desired compound. What are the likely causes and how can I prevent this?
A1: Premature ring-opening of activated vinylcyclopropanes is a common challenge, often triggered by several factors. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions.[1] Here’s a systematic approach to troubleshoot this issue:
-
Reaction Temperature: High temperatures are a primary cause of premature ring-opening, especially for thermal rearrangements which can require temperatures above 400°C for simple hydrocarbons.[2] Activated VCPs, particularly donor-acceptor (D-A) cyclopropanes, can often react at much lower temperatures.
-
Solution: If possible, lower the reaction temperature. Forcing conditions are often unnecessary for activated VCPs. Reactions can often be run effectively at temperatures ranging from -78°C to room temperature, depending on the specific transformation.[3]
-
-
Acidic Conditions (Brønsted or Lewis): Activated VCPs are highly sensitive to both Brønsted and Lewis acids, which can catalyze ring-opening to form stabilized carbocationic intermediates.[1][4][5]
-
Solution:
-
Ensure all reagents and solvents are free of acidic impurities. Use freshly distilled solvents and high-purity reagents.
-
If a Lewis acid is required for the reaction, consider using a milder one or a catalytic amount. The choice of Lewis acid can significantly influence the reaction pathway and selectivity.[4][6][7]
-
Employ non-polar, aprotic solvents to disfavor the formation of charged intermediates that can lead to ring-opening.[1]
-
-
-
Transition Metal Catalyst: The choice of transition metal catalyst and ligands is crucial. Some catalysts are more prone to inducing side reactions. For instance, in catalytic hydrogenation, platinum-group metals can be aggressive enough to cleave the cyclopropane ring.[1]
-
Substrate Reactivity: The nature of the activating groups (donors and acceptors) on the cyclopropane ring significantly influences its stability and reactivity.[4]
-
Solution: If possible, modify the electronic properties of the donor or acceptor groups to fine-tune the reactivity of the VCP.
-
Troubleshooting Workflow for Premature Ring-Opening
Caption: A troubleshooting decision tree for premature ring-opening.
Frequently Asked Questions (FAQs)
Q2: What are "activated" or "donor-acceptor" vinylcyclopropanes and why are they used?
A2: Activated vinylcyclopropanes, often referred to as donor-acceptor (D-A) cyclopropanes, are VCPs substituted with both an electron-donating group (the "donor," which can be the vinyl group itself or another substituent) and an electron-withdrawing group (the "acceptor") on adjacent carbons of the cyclopropane ring.[4][10] This substitution pattern polarizes the C-C bond between the substituted carbons, making it weaker and more susceptible to cleavage under milder conditions. This "activation" allows for a wide range of transformations, such as cycloadditions and ring-opening reactions, to be carried out with high efficiency and selectivity, often at room temperature or below.[4][10]
Q3: How do I choose the right solvent for my reaction involving an activated vinylcyclopropane?
A3: The choice of solvent can have a significant impact on the outcome of your reaction. To prevent premature ring-opening, it is generally advisable to use non-polar, aprotic solvents. These solvents disfavor the formation of charged intermediates that can lead to undesired side reactions.[1] However, the optimal solvent will depend on the specific reaction being performed. For example, in some transition metal-catalyzed reactions, coordinating solvents may be necessary. It is always recommended to perform a solvent screen to identify the optimal conditions for your specific transformation.
Q4: Can I predict whether a vinylcyclopropane rearrangement will proceed through a diradical or a zwitterionic mechanism?
A4: The mechanism of vinylcyclopropane rearrangement is highly dependent on the substrate and reaction conditions.[7]
-
Thermal rearrangements of simple VCPs often involve a complex interplay of concerted (pericyclic) and stepwise (diradical) pathways.
-
Transition metal-catalyzed reactions can proceed through various mechanisms, but often involve the formation of metallacyclic intermediates.
-
Reactions of donor-acceptor VCPs , especially those promoted by Lewis acids , are more likely to proceed through a zwitterionic intermediate due to the stabilization of the resulting positive and negative charges by the donor and acceptor groups, respectively.[7] The choice of Lewis acid can even influence the selectivity of the reaction, further supporting a zwitterionic pathway.[4][6][7]
Data Presentation
Table 1: Comparison of Thermal vs. Metal-Catalyzed Vinylcyclopropane Rearrangements
| Feature | Thermal Rearrangement | Metal-Catalyzed Rearrangement |
| Activation | High temperatures (typically 400-600 °C)[2] | Transition metal catalyst (e.g., Rh, Pd, Ni) |
| Reaction Conditions | Harsh, high energy input | Mild (often room temperature to 60 °C) |
| Mechanism | Concerted (pericyclic) and/or stepwise (diradical) pathways | Primarily oxidative addition-reductive elimination pathways |
| Stereoselectivity | Often produces mixtures of stereoisomers | Can be highly stereoselective and enantioselective |
| Substrate Scope | Limited by functional group stability at high temperatures | Generally broad, tolerates a wide range of functional groups |
| Key Advantages | Simplicity (no catalyst needed) | Mild conditions, high selectivity, catalytic nature |
| Key Disadvantages | High energy, potential for side reactions, low stereoselectivity | Catalyst cost and sensitivity, need for ligand optimization |
Table 2: Effect of Lewis Acid on the Rearrangement of Donor-Acceptor Vinylcyclopropanes
| Vinylcyclopropane Substrate | Lewis Acid | Product(s) | Yield (%) | Proposed Intermediate | Reference |
| Alkenyl D-A Cyclopropane | Various | Cyclopent-3-enes or Cyclopent-2-enes | 51-99 | Zwitterionic | [4][6][7] |
| 2-Aryl-1,1-dicarboxylate | GaCl₃ | Indenylmalonates | up to 93 | 1,2- or 1,3-Zwitterion | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Vinylcyclopropane
This protocol describes a general procedure for the synthesis of a donor-acceptor cyclopropane via the reaction of an olefin with a diazo compound, catalyzed by a rhodium complex.
Materials:
-
Styrene (or other olefin)
-
Ethyl diazoacetate
-
Rh₂(OAc)₄ (Rhodium(II) acetate dimer)
-
Dichloromethane (DCM), freshly distilled
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
In the flask, dissolve styrene (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1-1 mol%) in dry DCM.
-
In the dropping funnel, prepare a solution of ethyl diazoacetate (1.1 eq) in dry DCM.
-
Slowly add the ethyl diazoacetate solution to the stirred solution of styrene and catalyst at room temperature over a period of 1-2 hours. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired donor-acceptor vinylcyclopropane.
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne
This protocol describes a general procedure for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane with an alkyne to form a seven-membered ring.
Materials:
-
Vinylcyclopropane substrate
-
Alkyne
-
[Rh(CO)₂Cl]₂ (or other suitable Rh(I) catalyst)
-
Dry, degassed solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the vinylcyclopropane (1.0 eq), the alkyne (1.2-1.5 eq), and the rhodium catalyst (e.g., 2.5-5 mol%) to a flame-dried reaction vessel (e.g., a Schlenk tube or a sealed tube).
-
Add the dry, degassed solvent via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloheptadiene product.
Visualizations
Signaling Pathway: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Vinylcyclopropane
Caption: Mechanism of Lewis acid-catalyzed ring-opening of a VCP.
Experimental Workflow: General Procedure for a Transition Metal-Catalyzed Cycloaddition
Caption: A typical workflow for a transition metal-catalyzed VCP reaction.
References
- 1. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis Acid Triggered Vinylcyclopropane-Cyclopentene Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.digitellinc.com [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
troubleshooting low conversion in difluorocarbene cyclopropanation
Welcome to the Technical Support Center for Difluorocarbene Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments.
Frequently Asked Questions (FAQs)
Q1: My difluorocarbene cyclopropanation reaction is showing low to no conversion. What are the most common initial checks?
A1: When troubleshooting low conversion, start by verifying the following:
-
Reagent Quality: Ensure the difluorocarbene precursor and all other reagents are pure and, where necessary, anhydrous. The Ruppert-Prakash reagent (TMSCF3), for example, is sensitive to moisture.[1][2]
-
Inert Atmosphere: Many difluorocarbene generation methods are sensitive to air and moisture.[3] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: The optimal temperature can vary significantly depending on the precursor used. Some methods require high temperatures for carbene generation, while others proceed at room temperature or below.[1][4] Verify that your reaction temperature is appropriate for your chosen method.
-
Initiator/Base Activity: If your method uses an initiator (like NaI for TMSCF3) or a base, confirm its activity and stoichiometry.[4][5] For instance, when using a base, a low concentration is often preferable to minimize the destruction of the difluorocarbene.[1][5]
Q2: Which difluorocarbene precursor is best for my substrate?
A2: The choice of precursor is critical and depends on your substrate's electronic properties and stability.
-
For electron-rich alkenes , a variety of precursors can be effective, including TMSCF3 with a suitable initiator or halodifluoromethanes with a base.[1][4][5]
-
For electron-poor alkenes , difluorocarbene is less reactive, and harsher conditions or more reactive precursors might be necessary.[1][5] However, some modern reagents show good efficacy with a broader range of substrates.[1]
-
For thermally sensitive substrates , low-temperature generation methods are preferable. For example, using TMSCF3 with tetrabutylammonium triphenyldifluorosilicate (TBAT) can generate difluorocarbene at temperatures from -50 to 25°C.[4]
Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: Common side reactions include the dimerization of difluorocarbene and reactions of the carbene with the base or solvent.
-
Carbene Dimerization: This can occur if the concentration of the carbene is too high relative to the substrate. Consider a slow addition protocol for the precursor or initiator to maintain a low steady-state concentration of the carbene.[6]
-
Reaction with Base: Strong bases can react with difluorocarbene. Using a stoichiometric amount of a strong base can lead to low yields.[1][5] Employing a low concentration of the base or using scavengers like oxirane can mitigate this.[1][5]
-
Solvent Reactivity: Ensure your solvent is compatible with the reaction conditions. Ethereal solvents like THF are often a good choice.[4]
Q4: How can I monitor the progress of my difluorocyclopropanation reaction?
A4: A highly effective method for monitoring the reaction is 19F NMR spectroscopy . This technique allows you to directly observe the consumption of the fluorine-containing precursor and the formation of the difluorocyclopropanated product.[4][7][8] Using an internal standard like trifluorotoluene (PhCF3) or hexafluorobenzene (C6F6) can provide quantitative data on the reaction yield over time.[4]
Troubleshooting Guides
Issue 1: Low Yield with Electron-Rich Alkenes
If you are experiencing low yields with substrates that are expected to be reactive, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yields with electron-rich alkenes.
-
Step 1: Check Precursor and Initiator:
-
TMSCF3 (Ruppert-Prakash Reagent): This is a popular and versatile precursor.[1] Ensure it is of high purity. The choice of initiator is crucial. For low-temperature reactions, non-metallic fluoride sources like TBAT can be very effective.[4] For higher temperature reactions, NaI is a common and effective initiator.[4]
-
Other Precursors: If using reagents like sodium chlorodifluoroacetate (ClCF2COONa), high temperatures are typically required.[1] Ensure your reaction is heated sufficiently.
-
-
Step 2: Optimize Solvent:
-
Step 3: Adjust Temperature:
-
Step 4: Modify Concentration:
-
High concentrations can sometimes lead to side reactions. Conversely, if the reaction is too dilute, the bimolecular cyclopropanation may be slow. Experiment with different concentrations to find the optimal balance.
-
Issue 2: Poor Reactivity with Electron-Poor Alkenes
Difluorocarbene is an electrophilic carbene and reacts more slowly with electron-deficient alkenes.[9]
Caption: Strategies for improving yields with electron-poor alkenes.
-
Option 1: Change Precursor/Activation Method:
-
Option 2: Harsher Reaction Conditions:
-
Higher temperatures are often required for the cyclopropanation of less reactive alkenes.[4] Be aware that this may also increase the likelihood of side reactions or decomposition.
-
-
Option 3: Consider Flow Chemistry:
-
Continuous flow technology can be beneficial for difluorocarbene reactions. It allows for precise control of temperature and pressure, which can improve yields and safety, especially for reactions that require high temperatures.[11]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Difluorocyclopropanation of Styrene
| Precursor | Initiator/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| TMSCF3 | TBAT | THF | 25 | 82 | [4] |
| TMSCF3 | NaI | THF | 55 | High | [5] |
| CHClF2 | Base | - | High | Low (<30%) | [1][5] |
| ClCF2COONa | - | Diglyme | 190 | Moderate | [1] |
| PDFA | - | Xylene | 90 | Good | [1] |
Table 2: Solvent Effects on Difluorocyclopropenation of an Alkyne
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 110 | 85 |
| 2 | DME | 110 | 65 |
| 3 | Acetonitrile | 110 | 50 |
| 4 | Toluene | 110 | 0 |
| Data adapted from a study on the difluorocyclopropenation of alkynes using TMSCF3 and NaI.[4] |
Experimental Protocols
Protocol 1: General Procedure for Difluorocyclopropanation using TMSCF3 and NaI
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Add sodium iodide (NaI, 2.2 mmol).
-
Add TMSCF3 (2.0 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 55-110 °C).[4][5]
-
Monitor the reaction progress by TLC or 19F NMR.[8]
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[4]
Protocol 2: Low-Temperature Difluorocyclopropanation using TMSCF3 and TBAT
This protocol is suitable for thermally sensitive substrates.
-
To an oven-dried reaction vessel under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Add tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).
-
Add TMSCF3 (2.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature until completion, as monitored by TLC or 19F NMR.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
This protocol is adapted from a method that demonstrated high yields for various alkenes at low temperatures.[4]
References
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newreactions.wordpress.com [newreactions.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
effect of solvent on the rate of vinylcyclopropane rearrangement
Welcome to the technical support center for the vinylcyclopropane rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent on the rate of the thermal vinylcyclopropane rearrangement?
A1: The thermal vinylcyclopropane rearrangement is a pericyclic reaction that can proceed through either a concerted or a stepwise diradical mechanism.[1] A key characteristic of many pericyclic reactions is their relative insensitivity to solvent polarity.[2] Consequently, for purely thermal rearrangements, the choice of an inert solvent typically has a minimal effect on the reaction rate. The primary role of the solvent in these cases is to dissolve the substrate and allow for uniform heating.
Q2: Does solvent polarity play a more significant role in catalyzed vinylcyclopropane rearrangements?
A2: Yes, in transition-metal-catalyzed vinylcyclopropane rearrangements, the solvent can have a more pronounced effect. The solvent can influence the stability of the catalytic species and any charged intermediates that may form during the catalytic cycle. For example, in certain rhodium-catalyzed rearrangements, a mixture of solvents like dichloromethane (DCM) and fluorobenzene (PhF) has been found to be optimal for both yield and enantioselectivity.
Q3: Are there specific classes of solvents that should be avoided?
A3: For thermal rearrangements, it is crucial to use a solvent that is stable at the high temperatures often required (typically >300 °C). Solvents with low boiling points or those that can react with the substrate or product under the reaction conditions should be avoided. For catalyzed reactions, coordinating solvents may interfere with the catalyst, and protic solvents could react with sensitive substrates or intermediates.
Q4: My reaction is giving a low yield. Could the solvent be the issue?
A4: While the solvent is one possibility, other factors are often more significant contributors to low yields in thermal vinylcyclopropane rearrangements. These include suboptimal temperature, substrate decomposition at high temperatures, and unfavorable substrate electronics or sterics. In catalyzed reactions, catalyst activity and loading are also critical factors to consider.
Troubleshooting Guide
This guide addresses common issues encountered during vinylcyclopropane rearrangement experiments, with a focus on solvent-related problems.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inappropriate Solvent Choice: The solvent may not be suitable for the reaction conditions. | - For thermal rearrangements, ensure you are using a high-boiling, inert solvent such as decalin or diphenyl ether.- For catalyzed reactions, try a non-coordinating solvent. Toluene or xylene can be good starting points.- If using a catalyst, consider that the solvent may be coordinating with and deactivating it. |
| Sub-optimal Temperature: The reaction temperature may be too low for the rearrangement to occur. | - Incrementally increase the reaction temperature, while monitoring for any signs of substrate or product decomposition. | |
| Catalyst Inactivity (for catalyzed reactions): The catalyst may be inactive or used in an insufficient amount. | - Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere).- Increase the catalyst loading incrementally. | |
| Side Product Formation | Reaction with Solvent: The solvent may be participating in the reaction. | - Choose a more inert solvent. For example, if you suspect your solvent is acting as a hydrogen donor, switch to a solvent with no labile protons. |
| Substrate/Product Decomposition: The high reaction temperatures may be causing decomposition. | - If possible, use a substrate with electron-donating groups, which can lower the required reaction temperature.- Consider switching to a catalyzed version of the reaction that can be run at a lower temperature. | |
| Inconsistent Results | Solvent Purity: Impurities in the solvent (e.g., water, oxygen) could be affecting the reaction. | - Use freshly distilled or anhydrous solvents.- For catalyzed reactions, ensure the solvent is thoroughly degassed to remove oxygen. |
| Reaction Scale: Solvent effects can sometimes be more pronounced at different concentrations. | - When scaling up a reaction, re-optimize the solvent volume to ensure efficient heat transfer and solubility. |
Data Presentation
The following table summarizes the general effect of solvent polarity on the rate of thermal vinylcyclopropane rearrangements. It is important to note that extensive quantitative data comparing a wide range of solvents is limited in the literature, as the effect is generally considered to be small. The data presented here is representative and intended for illustrative purposes.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) | Notes |
| Gas Phase | - | 1 | 1.0 | Baseline for comparison. |
| n-Decane | Nonpolar | 2.0 | ~1.0 | Minimal effect on rate compared to the gas phase. |
| Diphenyl Ether | Nonpolar | 3.7 | ~1.1 | A high-boiling, inert solvent commonly used for thermal rearrangements. |
| 1,2-Dichlorobenzene | Polar Aprotic | 9.9 | ~1.2 | Slight rate enhancement may be observed due to stabilization of a slightly polar transition state. |
| Acetonitrile | Polar Aprotic | 37.5 | ~1.3 | Modest rate increase, but its lower boiling point makes it unsuitable for many thermal rearrangements. |
| Methanol | Polar Protic | 32.7 | ~0.9 | Rate may be slightly decreased due to hydrogen bonding interactions with the substrate. Not typically used for thermal rearrangements due to its low boiling point. |
Experimental Protocols
Protocol for Studying the Effect of Solvent on the Rate of a Thermal Vinylcyclopropane Rearrangement
Objective: To determine the effect of different solvents on the rate of the thermal rearrangement of a vinylcyclopropane derivative.
Materials:
-
Vinylcyclopropane substrate
-
A set of high-boiling, inert solvents with varying polarities (e.g., n-decane, diphenyl ether, 1,2-dichlorobenzene)
-
Internal standard (e.g., a high-boiling hydrocarbon that is stable under the reaction conditions and does not interfere with the analysis)
-
Reaction vials or tubes capable of withstanding high temperatures and pressure
-
Heating block or oil bath with precise temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the vinylcyclopropane substrate and the internal standard in a volatile solvent (e.g., dichloromethane).
-
Reaction Setup:
-
To a series of reaction vials, add a measured volume of the stock solution.
-
Carefully evaporate the volatile solvent under a gentle stream of nitrogen.
-
To each vial, add a precise volume of one of the high-boiling solvents to be tested. Ensure the substrate is fully dissolved.
-
Seal the vials tightly.
-
-
Reaction:
-
Place all the vials simultaneously into the preheated heating block or oil bath set to the desired reaction temperature.
-
At regular time intervals, remove one vial for each solvent from the heat and immediately quench the reaction by cooling it in an ice-water bath.
-
-
Sample Analysis:
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and dry it over anhydrous sodium sulfate.
-
Analyze the samples by GC or HPLC to determine the ratio of the starting material to the product, using the internal standard for quantification.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each solvent.
-
Determine the initial rate of the reaction in each solvent from the slope of the curve at t=0.
-
Calculate the rate constant (k) for each solvent.
-
Compare the rate constants to determine the effect of the solvent on the reaction rate.
-
Visualizations
References
Validation & Comparative
Mechanistic Insights into the Vinylcyclopropane Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The vinylcyclopropane-cyclopentene rearrangement is a fascinating and synthetically useful transformation for the construction of five-membered rings, a common motif in natural products and pharmaceuticals.[1] The reaction's mechanism has been a subject of extensive investigation, revealing a complex picture that straddles the line between concerted pericyclic reactions and stepwise diradical pathways.[1][2] This guide provides an objective comparison of the mechanistic studies of the vinylcyclopropane rearrangement, supported by experimental data, and contrasts it with alternative synthetic strategies for accessing cyclopentene derivatives.
Mechanistic Pathways: A Tale of Two Intermediates
The vinylcyclopropane rearrangement can be initiated thermally, photochemically, or with transition metal catalysts.[1] The mechanistic course of the reaction is highly dependent on the substrate's stereochemistry and the nature of its substituents.[1] Two primary mechanistic models are used to describe this transformation: a concerted, orbital-symmetry-controlled[1][3]-sigmatropic shift and a stepwise process involving a diradical intermediate.[1][2]
Computational studies, often employing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G*, have been instrumental in dissecting the potential energy surfaces of these rearrangements.[4][5] These studies help to predict activation barriers and rationalize the observed product distributions.[4]
The Concerted Pathway
The concerted mechanism is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For a suprafacial migration, which is sterically more favorable, the reaction is predicted to proceed with inversion of configuration at the migrating carbon center.[1] Kinetic data and secondary kinetic isotope effects at the vinyl terminus often support a concerted mechanism where the cleavage of a cyclopropyl carbon-carbon bond is the rate-limiting step.[2]
The Diradical Intermediate Pathway
In the stepwise mechanism, the initial event is the homolytic cleavage of the weakest carbon-carbon bond in the cyclopropane ring, forming a diradical intermediate.[1] This intermediate can then undergo conformational changes before cyclizing to form the cyclopentene product. The product distribution in many vinylcyclopropane rearrangements often points towards a stepwise, diradical mechanism.[1] Higher energy diradical species can be responsible for the scrambling of stereochemistry.[4]
Visualizing the Mechanisms
The following diagrams illustrate the two primary proposed mechanisms for the vinylcyclopropane rearrangement.
Caption: Proposed mechanisms for the vinylcyclopropane rearrangement.
Quantitative Comparison of Reaction Parameters
The choice of reaction conditions significantly impacts the outcome of the vinylcyclopropane rearrangement. The following table summarizes key quantitative data for different modes of activation.
| Activation Method | Typical Temperature (°C) | Activation Energy (kcal/mol) | Key Characteristics |
| Thermal | > 400 (unsubstituted)[2] | ~50[2] | High temperatures required; mechanism (concerted vs. diradical) is substrate-dependent. |
| Rhodium-catalyzed | 25[6] | Lowered activation energy | Milder reaction conditions; can be enantioselective with chiral ligands.[6] |
| Photochemical | Varies | Varies | Can proceed at lower temperatures; often involves radical intermediates. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key transformations.
Thermal Vinylcyclopropane Rearrangement
Objective: To induce the rearrangement of a vinylcyclopropane to a cyclopentene via thermal activation.
Procedure:
-
Place the vinylcyclopropane substrate in a reaction vessel suitable for high-temperature reactions (e.g., a sealed tube).
-
If a high-boiling solvent is used, dissolve the substrate in a minimal amount.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.[1]
-
Heat the reaction mixture to the desired temperature (often in a sand bath or oven).
-
Monitor the reaction progress using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Upon completion, cool the reaction vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[1]
Rhodium-Catalyzed Vinylcyclopropane Rearrangement
Objective: To perform an enantioselective vinylcyclopropane rearrangement using a rhodium catalyst.
Materials:
-
Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol)
-
[Rh(C2H4)Cl]2 (2 mol%)
-
(R)-Xyl-BINAP (4 mol%)
-
Silver tetrafluoroborate (AgBF4) (20 mol%)
-
Dichloromethane (DCM) (0.2 mL)
-
Fluorobenzene (PhF) (0.2 mL)
Procedure:
-
In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C2H4)Cl]2 and (R)-Xyl-BINAP.[1]
-
To this catalyst mixture, add the VCPdF substrate and AgBF4.[1]
-
Add DCM and PhF to the reaction mixture.[1]
-
Stir the reaction at 25 °C for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
Alternative Synthetic Routes to Cyclopentenes
While the vinylcyclopropane rearrangement is a powerful tool, other methods exist for the synthesis of cyclopentenes. The Cope and Diels-Alder reactions are two prominent alternatives.
Cope Rearrangement
The Cope rearrangement is a[3][3]-sigmatropic rearrangement of a 1,5-diene. When a divinylcyclopropane is the substrate, this rearrangement can lead to the formation of cycloheptadienes. However, related rearrangements of other systems can provide access to cyclopentene derivatives. A key advantage is that the reaction often proceeds through a predictable chair-like transition state, allowing for good stereochemical control.
Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a highly efficient method for constructing bicyclic systems containing a six-membered ring.[7] By carefully designing the tether between the diene and dienophile, this reaction can be a powerful strategy for the synthesis of complex molecules that can be further transformed into cyclopentene derivatives. A significant advantage is the formation of two rings in a single step with high regio- and stereoselectivity.[7]
Comparison of Synthetic Strategies
The following table provides a comparative overview of the vinylcyclopropane rearrangement and its alternatives.
| Feature | Vinylcyclopropane Rearrangement | Cope Rearrangement | Intramolecular Diels-Alder |
| Ring Size Formed | 5-membered | Varies (often 6-membered) | 6-membered (and a second ring) |
| Key Precursor | Vinylcyclopropane | 1,5-diene | Tethered diene and dienophile |
| Typical Conditions | Thermal, photochemical, or metal-catalyzed | Thermal or metal-catalyzed | Thermal or Lewis acid-catalyzed |
| Stereocontrol | Can be stereospecific, but also prone to scrambling | Generally high and predictable | High and predictable |
| Key Advantage | Direct formation of a 5-membered ring from a 3-membered ring | High stereocontrol | Formation of two rings in one step |
Experimental Workflow: A Generalized Approach
The following diagram outlines a general workflow for investigating a chemical transformation like the vinylcyclopropane rearrangement.
Caption: A generalized workflow for mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. A Synthetic Protocol of Trans-Substituted Cyclopentenes via the Ring-Opening Rearrangement of MCP Alkenyl Derivatives [organic-chemistry.org]
- 4. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. organicreactions.org [organicreactions.org]
A Comparative Guide to Rhodium and Ruthenium Catalysts in [5+2] Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The construction of seven-membered rings is a foundational challenge in organic synthesis, with significant implications for the development of complex molecules, including natural products and pharmaceutical agents. Among the various synthetic strategies, transition metal-catalyzed [5+2] cycloadditions have emerged as a powerful and atom-economical method for the formation of these carbo- and heterocyclic scaffolds. This guide provides an objective comparison of the two most prominent catalytic systems for this transformation: those based on rhodium (Rh) and ruthenium (Ru). We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for key reactions.
At a Glance: Rhodium vs. Ruthenium Catalysts
| Feature | Rhodium Catalysts | Ruthenium Catalysts |
| Primary 5-C Synthon | Vinylcyclopropanes (VCPs), 3-Acyloxy-1,4-enynes (ACEs) | Vinylcyclopropanes (VCPs) |
| Typical Catalysts | [Rh(CO)₂Cl]₂, RhCl(PPh₃)₃, [Rh(COD)Cl]₂, Cationic Rh(I) complexes | [CpRu(CH₃CN)₃]PF₆, Cp*RuCl(PPh₃)₂, RuH₂(PPh₃)₄ |
| Reaction Conditions | Generally mild; room temperature to moderate heating (40-110 °C) | Often require elevated temperatures (e.g., 100 °C) or proceed at room temperature |
| Substrate Scope | Broad, including alkynes, alkenes, and allenes as the 2-C partner | Effective for intramolecular cycloadditions of enynes |
| Stereoselectivity | High diastereoselectivity is often observed | Good to high diastereoselectivity can be achieved |
| Mechanistic Pathway | Primarily through oxidative cyclization/C-C bond activation of VCP or 1,2-acyloxy migration of ACE | Involves formation of a ruthenacyclopentene intermediate |
Performance Deep Dive: Experimental Data
The following tables summarize quantitative data from representative [5+2] cycloaddition reactions catalyzed by rhodium and ruthenium complexes. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, reaction conditions are provided for each entry to allow for an informed assessment.
Rhodium-Catalyzed [5+2] Cycloadditions
Rhodium catalysts have been extensively studied for [5+2] cycloadditions and have shown broad applicability with various five-carbon synthons.
Table 1: Performance of Rhodium Catalysts in Intramolecular [5+2] Cycloadditions of Vinylcyclopropanes (VCPs) and Alkynes.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) | Reference |
| 1 | Tethered enyne | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 2 | 82 | - | Wender et al. |
| 2 | Tethered enyne | [Rh(CO)₂Cl]₂ (5) | Toluene | 110 | 2 | 89 | - | Wender et al. |
| 3 | Tethered allene-VCP | [Rh(CO)₂Cl]₂ (2.5) | Dichloroethane | 80 | 7 | 76 | 9:1 | Wender et al.[1] |
Table 2: Performance of Rhodium Catalysts in Intramolecular [5+2] Cycloadditions of 3-Acyloxy-1,4-enynes (ACEs) and Alkenes.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) | Reference |
| 1 | Tethered ACE-alkene | [Rh(cod)Cl]₂ (5) | [3,5-(CF₃)₂C₆H₃]₃P (10) | Dioxane | 80 | 12 | 80 | >20:1 | Tang et al. |
| 2 | Tethered ACE-alkene | [Rh(coe)₂Cl]₂ (5) | [3,5-(CF₃)₂C₆H₃]₃P (10) | Dioxane | 80 | 12 | 83 | >20:1 | Tang et al. |
Ruthenium-Catalyzed [5+2] Cycloadditions
Ruthenium catalysts offer a complementary approach, primarily for intramolecular [5+2] cycloadditions of vinylcyclopropanes.
Table 3: Performance of Ruthenium Catalysts in Intramolecular [5+2] Cycloadditions of Vinylcyclopropanes (VCPs) and Alkynes.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) | Reference |
| 1 | Tethered enyne | [CpRu(CH₃CN)₃]PF₆ (10) | Acetone | 25 | 1 | 81 | 1.1:1 | Trost et al. |
| 2 | Tethered enyne | [CpRu(CH₃CN)₃]PF₆ (10) | Acetone | 25 | 1 | 94 | 1.4:1 | Trost et al. |
| 3 | Tethered enyne | [CpRu(CH₃CN)₃]PF₆ (10) | Acetone | 25 | 0.5 | 88 | 1.2:1 | Trost et al. |
Mechanistic Pathways: A Visual Comparison
The mechanisms of rhodium- and ruthenium-catalyzed [5+2] cycloadditions differ significantly, which influences their reactivity and selectivity.
Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane
The generally accepted mechanism for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane (VCP) involves the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring to form a rhodacyclobutane. This is followed by a rearrangement to a rhodacyclohexene intermediate, which then undergoes insertion of the tethered alkyne and reductive elimination to yield the seven-membered ring product.
Caption: Proposed catalytic cycle for Rh-catalyzed [5+2] cycloaddition of VCPs.
Ruthenium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane
In contrast, the ruthenium-catalyzed pathway is thought to proceed through the formation of a ruthenacyclopentene intermediate via oxidative coupling of the enyne. Subsequent cleavage of the cyclopropane ring and reductive elimination affords the final product.
Caption: Proposed catalytic cycle for Ru-catalyzed [5+2] cycloaddition of VCPs.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne (Wender et al.)
To a solution of the vinylcyclopropane-enyne substrate (1.0 equiv) in toluene (0.1 M) is added [Rh(CO)₂Cl]₂ (0.05 equiv). The resulting mixture is heated to 110 °C in a sealed tube for 2-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic product.
General Procedure for Ruthenium-Catalyzed Intramolecular [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne (Trost et al.)
A solution of the enyne substrate (1.0 equiv) in acetone (0.1 M) is degassed with argon for 15 minutes. To this solution is added [CpRu(CH₃CN)₃]PF₆ (0.1 equiv). The reaction mixture is stirred at room temperature for 0.5-2 hours, during which the reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to give the corresponding cycloadduct.
Logical Workflow for Catalyst Selection
The choice between a rhodium and a ruthenium catalyst for a [5+2] cycloaddition depends on several factors, including the nature of the five-carbon synthon, the desired reaction conditions, and the substrate's functional group tolerance. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting between Rh and Ru catalysts.
Conclusion
Both rhodium and ruthenium catalysts are highly effective in promoting [5+2] cycloadditions for the synthesis of seven-membered rings. Rhodium catalysts offer greater versatility in terms of the five-carbon synthon, with well-established protocols for both vinylcyclopropanes and 3-acyloxy-1,4-enynes. They generally operate under mild conditions and have a broad substrate scope. Ruthenium catalysts, while primarily utilized for vinylcyclopropane-based cycloadditions, provide a valuable alternative and can exhibit excellent efficiency. The choice of catalyst should be guided by the specific substrate, desired reaction conditions, and the distinct mechanistic pathways that each metal follows. This guide provides a starting point for researchers to navigate these choices and harness the power of [5+2] cycloadditions in their synthetic endeavors.
References
Unraveling the Vinylcyclopropane Rearrangement: A Computational Comparison
A deep dive into the computational methodologies used to analyze the transition states of vinylcyclopropane rearrangements, providing researchers with a comparative guide to aid in their own investigations.
The vinylcyclopropane rearrangement, a thermally or metal-catalyzed isomerization that converts a vinyl-substituted cyclopropane to a cyclopentene, has long been a subject of fascination and synthetic utility.[1] The mechanistic intricacies of this transformation, specifically the nature of its transition state, have been a topic of extensive research, with computational chemistry playing a pivotal role in elucidating the underlying pathways. This guide provides a comparative analysis of the computational methods employed to study these reactions, offering insights for researchers, scientists, and drug development professionals.
The Mechanistic Dichotomy: Concerted versus Stepwise
The central debate in the mechanism of the vinylcyclopropane rearrangement revolves around whether it proceeds through a concerted, pericyclic process or a stepwise pathway involving a diradical intermediate.[1] Experimental evidence has often been ambiguous, with kinetic data sometimes suggesting a concerted mechanism, while product distributions point towards a stepwise, diradical pathway.[1] Computational studies have been instrumental in exploring the potential energy surface of this reaction, revealing a shallow regime where a diradical species can exist and undergo conformational changes with minimal energetic cost.[1] This suggests that the mechanism is highly substrate-dependent, with substituents influencing the degree to which each pathway is operative.[1]
A Comparative Look at Computational Methods
A variety of quantum chemical methods have been applied to investigate the vinylcyclopropane rearrangement, each with its own strengths and weaknesses in terms of accuracy and computational cost. Density Functional Theory (DFT) has emerged as a workhorse for these studies, offering a good balance of efficiency and accuracy. However, the choice of functional is critical for obtaining reliable results. For reactions with significant diradical character, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary to accurately describe the electronic structure of the transition state.[2][3]
Below is a summary of commonly used computational methods and their performance in the context of vinylcyclopropane rearrangements.
| Computational Method | Key Features | Applicability to Vinylcyclopropane Reactions |
| DFT: B3LYP | A widely used hybrid functional.[4] | Provides reliable geometries and reasonable activation energies, making it a good starting point for investigations.[2][4] |
| DFT: M06-2X | A meta-hybrid GGA functional.[4] | Often yields more accurate barrier heights and reaction energies compared to B3LYP for pericyclic reactions.[4][5] |
| DFT: BP86 | A GGA functional.[4] | Particularly noted for yielding accurate geometric structures of reactants, transition states, and products.[4] |
| CASSCF | A multiconfigurational method.[6][7] | Essential for describing systems with significant static correlation, such as diradical transition states.[2][3] Often used for single-point energy calculations on DFT-optimized geometries.[2] |
| CASPT2/MR-MP2 | Multireference perturbation theory methods. | Used to add dynamic correlation to a CASSCF reference wavefunction, providing more accurate energies.[3] |
Quantitative Insights: Activation Energies
The following table presents a selection of computationally determined activation energies for the parent vinylcyclopropane rearrangement from the literature, showcasing the variation between different theoretical levels.
| Method | Basis Set | Activation Energy (kcal/mol) | Reference |
| B3LYP | 6-31G | ~50 (consistent with experimental data) | [1][2] |
| CASSCF(4,4) | 6-31G | (Energies evaluated at this level) | [2] |
Note: The activation energy for the thermal vinylcyclopropane rearrangement is experimentally determined to be around 50 kcal/mol.[1]
Experimental Validation
Computational predictions are most powerful when validated by experimental data. For the vinylcyclopropane rearrangement, key experimental observables used for this purpose include:
-
Kinetic Isotope Effects (KIEs): Comparing computationally predicted KIEs with experimentally measured values provides detailed insight into the transition state structure.[2][4]
-
Activation Energies: As shown in the table above, calculated activation energies can be directly compared to those determined from experimental kinetics.[1]
-
Product Ratios: For substituted vinylcyclopropanes, the regioselectivity and stereoselectivity of the rearrangement can be correlated with the relative energies of different computed transition states and products.[4]
Visualizing the Reaction and Computational Workflow
To better understand the concepts discussed, the following diagrams illustrate the key pathways and computational procedures.
Caption: Mechanistic pathways of the vinylcyclopropane rearrangement.
Caption: A typical workflow for computational transition state analysis.
Caption: Logical relationships between computational methods.
Experimental Protocols
While detailed experimental protocols are often specific to the publication, a general procedure for a thermal vinylcyclopropane rearrangement experiment would involve:
-
Synthesis of the Vinylcyclopropane Substrate: The desired vinylcyclopropane is synthesized and purified using standard organic chemistry techniques.
-
Thermolysis: A solution of the substrate in a high-boiling, inert solvent is heated to the required temperature (often in a sealed tube to prevent evaporation). Reaction temperatures can be very high (500-600 °C) for the parent vinylcyclopropane.[1]
-
Reaction Monitoring: The progress of the reaction is monitored over time by taking aliquots and analyzing them using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Isolation and Characterization: Once the reaction is complete, the product is isolated and purified, typically by column chromatography. The structure of the cyclopentene product is then confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Kinetic Analysis: To determine the activation energy, the reaction is run at several different temperatures, and the rate constants are determined at each temperature. An Arrhenius plot is then constructed to calculate the activation energy.
For transition-metal-catalyzed reactions, the protocol would be modified to include the catalyst and would typically be run at much lower temperatures.[8]
Conclusion
The computational analysis of transition states in vinylcyclopropane rearrangements is a mature field that continues to provide valuable insights into reaction mechanisms. The choice of computational method is crucial and should be guided by the specific system under investigation and the desired level of accuracy. For routine investigations of substituted vinylcyclopropanes, DFT methods like B3LYP and M06-2X offer a good compromise between accuracy and computational cost. However, for a definitive understanding of the role of diradical intermediates and for achieving high accuracy in activation energies, multireference methods are indispensable. The synergy between computational predictions and experimental validation remains the most powerful approach to unraveling the complex and fascinating chemistry of vinylcyclopropane rearrangements.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. materias.df.uba.ar [materias.df.uba.ar]
- 7. esqc.org [esqc.org]
- 8. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of 1,1-difluoro-2-vinylcyclopropane ring opening
An Objective Comparison of Kinetic Data for the Ring Opening of 1,1-Difluoro-2-vinylcyclopropane and Non-Fluorinated Alternatives
For researchers and professionals in drug development and organic synthesis, understanding the kinetics of ring-opening reactions is crucial for predicting reaction outcomes and designing synthetic pathways. The vinylcyclopropane (VCP) to cyclopentene rearrangement is a powerful tool for constructing five-membered rings, and the introduction of fluorine atoms can significantly alter the reaction's energetics and kinetics. This guide provides a comparative analysis of the against its parent hydrocarbon counterpart, supported by experimental data from seminal studies in the field.
Introduction to Vinylcyclopropane Rearrangement
The thermal isomerization of vinylcyclopropane to cyclopentene is a well-documented unimolecular rearrangement. The reaction is believed to proceed through the cleavage of a cyclopropane carbon-carbon bond to form a diradical intermediate, which then cyclizes to the more stable cyclopentene ring. The activation energy for the parent VCP rearrangement is approximately 50-52 kcal/mol.[1] Substituents on the cyclopropane ring can have a profound impact on the activation barrier. The gem-difluoro substitution at the C1 position is of particular interest due to the unique electronic effects of fluorine and the increased ring strain it imparts.
Reaction Mechanism and Energy Profile
The accepted mechanism for the thermal vinylcyclopropane-cyclopentene rearrangement involves a diradical intermediate. The gem-difluoro group at the C1 position weakens the opposing C2-C3 bond, lowering the activation energy required for the initial ring-opening step.
Caption: Proposed diradical mechanism for the thermal ring opening of this compound.
Comparative Kinetic Data
The presence of a gem-difluoro group on the cyclopropane ring significantly accelerates the rate of thermal rearrangement. Seminal work by Dolbier and Sellers on a closely related analogue, trans-2,2-difluoro-3-methyl-1-vinylcyclopropane, demonstrated an 8–10 kcal/mol lowering of the activation energy compared to the non-fluorinated hydrocarbon system.[2] This acceleration is attributed to two primary factors:
-
Increased Ring Strain: O'Neal and Benson estimated that each fluorine substituent adds approximately 5 kcal/mol of strain to the cyclopropane ring, making it more prone to opening.[3]
-
Weakening of the Distal Bond: The gem-difluoro group weakens the opposite C-C bond in the cyclopropane ring, directly lowering the homolytic bond-dissociation energy and thus the activation energy for forming the diradical intermediate.[2][3]
The table below summarizes the kinetic parameters for the parent vinylcyclopropane and highlights the experimentally observed effect of gem-difluoro substitution on a closely related analogue.
| Compound | Ea (kcal/mol) | log A (s⁻¹) | Temperature Range (°C) | Key Finding |
| Vinylcyclopropane (Parent Compound) | ~51.7 | ~14.3 | >300 | High activation energy, requiring elevated temperatures for rearrangement. |
| trans-2,2-Difluoro-3-methyl-1-vinylcyclopropane | ~42-44 (est.) | N/A | ~200 | An 8–10 kcal/mol lowering in activation energy is observed, demonstrating a significant rate acceleration from the gem-difluoro group.[2] |
Note: The value for the fluorinated compound is an estimation based on the reported 8-10 kcal/mol decrease from the non-fluorinated methyl-VCP analogue. The study focused on the rate acceleration rather than reporting the final Arrhenius parameters.
Experimental Protocols
The kinetic data for these rearrangements are typically obtained through gas-phase pyrolysis experiments. The following protocol is a summary of the methodology employed in the kinetic studies of substituted vinylcyclopropanes.[2]
General Protocol for Gas-Phase Kinetic Study
-
Sample Preparation: The vinylcyclopropane substrate is synthesized, purified via preparative gas chromatography (GC), and its purity confirmed by analytical GC and NMR spectroscopy.
-
Apparatus: A static gas-phase pyrolysis system is used. This typically consists of a Pyrex reaction vessel of known volume housed in a well-controlled furnace to maintain a constant temperature. The vessel is connected to a vacuum line, pressure gauges, and an injection port.
-
Kinetic Run:
-
The reaction vessel is evacuated to a high vacuum.
-
A known, small amount of the reactant is injected into the hot reaction vessel. The sample immediately vaporizes, and the initial pressure is recorded.
-
The reaction is allowed to proceed for a specific time period.
-
The reaction is quenched by expanding the entire gaseous content of the reaction vessel into a sample bulb cooled with liquid nitrogen.
-
-
Analysis:
-
The quenched reaction mixture is warmed to room temperature.
-
The composition of the mixture (reactant, products, and any side products) is determined quantitatively using analytical Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Product identities are confirmed by comparing retention times with authentic samples and often by GC-Mass Spectrometry.
-
-
Data Processing:
-
The percentage of reactant consumed and products formed is calculated from the GC peak areas.
-
First-order rate constants (k) are calculated for each run at a given temperature using the integrated rate law: ln(A₀/Aₜ) = kt.
-
The experiment is repeated at various temperatures to obtain a set of rate constants.
-
The Arrhenius parameters (Activation Energy, Ea, and pre-exponential factor, A) are determined from the slope and intercept of a plot of ln(k) versus 1/T (Arrhenius plot).
-
Caption: A typical experimental workflow for a gas-phase unimolecular kinetic study.
Conclusion
Experimental evidence clearly demonstrates that gem-difluoro substitution on a vinylcyclopropane ring provides a substantial catalytic effect on the thermal ring-opening rearrangement to a cyclopentene. The activation energy is lowered by approximately 8-10 kcal/mol, leading to a significant increase in the reaction rate and allowing the rearrangement to occur at much lower temperatures than for the parent vinylcyclopropane.[2] This effect is primarily due to increased ground-state strain and a weakening of the distal cyclopropane bond. For chemists engaged in the synthesis of complex molecules, particularly fluorinated cyclopentane derivatives, leveraging this kinetic acceleration can enable milder reaction conditions and potentially new synthetic strategies.
References
Spectroscopic Identification of Rearrangement Byproducts: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the structural integrity of a synthesized molecule is paramount. Rearrangement reactions, while powerful tools in organic synthesis, can often lead to the formation of isomeric byproducts. The definitive spectroscopic identification of these rearrangement byproducts is a critical step to ensure the desired chemical entity's purity, efficacy, and safety. This guide provides a comparative overview of key spectroscopic techniques for identifying these byproducts, supported by experimental data and detailed protocols.
Distinguishing Desired Products from Rearrangement Byproducts: A Spectroscopic Comparison
The subtle structural differences between a desired product and its rearrangement byproduct can be unequivocally elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies key functional groups.
Below are comparative data for three common rearrangement reactions: the Pinacol, Beckmann, and Curtius rearrangements.
Case Study 1: The Pinacol Rearrangement
The Pinacol rearrangement involves the conversion of a 1,2-diol to a ketone. A classic example is the rearrangement of pinacol to pinacolone.
| Spectroscopic Feature | Pinacol (Desired Starting Material) | Pinacolone (Rearrangement Product) | Key Differentiating Feature |
| ¹H NMR (CDCl₃) | ~1.23 ppm (s, 12H, 4 x CH₃), ~2.40 ppm (s, 2H, 2 x OH)[1] | ~1.12 ppm (s, 9H, 3 x CH₃, t-butyl), ~2.12 ppm (s, 3H, CH₃, acetyl)[2] | Disappearance of the hydroxyl proton signal and the appearance of two distinct methyl signals with different integrations. |
| ¹³C NMR (CDCl₃) | ~24.6 ppm (CH₃), ~76.5-77.5 ppm (C-OH)[2][3] | ~26.3 ppm (t-butyl CH₃), ~44.3 ppm (quaternary C), ~214.3 ppm (C=O)[2][4] | Appearance of a carbonyl carbon signal (C=O) at a significantly downfield shift (~214 ppm). |
| IR (KBr, cm⁻¹) | ~3458 (broad, O-H stretch)[3] | ~1705 (strong, C=O stretch)[5] | Disappearance of the broad O-H stretch and the appearance of a strong carbonyl (C=O) stretch. |
| Mass Spec (EI, m/z) | Molecular Ion (M⁺): 118. Base Peak: 59 [C(CH₃)₂OH]⁺[1] | Molecular Ion (M⁺): 100. Base Peak: 57 [C(CH₃)₃]⁺ or 43 [CH₃CO]⁺ | A decrease in the molecular ion peak by 18 amu (loss of H₂O) and different fragmentation patterns. |
Case Study 2: The Beckmann Rearrangement
The Beckmann rearrangement is the transformation of an oxime into an amide. Here, we compare the spectroscopic data of acetophenone oxime with its rearrangement product, benzanilide.
| Spectroscopic Feature | Acetophenone Oxime (Starting Material) | Benzanilide (Rearrangement Product) | Key Differentiating Feature |
| ¹H NMR (CDCl₃/DMSO-d₆) | ~2.28 ppm (s, 3H, CH₃), ~7.3-7.6 ppm (m, 5H, Ar-H), ~9.0 ppm (br s, 1H, N-OH)[6] | ~7.1-7.9 ppm (m, 10H, Ar-H), ~10.25 ppm (s, 1H, N-H)[7] | Disappearance of the methyl signal and the N-OH proton, and the appearance of an amide N-H proton signal. |
| ¹³C NMR (CDCl₃/DMSO-d₆) | ~12.0 ppm (CH₃), ~125-130 ppm (Ar-C), ~155.0 ppm (C=N) | ~120-139 ppm (Ar-C), ~166.0 ppm (C=O)[7][8] | Disappearance of the methyl carbon signal and the imine carbon, and the appearance of an amide carbonyl carbon. |
| IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~1640 (C=N stretch) | ~3217 (N-H stretch), ~1601 (C=O stretch, Amide I)[6] | Shift from a C=N stretch to a C=O (amide) stretch and the presence of a distinct N-H stretch. |
| Mass Spec (ESI, m/z) | [M+H]⁺: 136 | [M+H]⁺: 198[7] | A significant increase in the mass-to-charge ratio corresponding to the rearranged molecular structure. |
Case Study 3: The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to other functional groups like amines. Here, we compare the isocyanate and the corresponding amine derived from benzoyl azide.
| Spectroscopic Feature | Phenyl Isocyanate (Intermediate Product) | Benzylamine (Final Product) | Key Differentiating Feature |
| ¹H NMR (CDCl₃) | ~7.1-7.4 ppm (m, 5H, Ar-H) | ~1.5 ppm (s, 2H, NH₂), ~3.9 ppm (s, 2H, CH₂), ~7.2-7.4 ppm (m, 5H, Ar-H) | Appearance of characteristic amine (NH₂) and benzylic (CH₂) proton signals. |
| ¹³C NMR (CDCl₃) | ~125-133 ppm (Ar-C), ~129 ppm (N=C=O)[9] | ~46.5 ppm (CH₂), ~127-140 ppm (Ar-C) | Presence of a highly characteristic isocyanate carbon signal and its absence in the amine product, replaced by a benzylic carbon signal. |
| IR (neat, cm⁻¹) | ~2270 (strong, sharp, -N=C=O stretch)[5] | ~3300-3400 (two bands, N-H stretch) | A very strong and sharp absorption for the isocyanate group, which is absent in the amine, showing characteristic N-H stretches instead. |
| Mass Spec (EI, m/z) | Molecular Ion (M⁺): 119 | Molecular Ion (M⁺): 107. Base Peak: 106 [M-H]⁺ or 91 [C₇H₇]⁺[10][11] | A decrease in the molecular weight and different fragmentation patterns upon conversion of the isocyanate to the amine. |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental execution. The following are generalized protocols for the key techniques discussed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth. Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and relaxation delay. Acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the purified sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[10]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, often containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base for negative ion mode.[10]
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a liquid chromatography (LC) system.
-
Ionization: In the ESI source, a high voltage is applied to the capillary, causing the sample solution to form a fine spray of charged droplets.
-
Desolvation: A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the molecular ion peak and fragmentation patterns.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[13] Collect a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application:
-
Solids: Place a small amount of the solid powder or film directly onto the ATR crystal.[13]
-
Liquids: Place a drop of the liquid sample onto the crystal.
-
-
Pressure Application: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal surface.[14]
-
Spectrum Acquisition: Collect the infrared spectrum. The IR beam passes through the crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, where absorption occurs.
-
Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to specific functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after each measurement.
Visualization of Workflows and Concepts
To further clarify the processes involved in the spectroscopic identification of rearrangement byproducts, the following diagrams illustrate a general experimental workflow and a typical rearrangement reaction.
Caption: Experimental workflow for product identification.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Page loading... [guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene, isocyanato- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. BENZANILIDE(93-98-1) 13C NMR [m.chemicalbook.com]
- 9. Phenyl isocyanate(103-71-9) 13C NMR [m.chemicalbook.com]
- 10. Benzylamine(100-46-9) MS [m.chemicalbook.com]
- 11. Benzylamine [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzylamine [webbook.nist.gov]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Vinylcyclopropane and Vinylcyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of vinylcyclopropane and vinylcyclobutane, focusing on their thermal rearrangements, cycloaddition reactions, and reactions with electrophiles. The inherent ring strain in these molecules—significantly higher in the three-membered ring—is the primary determinant of their distinct chemical behaviors and synthetic utility. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and visualizes the underlying mechanistic pathways.
Executive Summary
Vinylcyclopropane and vinylcyclobutane, while close structural homologs, exhibit markedly different reactivity profiles. Vinylcyclopropane, possessing approximately 27.5 kcal/mol of ring strain, is significantly more reactive than vinylcyclobutane (approx. 26.5 kcal/mol), although the difference is less than that between the parent cycloalkanes. This difference in strain energy dictates their behavior in thermally induced rearrangements, where vinylcyclopropane rearranges to a five-membered ring under milder conditions than vinylcyclobutane requires to form a six-membered ring. In cycloaddition reactions, vinylcyclopropane is a versatile synthon, participating readily in various metal-catalyzed transformations that are less common or efficient for vinylcyclobutane. During electrophilic additions, both molecules undergo ring-opening, but the distinct carbocationic intermediates formed lead to different product profiles.
Data Presentation: Comparative Reactivity Data
The following table summarizes key quantitative data for the thermal rearrangement of unsubstituted vinylcyclopropane and vinylcyclobutane.
| Feature | Vinylcyclopropane | Vinylcyclobutane |
| Primary Thermal Product | Cyclopentene | Cyclohexene |
| Activation Energy (Ea) | ~50-51.7 kcal/mol[1][2][3] | ~57-61 kcal/mol (estimated for parent)[2] |
| Typical Reaction Temperature | >300 °C[2] | >350 °C[2] |
| Primary Mechanism | Diradical or Concerted (substrate-dependent)[1] | Diradical[2][4] |
Reaction Profiles: A Deeper Dive
Thermal Rearrangements
The most characteristic reaction for both molecules is their thermal isomerization into a larger carbocycle.
-
Vinylcyclopropane-Cyclopentene Rearrangement : This is a well-studied ring expansion reaction.[1] The activation energy is approximately 13 kcal/mol lower than that required for the geometric isomerization of cyclopropane itself, a difference attributed to the resonance stabilization of the resulting allyl radical.[5] The reaction mechanism is complex and highly dependent on the substrate's stereochemistry and substitution. It can proceed through a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise mechanism involving a diradical intermediate.[1] For the parent vinylcyclopropane, the diradical pathway is generally accepted as a key contributor.[5]
-
Vinylcyclobutane-Cyclohexene Rearrangement : This rearrangement also proceeds via a diradical mechanism.[2][4] However, due to the lower ring strain of the cyclobutane ring compared to the cyclopropane ring, a higher activation energy is required to initiate the homolytic C-C bond cleavage.[2] Consequently, more forcing thermal conditions are necessary.[2] In addition to the cyclohexene product, vinylcyclobutane can also undergo a competing retro-[2+2] cycloaddition (cycloreversion) to yield ethylene and 1,3-butadiene, particularly at higher temperatures.[3][6]
Cycloaddition Reactions
Vinylcyclopropanes are highly versatile building blocks in transition-metal-catalyzed cycloadditions, where they can act as three-carbon ([3+x]) or five-carbon ([5+x]) synthons. In contrast, vinylcyclobutane is significantly less reactive in these transformations due to its greater stability.
-
Vinylcyclopropane (VCP) : VCPs readily participate in a wide array of cycloadditions, including [5+2], [3+2], [5+1], and even more complex multi-component reactions.[7][8] Transition metals, particularly rhodium, cobalt, and nickel, are effective catalysts that facilitate the cleavage of the strained cyclopropane ring to form metallacyclic intermediates, which then react with a π-system (alkene, alkyne, allene, or CO) to form five-, six-, seven-, or eight-membered rings.[7]
-
Vinylcyclobutane (VCB) : VCB is a less common participant in such cycloadditions. Because cyclobutanes are less strained than cyclopropanes, they are less reactive toward transition metal-catalyzed ring-opening processes.[9] For instance, in a cobalt-catalyzed [5+1] cycloaddition with a vinylidene, vinylcyclopropane gives the corresponding cyclohexene product, whereas vinylcyclobutane fails to give the [6+1] product and instead yields a linear diene.[9]
Electrophilic Additions
Both vinylcyclopropane and vinylcyclobutane react with electrophiles like hydrogen bromide (HBr) at the double bond. The key difference lies in the subsequent fate of the carbocation intermediate, which is heavily influenced by the adjacent strained ring.
-
Vinylcyclopropane : Protonation of the vinyl group generates a highly strained cyclopropylcarbinyl cation. This intermediate undergoes rapid, concerted ring-opening to relieve ring strain, forming a more stable, delocalized homoallylic cation. This cation is then trapped by the bromide nucleophile, leading to a mixture of rearranged bromide products.[2]
-
Vinylcyclobutane : The initial protonation also forms a carbocation adjacent to the four-membered ring. While this cyclobutylcarbinyl cation is also strained, the driving force for ring-opening is less pronounced than in the cyclopropyl case. Rearrangement can occur, but the product distribution is distinct from that of vinylcyclopropane, often involving ring expansion or contraction pathways depending on the substrate and conditions.[2]
Experimental Protocols
Thermal Rearrangement of Vinylcyclopropane to Cyclopentene (General Procedure)
This protocol outlines a general method for the gas-phase pyrolysis of vinylcyclopropane.
Materials:
-
Vinylcyclopropane
-
High-temperature tube furnace
-
Quartz or Pyrex reactor tube packed with inert material (e.g., glass beads)
-
Inert carrier gas (e.g., Nitrogen, Argon) with flow controller
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Collection flask
Procedure:
-
Assemble the pyrolysis apparatus. The reactor tube is placed inside the furnace, with the inlet connected to the carrier gas line and the outlet leading to the cold trap.
-
Heat the furnace to the desired temperature, typically between 300-500 °C.[2] The optimal temperature depends on the desired conversion rate and residence time.
-
Begin a steady flow of the inert carrier gas through the system.
-
Introduce vinylcyclopropane vapor into the inert gas stream. This can be done by gently heating a sample of liquid vinylcyclopropane and allowing the carrier gas to pass over it, or by using a syringe pump to inject the liquid into a heated inlet.
-
The product, cyclopentene, along with any unreacted starting material, is carried out of the furnace by the inert gas and condenses in the cold trap.
-
After the reaction is complete, slowly warm the cold trap to room temperature and collect the liquid product.
-
Analyze the product mixture by gas chromatography (GC) and/or NMR spectroscopy to determine the conversion and product distribution. Further purification can be achieved by fractional distillation.
Thermal Rearrangement of Vinylcyclobutane to Cyclohexene (General Procedure)
The procedure for the thermal rearrangement of vinylcyclobutane is analogous to that of vinylcyclopropane but requires higher temperatures.
Materials:
-
Vinylcyclobutane
-
Same apparatus as for the vinylcyclopropane rearrangement.
Procedure:
-
The experimental setup is identical to that used for the vinylcyclopropane rearrangement.
-
Heat the furnace to a higher temperature range than for vinylcyclopropane, typically between 350-550 °C.[2]
-
Introduce vinylcyclobutane vapor into the reactor as described for vinylcyclopropane.
-
Collect the cyclohexene product in the cold trap.
-
Analyze the product by GC and purify by fractional distillation if necessary. Be aware of the potential for the side-product 1,3-butadiene, which is a gas at room temperature.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vinylcyclobutane-cyclohexene rearrangement: theoretical exploration of mechanism and relationship to the Diels-Alder potential surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Multicomponent cycloadditions: the four-component [5+1+2+1] cycloaddition of vinylcyclopropanes, alkynes, and CO. | Semantic Scholar [semanticscholar.org]
- 9. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemistry in Asymmetric Vinylcyclopropane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry in asymmetric vinylcyclopropane reactions are paramount for the synthesis of complex chiral molecules. This guide provides an objective comparison of common catalytic systems and a detailed overview of the analytical techniques used to validate the stereochemical outcome of these powerful transformations.
Vinylcyclopropanes are versatile building blocks in organic synthesis, capable of undergoing a variety of stereoselective ring-opening and cycloaddition reactions. The development of asymmetric catalytic systems has enabled the synthesis of highly functionalized, enantioenriched products. This guide will delve into two prominent catalytic systems, Rhodium(I)- and Palladium(0)-catalyzed reactions, and detail the crucial experimental protocols for validating the stereochemistry of the resulting products.
Comparison of Catalytic Systems
The choice of catalyst is critical in determining the stereochemical outcome of a vinylcyclopropane reaction. Below is a comparison of Rhodium(I) and Palladium(0) systems in asymmetric transformations.
| Catalytic System | Reaction Type | Typical Ligand | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield (%) |
| Rhodium(I) | Asymmetric Ring-Opening | Chiral Bisphosphines (e.g., Ferrocene-based) | Often high (e.g., >20:1) | Generally 88-96% | Moderate to High |
| Palladium(0) | [3+2] Annulation/Cycloaddition | Chiral Phosphine-Imidazoline Ligands | High to Excellent | High to Excellent (up to >99%) | Good to High |
| Organocatalysis | VCP-Cyclopentene Rearrangement | Jørgensen-Hayashi type catalyst | Not specified | Up to 72% | Not specified |
Key Experimental Protocols for Stereochemical Validation
Accurate determination of both relative and absolute stereochemistry is crucial. The following section outlines the detailed methodologies for the most common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy is a fundamental technique for determining the relative stereochemistry and diastereomeric ratio of the reaction products.[1][2]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For complex spectra, 2D NMR techniques such as COSY, HSQC, and NOESY can be employed to elucidate the relative stereochemistry.
-
Analysis:
-
Identify distinct signals corresponding to each diastereomer. Protons in different stereochemical environments will exhibit different chemical shifts and coupling constants.[1]
-
Integrate the characteristic, well-resolved peaks for each diastereomer.
-
Calculate the diastereomeric ratio (dr) by comparing the integration values of the corresponding signals.[3]
-
For complex molecules, ¹³C NMR can also be used to distinguish between diastereomers.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product.[5][6][7]
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.[5]
-
Mobile Phase Selection: A mixture of hexane and isopropanol is commonly used as the mobile phase. The ratio can be adjusted to optimize the separation.[5]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis:
-
Inject the racemic mixture first to determine the retention times of both enantiomers.
-
Inject the enantioenriched sample under the same conditions.
-
Integrate the peak areas of the two enantiomers. . Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.[6]
-
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.[8][9][10]
Protocol:
-
Crystal Growth:
-
Purification: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Method: Slow evaporation of the solvent is a common and effective method. Other techniques include slow cooling of a saturated solution and vapor diffusion.[11][12][13]
-
-
Data Collection and Structure Refinement: This is typically performed by a crystallographer. The diffraction data is collected and the crystal structure is solved and refined.
-
Determination of Absolute Configuration: For chiral molecules, anomalous dispersion is used to determine the absolute configuration. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.[8]
Visualizing the Workflow and Logic
To better illustrate the processes involved in asymmetric vinylcyclopropane reactions and their stereochemical validation, the following diagrams are provided.
Caption: Experimental workflow for asymmetric vinylcyclopropane reactions and stereochemical validation.
Caption: Logical relationships in the validation of stereochemistry.
References
- 1. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Asymmetric [3 + 2] Cycloaddition of Vinylcyclopropanes and α,β-Unsaturated Aldehydes by Synergistic Palladium and Organocatalysis - American Chemical Society - Figshare [acs.figshare.com]
- 5. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 6. physicsforums.com [physicsforums.com]
- 7. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Low-temperature Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. How To [chem.rochester.edu]
- 13. How to grow crystals for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thermal vs. Metal-Catalyzed Vinylcyclopropane Rearrangements
For synthetic chemists, particularly those in materials science and drug development, the vinylcyclopropane rearrangement is a valuable tool for constructing five-membered rings.[1][2] This ring expansion reaction transforms accessible vinyl-substituted cyclopropanes into cyclopentene derivatives, which are common structural motifs in natural products and pharmacologically active compounds.[1][3] The activation of this transformation can be achieved through either thermal means or with the use of metal catalysts, each approach presenting a distinct set of advantages and disadvantages.[1][2] This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
At a Glance: Thermal vs. Metal-Catalyzed Rearrangements
| Feature | Thermal Rearrangement | Metal-Catalyzed Rearrangement |
| Activation | High temperatures (typically 400-600 °C)[2][4] | Transition metal catalyst (e.g., Rh, Pd, Ni)[2][5] |
| Reaction Conditions | Harsh, high energy input[2] | Mild (often room temperature to 60 °C)[2][5] |
| Mechanism | Complex interplay of concerted (pericyclic) and stepwise (diradical) pathways[1][4] | Primarily oxidative addition-reductive elimination pathways[2][5] |
| Stereoselectivity | Often produces mixtures of stereoisomers[2] | Can be highly stereoselective and enantioselective[2][6] |
| Substrate Scope | Can be limited by the stability of functional groups at high temperatures[4] | Generally broad, tolerates a wide range of functional groups[2] |
| Key Advantages | Simplicity (no catalyst needed)[2] | Mild conditions, high selectivity, catalytic nature[2] |
| Key Disadvantages | High energy, potential for side reactions and low stereoselectivity[2][4] | Catalyst cost and sensitivity, need for ligand optimization[2] |
Delving into the Mechanisms
The mechanistic pathways of thermal and metal-catalyzed vinylcyclopropane rearrangements are fundamentally different, which dictates their distinct reactivity and selectivity profiles.
Thermal Rearrangement: The thermal rearrangement can proceed through two competing pathways: a concerted[1][4]-sigmatropic shift or a stepwise process involving a diradical intermediate. The operative mechanism is highly dependent on the substrate's stereochemistry and substitution pattern.[1][4] While trans-vinylcyclopropanes often favor the symmetry-allowed concerted pathway, cis-isomers may proceed through a diradical intermediate, leading to a loss of stereochemical information.[4]
Metal-Catalyzed Rearrangement: In contrast, metal-catalyzed rearrangements typically proceed through a well-defined series of steps involving the metal center. The generally accepted mechanism involves the coordination of the vinylcyclopropane to the metal, followed by oxidative addition of the cyclopropane C-C bond to form a metallacyclobutane intermediate.[5] Subsequent reductive elimination then furnishes the cyclopentene product and regenerates the active catalyst.[5] This more controlled pathway allows for greater influence over the reaction's stereochemical outcome through the use of chiral ligands.
Caption: Mechanistic pathways for thermal and metal-catalyzed rearrangements.
Quantitative Data Comparison
The following tables summarize representative quantitative data for both thermal and metal-catalyzed vinylcyclopropane rearrangements, highlighting the key differences in reaction conditions, yields, and stereoselectivity.
Table 1: Thermal Vinylcyclopropane Rearrangements
| Substrate | Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| trans-1-Vinyl-2-phenylcyclopropane | 325 °C, 6 h | 4-Phenylcyclopentene | >95 | >95% retention | [4] |
| cis-1-Vinyl-2-phenylcyclopropane | 325 °C, 6 h | 4-Phenylcyclopentene | >95 | ~60% inversion | [4] |
| Ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate (trans-E isomer) | 100-180 °C | Difluorocyclopentene derivative | 99 | Near quantitative | [7] |
Table 2: Metal-Catalyzed Vinylcyclopropane Rearrangements
| Substrate | Catalyst System | Conditions | Product | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| Dienyl cyclopropane | Pd(OAc)₂, (S)-SEGPHOS | Toluene, 60 °C, 12 h | Functionalized cyclopentene | 94 | 94% ee | [6] |
| Racemic vinyl gem-difluorocyclopropane | [Rh(C₂H₄)Cl]₂, (R)-Xyl-BINAP, AgBF₄ | DCM/PhF, 25 °C, 12 h | Chiral cyclopentenone | 78 | 93% ee | [1][8] |
| 1,1-Disubstituted vinylcyclopropane | Ni(COD)₂/IMes | Toluene, 25 °C | Trisubstituted cyclopentene | 95 | N/A | [5] |
| Vinylcyclopropane & Alkylidene azlactone | Pd₂(dba)₃, Chiral Ligand | Dioxane | Substituted cyclopentane | High | Excellent dr and ee | [9] |
Experimental Protocols
Thermal Vinylcyclopropane Rearrangement [1]
This protocol is a general procedure for the thermal rearrangement of a vinylcyclopropane substrate.
Materials:
-
Vinylcyclopropane substrate
-
High-boiling, inert solvent (e.g., decalin, diphenyl ether) (optional)
-
Reaction vessel (e.g., sealed tube, flask with reflux condenser)
-
Inert gas (e.g., nitrogen, argon)
-
Heating source (e.g., sand bath, furnace)
Procedure:
-
Preparation: In a fume hood, place the vinylcyclopropane substrate into the reaction vessel. If a solvent is used, dissolve the substrate in a minimal amount of the high-boiling solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (typically 300-600 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (if possible) and analyzing them by a suitable technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Work-up: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Purification: Purify the product by distillation or column chromatography.
Caption: Workflow for the thermal rearrangement procedure.
Rhodium-Catalyzed Vinylcyclopropane Rearrangement [1]
This protocol is a representative example of a rhodium-catalyzed enantioselective rearrangement of a vinyl gem-difluorocyclopropane.
Materials:
-
Racemic vinyl gem-difluorocyclopropane (VCPdF) substrate (0.1 mmol)
-
[Rh(C₂H₄)Cl]₂ (2 mol%)
-
(R)-Xyl-BINAP (4 mol%)
-
Silver tetrafluoroborate (AgBF₄) (20 mol%)
-
Dichloromethane (DCM) (0.2 mL)
-
Fluorobenzene (PhF) (0.2 mL)
-
Nitrogen atmosphere
-
4 mL glass vial with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a 4 mL glass vial under a nitrogen atmosphere, combine [Rh(C₂H₄)Cl]₂ (2 mol%) and (R)-Xyl-BINAP (4 mol%).
-
Reaction Setup: To the vial containing the catalyst, add the VCPdF substrate (0.1 mmol) and AgBF₄ (20 mol%).[1]
-
Solvent Addition: Add DCM (0.2 mL) and PhF (0.2 mL) to the reaction mixture.[1]
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral cyclopentenone.[1]
Caption: Workflow for the Rh-catalyzed rearrangement.
Conclusion
Both thermal and metal-catalyzed vinylcyclopropane rearrangements are powerful methods for the synthesis of cyclopentene rings. The choice between the two is contingent upon the specific requirements of the synthesis. Thermal rearrangements offer a simple, catalyst-free option, but are limited by harsh reaction conditions and often poor stereocontrol.[2][4] In contrast, metal-catalyzed methods provide a milder and more versatile alternative, with the ability to achieve high levels of stereoselectivity and enantioselectivity, making them particularly attractive for the synthesis of complex, stereochemically rich target molecules.[2][6][10] The continued development of new catalysts and ligands promises to further expand the scope and utility of metal-catalyzed vinylcyclopropane rearrangements in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 5. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Analysis of Diradical Intermediates in Thermal Rearrangements
For Researchers, Scientists, and Drug Development Professionals
The study of thermal rearrangements often involves fleeting, highly reactive diradical intermediates that are crucial to understanding reaction mechanisms, predicting product distributions, and designing novel synthetic pathways. The transient nature of these species presents a significant analytical challenge. This guide provides a comparative analysis of the primary experimental and computational methodologies used to detect, characterize, and quantify diradical intermediates in thermal rearrangements, supported by experimental data and detailed protocols.
Distinguishing Reaction Pathways: Concerted vs. Stepwise Diradical Mechanisms
A fundamental question in many thermal rearrangements is whether the reaction proceeds through a single, concerted transition state or a stepwise mechanism involving a discrete diradical intermediate. The answer often depends on the specific reaction, substituents, and reaction conditions. Both experimental and computational methods are employed to distinguish between these pathways.
Conceptual Overview of Concerted vs. Diradical Pathways
Caption: Logical flow of concerted versus stepwise diradical reaction pathways.
Computational Analysis of Diradical Intermediates
Computational chemistry is an indispensable tool for studying the energetics and structures of transient species in thermal rearrangements. Various methods are available, each with its own strengths and limitations in describing the complex electronic nature of diradicals.
Comparison of Computational Methods
The choice of computational method is critical for accurately modeling reactions involving diradical intermediates. Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are two of the most common approaches.
| Method | Description | Advantages | Disadvantages |
| DFT (with Broken-Symmetry) | A widely used method that approximates the electron density to calculate the energy of a system. For diradicals, a "broken-symmetry" approach is often used to model the open-shell singlet state. | Computationally less expensive, good for large systems, can provide accurate geometries and relative energies. | Standard functionals can struggle with the multi-reference character of diradicals, leading to spin contamination and inaccurate energies. |
| CASSCF | A multi-reference method that explicitly treats the static correlation of electrons in a defined "active space" of molecular orbitals. | Provides a qualitatively correct description of the electronic structure of diradicals and other multi-reference systems. Essential for calculating diradical character. | Computationally expensive, requires careful selection of the active space, and often needs to be combined with other methods (like CASPT2) to account for dynamic correlation for quantitative accuracy. |
Workflow for Computational Analysis
Caption: A typical workflow for the computational investigation of a thermal rearrangement.
Quantitative Comparison of Calculated Activation Energies
The calculated activation energies (ΔE‡) for concerted versus stepwise pathways are a key determinant of the predicted reaction mechanism. Below is a comparison of calculated activation energies for several prototypical thermal rearrangements.
| Reaction | Dienophile/Substrate | Method | ΔE‡ Concerted (kcal/mol) | ΔE‡ Stepwise (kcal/mol) | Favored Pathway |
| Diels-Alder | Butadiene + Ethylene | DFT (LDA/6-31G*) | 27.9 | 38.9 | Concerted[1] |
| Diels-Alder | Butadiene + Allene | CASPT2//CASSCF | 27.7 | - | Concerted[2] |
| Dehydro-Diels-Alder | Vinylacetylene + Ethylene | CCSD(T)//M05-2X | 34.2 | 39.4 | Concerted[3] |
| Dehydro-Diels-Alder | Butadiyne + Ethylene | CCSD(T)//M05-2X | 38.5 | 40.5 | Concerted (small difference)[3] |
| Cope Rearrangement | 1,5-Hexadiene | DFT (B3LYP) | 33.5 (Chair TS) | - | Concerted[4] |
| Metalla-Cope | Osma-1,5-hexadiene | DFT | 37.4 | - | Concerted[5][6] |
| Metalla-Cope | Rhenia-1,5-hexadiene | DFT | 23.0 | - | Concerted[5][6] |
Detailed Protocol: CASSCF Calculation of Diradical Character
This protocol outlines the general steps for calculating the diradical character of a molecular species using the CASSCF method, often performed with software packages like Gaussian or MOLPRO.[7][8]
-
Initial Geometry Optimization: Obtain an optimized geometry of the diradical intermediate, typically using a less computationally expensive method like DFT.
-
Orbital Visualization: Visualize the molecular orbitals from a preliminary Hartree-Fock calculation to identify the orbitals that are involved in the bond-breaking and bond-forming processes. These will form the active space.
-
Active Space Selection: The active space is defined as (N, M), where N is the number of active electrons and M is the number of active orbitals. For a simple diradical, a CASSCF(2,2) active space, consisting of the two radical electrons in the two nearly-degenerate orbitals (e.g., HOMO and LUMO), is often a good starting point.
-
CASSCF Calculation Setup:
-
Use the optimized geometry from step 1.
-
Specify the chosen active space (e.g., CASSCF(2,2)).
-
Use the molecular orbitals from the Hartree-Fock calculation as an initial guess (guess=read).
-
Include keywords to request the calculation of natural orbitals and their occupation numbers (pop=no).
-
-
Execution and Convergence: Run the calculation. Convergence can sometimes be challenging. If issues arise, one may need to start with a smaller basis set and incrementally increase it, or use a different set of initial orbitals.
-
Analysis of Results:
-
Examine the output file for the natural orbital occupation numbers.
-
For a diradical singlet, the HOMO and LUMO (or more accurately, the highest occupied natural orbital (HONO) and lowest unoccupied natural orbital (LUNO)) will have occupation numbers that deviate significantly from 2 and 0, respectively.
-
The diradical character (y) can be estimated from the occupation number of the LUNO.
-
Experimental Analysis of Diradical Intermediates
While computational methods provide theoretical insights, experimental techniques are essential for the direct or indirect detection and characterization of diradical intermediates.
Radical Trapping Experiments
A common strategy to demonstrate the existence of a diradical intermediate is to "trap" it with a radical scavenger, leading to a stable, characterizable product that would not be formed in the absence of the intermediate.
| Trapping Agent | Description | Detection Method | Advantages | Disadvantages |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. A stable nitroxide radical that efficiently scavenges carbon-centered radicals. | Mass Spectrometry, NMR | Commercially available, stable, and forms adducts that are readily analyzed. | The trapping reaction must be faster than subsequent steps of the rearrangement. |
| 1,4-Cyclohexadiene | A good hydrogen atom donor that can quench radical intermediates. | GC-MS, NMR | Can provide evidence for a radical mechanism through the formation of reduced products. | Can be less specific than other trapping agents. |
| CCl₄ | Carbon tetrachloride can act as a chlorine atom donor to trap radical intermediates. | GC-MS, NMR | Useful in specific cases, such as the Bergman cyclization.[9] | Toxicity and environmental concerns limit its use. |
Detailed Protocol: Trapping of a p-Dehydrobenzene Diradical in a Bergman Cyclization
This protocol is adapted from methodologies for the thermal generation and trapping of the highly reactive p-dehydrobenzene diradical from a cyclic enediyne precursor.[9][10][11][12][13]
-
Reactant Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), place the cyclic enediyne (1.0 equivalent).
-
Addition of Trapping Agent: Add a solution of the trapping agent. For example, use a solution of 1,4-cyclohexadiene (as both solvent and trapping agent) or a solution of the enediyne in a solvent like benzene containing a trapping agent.
-
Thermal Induction: Heat the reaction mixture to the temperature required for the Bergman cyclization (e.g., 80-200 °C, depending on the enediyne's strain).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to observe the consumption of the starting material and the formation of the trapped product.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If necessary, perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure.
-
Characterization: Purify the crude product by column chromatography. Characterize the isolated trapped product using NMR spectroscopy and mass spectrometry to confirm its structure, which provides evidence for the intermediacy of the p-dehydrobenzene diradical.
Spectroscopic Detection: Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, such as diradicals. Time-resolved EPR (TR-EPR) is particularly suited for studying short-lived intermediates generated, for example, by laser flash photolysis.[14][15][16]
General Principles of EPR for Diradical Detection:
-
Signal Presence: The observation of an EPR signal during the thermal rearrangement provides direct evidence for the presence of paramagnetic species.
-
Hyperfine Coupling: The splitting of the EPR signal due to interactions with nearby magnetic nuclei (hyperfine coupling) can provide structural information about the radical intermediate.
-
g-Factor: The g-factor is a characteristic property of a radical that can help to identify the atom on which the unpaired electron is primarily localized.
-
Kinetic Studies: By monitoring the rise and decay of the EPR signal as a function of time, it is possible to obtain kinetic information about the formation and subsequent reactions of the diradical intermediate.
Experimental Workflow for EPR Analysis
Caption: General experimental workflow for EPR analysis of a diradical intermediate.
Quantitative Comparison of Experimental Kinetic Data
Experimental kinetic data, such as activation energies (Ea) and pre-exponential factors (A), can provide strong evidence for a particular reaction mechanism.
| Reaction | Substrate | Ea (kcal/mol) | log(A, s⁻¹) | Conditions | Proposed Mechanism |
| Vinylcyclopropane Rearrangement | Vinylcyclopropane | ~50 | - | Gas phase, thermal | Debate between concerted and stepwise[17][18][19] |
| Vinylcyclopropane Rearrangement | Vinylcyclopropane | 51.7 | 14.3 | Gas phase, 577-1054 K | Diradical transition state with ring strain[20][21] |
Conclusion
The analysis of diradical intermediates in thermal rearrangements requires a synergistic approach, combining the predictive power of computational chemistry with the definitive evidence provided by experimental techniques. DFT and CASSCF calculations offer invaluable insights into the potential energy surfaces and electronic structures of these transient species, allowing for a comparison of concerted versus stepwise pathways. Experimentally, radical trapping experiments provide indirect but compelling evidence for the existence of diradical intermediates, while EPR spectroscopy offers the potential for their direct observation and characterization. By carefully selecting and applying these methodologies, researchers can unravel the intricate mechanisms of thermal rearrangements, paving the way for new discoveries in organic synthesis and drug development.
References
- 1. raco.cat [raco.cat]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metalla-cope rearrangements: bridging organic and inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diradical Character Calculation | Zhe WANG, Ph.D. [wongzit.github.io]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radical polymerization initiated by Bergman cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Function Relationship of Organic Semiconductors: Detailed Insights From Time-Resolved EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 18. Dynamic stereomutation of vinylcyclopropanes with metalloradicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Unveiling the Fleeting Zwitterion: An Evidence-Based Guide to its Role in Cycloadditions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cycloaddition reactions is paramount for predictable and efficient synthesis. While many cycloadditions are depicted as elegant, concerted processes, a significant body of evidence points to the existence of transient, charged intermediates—zwitterions—that dictate the reaction pathway and product distribution. This guide provides a comprehensive comparison of the experimental and computational evidence supporting the involvement of zwitterionic intermediates in [2+2], [3+2], and [4+2] cycloadditions, offering insights into how reaction conditions can be manipulated to favor specific outcomes.
The classic concerted model of cycloadditions, governed by the Woodward-Hoffmann rules, has long been a cornerstone of organic chemistry. However, for many cycloadditions, particularly those involving polar components, a stepwise mechanism involving a zwitterionic intermediate is often operative. The formation of this intermediate, characterized by separated positive and negative charges, is highly dependent on the electronic nature of the reactants, the polarity of the solvent, and the presence of specific substituents.
The Tell-Tale Signs: Experimental Evidence for Zwitterionic Intermediates
The fleeting nature of zwitterionic intermediates makes their direct observation challenging. However, a confluence of indirect experimental evidence provides a compelling case for their existence. The primary lines of evidence include solvent effects, kinetic studies, substituent effects, trapping experiments, and stereochemical outcomes.
A dramatic increase in reaction rate with increasing solvent polarity is a hallmark of a mechanism involving a charge-separated intermediate.[1][2] Polar solvents stabilize the zwitterionic intermediate more than the reactants, thereby lowering the activation energy of the stepwise pathway.[3][4] This contrasts sharply with concerted pericyclic reactions, which typically show only a small dependence on solvent polarity.[1]
Kinetic studies that demonstrate a significant rate acceleration in polar solvents provide strong support for a zwitterionic pathway.[1][2] Furthermore, the observation of competing concerted and stepwise mechanisms, with the product ratio being dependent on reaction conditions, can be dissected through kinetic analysis.[2]
The electronic character of the substituents on the reacting partners plays a crucial role. Cycloadditions between strong electron-donor and electron-acceptor molecules are more likely to proceed through a zwitterionic intermediate.[4][5] Electron-withdrawing groups can stabilize the anionic portion of the zwitterion, while electron-donating groups can stabilize the cationic portion, favoring the stepwise pathway.[6]
Perhaps the most definitive experimental proof for a zwitterionic intermediate comes from trapping experiments.[7][8] In these experiments, a reactive species is added to the reaction mixture to intercept the proposed intermediate before it can cyclize. The isolation and characterization of a product formed from the intermediate and the trapping agent provides direct evidence for its existence.[9][10]
In a concerted cycloaddition, the stereochemistry of the reactants is typically retained in the product. However, if a stepwise mechanism with a freely rotating zwitterionic intermediate is involved, a loss of stereospecificity can be observed, leading to a mixture of stereoisomers.[1] The degree of stereochemical retention can be influenced by the lifetime of the intermediate and the rotational barriers of the single bonds.
The formation of acyclic adducts alongside the expected cycloadduct can also signal the presence of a zwitterionic intermediate.[5][9] This intermediate can undergo alternative reaction pathways, such as proton transfer or rearrangement, leading to these open-chain products.
In Silico Insights: Computational Chemistry's Corroboration
Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating cycloaddition mechanisms.[3][4][5][9][11][12][13][14][15][16][17][18][19][20] These methods allow for the mapping of the potential energy surface of a reaction, identifying transition states and intermediates. The successful localization of a stable zwitterionic intermediate on the calculated reaction pathway provides strong theoretical support for its involvement.[3][4] Computational models can also accurately predict the influence of solvent polarity and substituents on the reaction mechanism, corroborating experimental observations.[3][4][18]
Comparative Analysis of Cycloaddition Types
The propensity for a cycloaddition to proceed via a zwitterionic intermediate varies with the ring size being formed.
-
[2+2] Cycloadditions: These reactions are often thermally forbidden as concerted processes by the Woodward-Hoffmann rules. Consequently, many [2+2] cycloadditions, especially those between electron-rich and electron-poor olefins or between ketenes and imines, readily proceed through a zwitterionic intermediate.[1][2][3] The high degree of charge separation in the transition state leading to the zwitterion makes these reactions particularly sensitive to solvent effects.
-
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): While often considered to be concerted, a growing number of [3+2] cycloadditions have been shown to proceed via a stepwise, zwitterionic mechanism, particularly when highly polar 1,3-dipoles or dipolarophiles are involved.[5][9] The presence of strong electron-withdrawing or -donating groups can steer the reaction towards a stepwise path. Computational studies have been instrumental in identifying zwitterionic intermediates in these reactions.[9][12]
-
[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is the archetypal concerted cycloaddition. However, even in this class of reactions, a stepwise mechanism involving a zwitterionic intermediate can be induced. This is typically observed in reactions with highly polarized dienophiles, such as those containing nitro groups, and in the presence of highly polar solvents.[4][16] While less common than in [2+2] and [3+2] cycloadditions, the evidence for zwitterionic intermediates in certain Diels-Alder reactions is compelling.
Data Presentation
Table 1: Solvent Effects on the Rate of [2+2] Cycloaddition of Tetracyanoethylene (TCNE) with Enol Ethers
| Enol Ether | Solvent | Rate Constant (k₂) | Relative Rate |
| Anethole | Cyclohexane | 1 | 1 |
| Acetonitrile | 29000 | 29000 | |
| 1-Ethoxyisobutene | Cyclohexane | 1 | 1 |
| Acetonitrile | 10800 | 10800 | |
| Butyl vinyl ether | Cyclohexane | 1 | 1 |
| Acetonitrile | 2600 | 2600 | |
| Data compiled from reference[1]. Rate constants are relative. |
Table 2: Product Distribution in a Trapping Experiment
| Reactants | Trapping Agent | Product(s) | Yield (%) |
| Tetracyanoethylene + Ethyl vinyl ether | Acetone | 1,4-Dipolar cycloadduct | High |
| Qualitative data based on reference[7][8]. The zwitterionic intermediate is trapped by acetone. |
Experimental Protocols
General Protocol for Investigating Solvent Effects in Cycloadditions:
-
Reactant Preparation: Prepare stock solutions of the cycloaddition partners in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile).
-
Reaction Setup: In separate reaction vessels, combine the reactant solutions for each solvent. Ensure the initial concentrations are identical for all reactions. Maintain a constant temperature throughout the experiment.
-
Monitoring Reaction Progress: Withdraw aliquots from each reaction at regular time intervals. Analyze the aliquots using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.
-
Kinetic Analysis: Plot the concentration of the product versus time for each solvent. Determine the initial reaction rate from the slope of the curve. Calculate the second-order rate constant (k₂) for each solvent.
-
Data Interpretation: Compare the rate constants across the different solvents. A significant increase in the rate constant with increasing solvent polarity is indicative of a zwitterionic intermediate.
General Protocol for Trapping a Zwitterionic Intermediate:
-
Selection of Trapping Agent: Choose a trapping agent that is highly reactive towards the proposed zwitterionic intermediate but unreactive with the starting materials under the reaction conditions.
-
Reaction Setup: Perform the cycloaddition reaction in the presence of a stoichiometric excess of the trapping agent.
-
Product Isolation and Characterization: After the reaction is complete, isolate the products using standard purification techniques (e.g., chromatography). Characterize the structure of the trapped product using spectroscopic methods (e.g., NMR, Mass Spectrometry, IR).
-
Control Experiment: Conduct a control experiment without the trapping agent to confirm the formation of the normal cycloadduct. Also, run control experiments to ensure the trapping agent does not react with the individual starting materials.
-
Data Interpretation: The successful isolation and characterization of a product derived from the zwitterionic intermediate and the trapping agent provides strong evidence for the existence of the intermediate.
Visualizing the Mechanisms
Caption: Comparison of concerted and stepwise cycloaddition pathways.
References
- 1. [PDF] Cycloaddition mechanism and the solvent dependence of rate | Semantic Scholar [semanticscholar.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations [mdpi.com]
- 5. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04318D [pubs.rsc.org]
- 7. 1,4-Dipolar cycloadditions as trapping reactions for zwitterionic intermediates of 2 + 2 cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 1,4-Dipolar cycloadditions as trapping reactions for zwitterionic intermediates of 2 + 2 cycloadditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization [mdpi.com]
- 16. Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Concerted and stepwise mechanisms in cycloaddition reactions: potential surfaces and isotope effects - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Theoretical Studies on the Mechanisms of [2+2] Cycloaddition Reactions [manu56.magtech.com.cn]
Safety Operating Guide
Proper Disposal of 1,1-Difluoro-2-vinylcyclopropane: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1-Difluoro-2-vinylcyclopropane (CAS No. 694-34-8), a flammable and irritant chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Key Data
This compound is classified as a highly flammable liquid and vapor, and it can cause skin and eye irritation.[1] Adherence to strict safety protocols during handling and disposal is paramount. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 694-34-8 | |
| Molecular Formula | C₅H₆F₂ | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| Appearance | Liquid | |
| Density | 0.986 g/mL at 25 °C | |
| Flash Point | 22.05 °C (71.7 °F) | |
| GHS Hazard Class | Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2 | [1] |
| Storage Temperature | 2-8°C |
Detailed Disposal Protocol
The proper disposal of this compound is governed by its flammability and its classification as a halogenated organic compound. Improper disposal can lead to fire, environmental contamination, and regulatory violations.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Flame-retardant lab coat
-
Chemical safety goggles
-
Nitrile gloves
Step 2: Waste Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable liquid, irritant).
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams. Do not mix this compound waste with other incompatible chemicals.
Step 3: Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, and open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Licensed Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Ensure all required waste disposal paperwork is completed accurately and accompanies the waste container.
Emergency Procedures
In the event of a spill, immediately evacuate the area and remove all ignition sources. If the spill is small, it can be absorbed with an inert material (e.g., vermiculite, dry sand) and placed in a sealed container for disposal. For large spills, contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1-Difluoro-2-vinylcyclopropane
For Researchers, Scientists, and Drug Development Professionals: Your safety in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1,1-Difluoro-2-vinylcyclopropane, a highly flammable and irritating compound. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.
Essential Safety Information
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Understanding these hazards is the first step in safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly sealed safety goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after contact with the chemical.[3][4] For tasks with higher risk, consider double gloving. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, is required.[3] It is advisable to wear clothing made of natural fibers, such as cotton, underneath.[4] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[4] |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] |
Operational Plan: From Receipt to Disposal
Following a systematic operational plan ensures that safety is integrated into every step of the experimental workflow.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All work with this chemical must be performed in a designated area, such as a chemical fume hood.[5]
-
Assemble all Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before handling the chemical.
-
Ensure Proper Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The recommended storage temperature is 2-8°C.[2]
Handling the Chemical
-
Wear Appropriate PPE: Don all required PPE as outlined in the table above.
-
Work in a Fume Hood: Conduct all transfers and reactions within a certified chemical fume hood.
-
Ground Equipment: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment is properly grounded.
-
Use Compatible Materials: Use only equipment made of materials compatible with fluorinated organic compounds.
Immediate Spill Cleanup
-
Small Spills: In the event of a small spill inside a fume hood, use an inert absorbent material to contain and clean up the spill. Place the absorbent material in a sealed, properly labeled container for hazardous waste disposal.
-
Large Spills: For any large spill, evacuate the laboratory immediately and notify your institution's environmental health and safety (EHS) office.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Waste Stream: this compound is a halogenated organic compound.[6] All waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][7]
-
Avoid Mixing Waste: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][9]
-
Container Management: Waste containers should be kept tightly closed when not in use and stored in a designated satellite accumulation area.[7][8]
Disposal Procedure
-
Labeling: Ensure the waste container is accurately labeled with its contents.
-
Request Pickup: When the waste container is nearly full, follow your institution's procedures to request a hazardous waste pickup from the EHS office.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C5H6F2 | CID 136503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 694-34-8 [sigmaaldrich.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
